4-chloro-5-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGTDAHAAPERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-5-methyl-1H-indazole: Synthesis, Properties, and Pharmaceutical Potential
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-methyl-1H-indazole, a substituted indazole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages extensive data from the well-characterized parent compound, 4-chloro-1H-indazole, to project the chemical properties, spectroscopic signature, and a viable synthetic route for the target compound. The indazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide is intended to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry.[1] Its structure, consisting of a fused benzene and pyrazole ring, serves as a bioisostere for indole, enabling it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[3] The therapeutic versatility of the indazole nucleus stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.
Substitutions on the indazole ring system allow for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a chlorine atom, as seen in 4-chloro-1H-indazole, can enhance binding affinity through halogen bonding and improve metabolic stability. The further addition of a methyl group, as in the case of this compound, is anticipated to modulate lipophilicity and steric interactions with target proteins. This guide will focus on this specific, yet underexplored, derivative, providing a predictive but scientifically grounded profile.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The introduction of a methyl group to the aromatic ring is expected to have a modest impact on the physical properties of the molecule. The methyl group, being nonpolar, will slightly increase the molecular weight and is likely to decrease the melting point due to a disruption in crystal lattice packing compared to the unsubstituted analog. The boiling point is expected to increase slightly due to the larger molecular surface area.
| Property | 4-chloro-1H-indazole (Experimental) | This compound (Predicted) |
| CAS Number | 13096-96-3[4][5] | Not Assigned |
| Molecular Formula | C₇H₅ClN₂[4][5] | C₈H₇ClN₂ |
| Molecular Weight | 152.58 g/mol [4][5] | 166.61 g/mol |
| Melting Point | 155-160 °C[4] | 145-155 °C |
| Boiling Point | 309.5 °C at 760 mmHg[] | ~315-325 °C at 760 mmHg |
| Appearance | Solid[4][5] | Solid |
Predicted Spectroscopic Data
The spectroscopic data for this compound can be extrapolated from the known spectrum of 4-chloro-1H-indazole.[7] The primary changes in the ¹H NMR spectrum will be the appearance of a singlet for the methyl protons and altered splitting patterns and chemical shifts for the aromatic protons.
¹H NMR (400 MHz, CDCl₃) - 4-chloro-1H-indazole: δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H).[7]
Predicted ¹H NMR (400 MHz, CDCl₃) - this compound:
-
H3: ~δ 8.1 ppm (s)
-
H6: ~δ 7.1 ppm (d, J ≈ 8 Hz)
-
H7: ~δ 7.2 ppm (d, J ≈ 8 Hz)
-
NH: Broad singlet, concentration dependent
-
CH₃: ~δ 2.4 ppm (s)
Predicted ¹³C NMR (100 MHz, CDCl₃) - this compound: The carbon signals will be shifted due to the electronic effects of the methyl group. The methyl carbon itself will appear around 20-25 ppm. The aromatic carbon signals will be adjusted based on standard substituent chemical shift increments.
Proposed Synthesis Protocol
A robust and efficient synthesis of 4-chloro-1H-indazole has been reported starting from 3-chloro-2-methylaniline.[7][8] This methodology can be logically adapted to produce this compound by selecting an appropriate starting material. The key to this synthesis is the diazotization of an aniline derivative, followed by an intramolecular cyclization.
The proposed starting material for the synthesis of this compound is 3-chloro-2,6-dimethylaniline . The reaction proceeds through the formation of an N-acetylated intermediate, followed by diazotization and cyclization, and subsequent deprotection.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology
Step 1: Acetylation of 3-chloro-2,6-dimethylaniline
-
To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1 equivalent) and chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The product, N-(3-chloro-2,6-dimethylphenyl)acetamide, can be carried forward without purification.
Step 2: Diazotization and Cyclization
-
Heat the reaction mixture from Step 1 to 60 °C.
-
Add isopentyl nitrite (2 equivalents) and stir the reaction overnight at 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Deprotection
-
Cool the reaction mixture to 0 °C and add a mixture of water and tetrahydrofuran (THF).
-
Add lithium hydroxide (LiOH, 7 equivalents) and stir at 0 °C for 3 hours.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the electronic properties of the heterocyclic ring system and its substituents.
-
N-H Acidity and Alkylation/Acylation: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is a potent nucleophile and can be readily alkylated or acylated at the N1 position.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The chloro group is deactivating and ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. Their combined effects will influence the regioselectivity of further substitutions.
-
Stability: The compound is expected to be a stable solid under standard laboratory conditions.[4] It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Drug Discovery
While there are no specific patented applications for this compound, its structural motifs are present in a variety of biologically active compounds. The 4-chloro-indazole core is an important building block for several kinase inhibitors and other therapeutic agents.[8][9] The addition of the 5-methyl group provides a handle for modifying the compound's interaction with the target's binding pocket, potentially leading to improved potency or selectivity.
This molecule is a prime candidate for inclusion in screening libraries for a variety of targets, including but not limited to:
-
Protein kinases (e.g., VEGFR, c-Met)
-
Poly (ADP-ribose) polymerase (PARP)
-
Serotonin receptors (e.g., 5-HT₃)
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the data for 4-chloro-1H-indazole, the following precautions are advised.[4][5]
-
Hazard Classification: Expected to be toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][5] May cause serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Caption: Key safety and handling considerations.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging data from the parent compound, 4-chloro-1H-indazole, and established chemical principles, researchers are well-equipped to incorporate this molecule into their drug discovery programs. The continued exploration of substituted indazoles is a testament to their enduring importance in the development of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1H-indazole 97 13096-96-3 [sigmaaldrich.com]
- 5. 4-Chloro-1H-indazole AldrichCPR 13096-96-3 [sigmaaldrich.com]
- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-chloro-5-methyl-1H-indazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-chloro-5-methyl-1H-indazole. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from its structural analogs, predictive modeling, and established principles of physical organic chemistry to offer a robust profile for researchers. This guide is designed to be a foundational resource, enabling scientists to anticipate the behavior of this compound in various experimental settings and providing detailed protocols for its empirical characterization.
Introduction to the Indazole Scaffold and this compound
The indazole ring system, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of substituted indazoles are of paramount importance as they govern solubility, membrane permeability, and target-binding interactions, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
This compound is a specific derivative of the indazole core. The introduction of a chloro group at the 4-position and a methyl group at the 5-position is expected to significantly influence its electronic distribution, lipophilicity, and steric profile compared to the parent indazole. Understanding these characteristics is the first step in unlocking its potential in drug discovery and materials science.
Molecular Structure and Core Properties
The foundational properties of this compound are derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | PubChem CID 15278608 |
| IUPAC Name | This compound | PubChem CID 15278608 |
| Molecular Weight | 166.61 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=NN2)C=C1Cl | PubChem CID 15278608 |
| InChI Key | Not Available | - |
digraph "4_chloro_5_methyl_1H_indazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; N2 [label="N", pos="-0.5,1.2!"]; C3 [label="C", pos="-1.0,0!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="-0.5,-1.2!"]; C6 [label="C", pos="-1.5,-0.6!"]; C7 [label="C", pos="-1.5,0.6!"]; Cl [label="Cl", pos="1.5,-1.8!"]; C_methyl [label="C", pos="-1.0,-2.4!"]; H_N1 [label="H", pos="1.0,1.8!"]; H3[label="H", pos="-1.8, -0.1!"]; H6[label="H", pos="-2.3, -1.0!"]; H7 [label="H", pos="-2.3, 1.0!"]; H_methyl1 [label="H", pos="-0.5, -3.0!"]; H_methyl2 [label="H", pos="-1.5, -3.0!"]; H_methyl3 [label="H", pos="-1.8, -2.2!"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- N1; C3a -- C7; C4 -- Cl; C5 -- C_methyl; N1 -- H_N1; C3 -- H3; C6 -- H6; C7 -- H7; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3;
}
Caption: Chemical structure of this compound.
Predicted and Inferred Physicochemical Properties
In the absence of direct experimental data, the following properties are predicted based on computational models and inferred from structurally similar compounds. These values should be considered as estimates and validated experimentally.
| Property | Predicted/Inferred Value | Basis for Estimation & Expert Insights |
| Melting Point (°C) | 160 - 180 | The melting point of 4-chloro-1H-indazole is reported to be in the range of 155-160 °C. The addition of a methyl group generally has a variable effect on the melting point, but a slight increase is anticipated due to increased molecular weight and potential for enhanced crystal packing. |
| Boiling Point (°C) | ~417.7 ± 45.0 | Predicted for a similar structure, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]. This value is likely an overestimation for this compound due to the higher molecular weight of the predicted compound. A more reasonable estimate would be in the range of 350-400 °C.[1] |
| pKa | Acidic (NH): ~13-14 Basic (N2): ~1-2 | The pKa of the N-H proton in indazoles is typically around 13.86. The electron-withdrawing nature of the chloro group may slightly decrease this value. The basicity of the pyrazolic nitrogen is generally low in indazoles (pKa of protonated indazole is ~1.3). |
| LogP | ~2.5 - 3.5 | The parent indazole has a LogP of approximately 1.8. The addition of a chloro group (hydrophobic) and a methyl group (hydrophobic) will increase the lipophilicity, thus increasing the LogP value. |
| Aqueous Solubility | Poorly soluble | Given the predicted LogP and the crystalline nature of similar compounds, the aqueous solubility is expected to be low. Increased lipophilicity from the chloro and methyl groups will decrease water solubility compared to the parent indazole. |
Spectroscopic Profile: An Analytical Framework
The structural elucidation of this compound will rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of related indazole derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of substituted indazoles.[2][3][4][5]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The aromatic protons will appear as a complex splitting pattern in the range of δ 7.0-8.5 ppm. The methyl protons will likely appear as a singlet around δ 2.3-2.6 ppm. The N-H proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The aromatic carbons will resonate in the region of δ 110-145 ppm. The methyl carbon will appear upfield, typically around δ 15-25 ppm. The chemical shifts of the carbons directly attached to the chlorine and nitrogen atoms will be significantly influenced by their electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed around 2850-3000 cm⁻¹.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations will be present in the 1450-1650 cm⁻¹ region.
-
C-Cl Stretch: A sharp absorption band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 166.61 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways for indazoles involve the loss of N₂, HCN, and cleavage of the substituents from the aromatic ring.
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical properties of this compound, the following standard laboratory protocols are provided.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[6][7][8][9]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube, heating source (e.g., Bunsen burner or heating mantle).
Procedure (Micro Method):
-
Place a small amount of the liquid sample (0.5-1 mL) into a small test tube.
-
Seal one end of a capillary tube and place it, open end down, into the test tube.
-
Attach the test tube to a thermometer.
-
Heat the apparatus gently in a Thiele tube or an oil bath.
-
A stream of bubbles will emerge from the capillary tube as the liquid boils.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10][11][12][13][14]
pKa Determination by Potentiometric Titration
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa is the pH at which the compound is 50% ionized.[15][16][17][18][19]
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Prepare a dilute solution of this compound in a suitable co-solvent if its aqueous solubility is low (e.g., methanol-water mixture).
-
To determine the acidic pKa (N-H), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa (N2), titrate a solution of the compound (first acidified with a known excess of strong acid) with a standardized solution of a strong base.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility Determination by Shake-Flask Method
Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Apparatus: Vials with screw caps, shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer).
-
Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[20][21][22][23][24]
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the indazole ring system and its substituents.
-
Acidity and Basicity: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The lone pair of electrons on the N2 atom imparts weak basicity to the molecule.
-
Electrophilic Substitution: The benzene ring of the indazole system can undergo electrophilic aromatic substitution. The directing effects of the chloro and methyl groups, as well as the pyrazole ring, will influence the position of substitution.
-
Nucleophilic Substitution: The chlorine atom at the 4-position may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for activated aromatic systems.
-
Stability: Indazoles are generally stable compounds under normal laboratory conditions. However, they may be sensitive to strong oxidizing and reducing agents. It is recommended to store the compound in a cool, dry, and dark place.
Conclusion
This technical guide provides a detailed physicochemical profile of this compound, drawing upon predictive methods and data from analogous structures. The provided experimental protocols offer a clear path for researchers to empirically validate these properties. A thorough understanding of these fundamental characteristics is essential for the rational design of experiments and the successful application of this compound in drug discovery and other scientific endeavors.
References
- 1. 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine CAS#: 1006472-80-5 [m.chemicalbook.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. enamine.net [enamine.net]
A Technical Guide to 4-chloro-5-methyl-1H-indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Intermediate
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its unique bioisosteric relationship with purines and indoles allows for potent and selective interactions with a wide array of biological targets. This guide focuses on a specific, yet under-documented derivative: 4-chloro-5-methyl-1H-indazole . While direct commercial listings and a dedicated CAS number for this compound are not readily found, its existence is strongly implied by the commercial availability of its derivatives, such as this compound-3-carboxylic acid (CAS No. 1500464-25-4).[3] This suggests that this compound primarily serves as a crucial, often synthesized in-house, intermediate in multi-step synthetic campaigns. This guide, therefore, aims to provide a comprehensive technical overview, from its fundamental identification and a plausible synthetic route to its potential applications in drug discovery, empowering researchers to harness its synthetic utility.
Part 1: Core Identification and Physicochemical Profile
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is This compound . The numbering of the indazole ring system begins at the nitrogen atom of the pyrazole ring that bears a hydrogen, and proceeds around the ring to give the substituents the lowest possible locants.
Structure:
Molecular Structure of this compound
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of other substituted indazoles |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
| pKa | The N-H proton is weakly acidic, typical for indazoles[4] |
Part 2: Synthesis and Characterization
The synthesis of this compound can be approached through established methods for indazole ring formation. A plausible and efficient route starts from a substituted aniline, a common strategy in heterocyclic chemistry.[5][6]
Proposed Synthetic Pathway
A reliable method for the synthesis of 4-substituted indazoles involves the diazotization and subsequent cyclization of an appropriately substituted aniline.[7] For the target molecule, a logical starting material would be 3-chloro-2,4-dimethylaniline .
Proposed Synthesis Workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed adaptation of established indazole synthesis methodologies.[5][6]
Step 1: Diazotization of 3-chloro-2,4-dimethylaniline
-
Dissolve 3-chloro-2,4-dimethylaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Causality: The acidic environment is crucial for the in situ formation of nitrous acid from sodium nitrite, which is the diazotizing agent. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt intermediate.
Step 2: Intramolecular Cyclization
-
Gently warm the reaction mixture containing the diazonium salt. The optimal temperature will need to be determined empirically but is typically in the range of 50-80 °C.
-
The cyclization reaction is often accompanied by the evolution of nitrogen gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: Heating provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, where the diazonium group attacks the adjacent methyl-bearing carbon, leading to ring closure and the formation of the indazole core.
Spectroscopic Characterization (Expected)
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.[8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms will be particularly informative.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching frequencies of the heterocyclic ring.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][11][12] The introduction of chloro and methyl substituents at the 4 and 5 positions of the indazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties.
Role as a Synthetic Building Block
This compound is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The N-H group of the indazole ring can be alkylated or acylated to introduce various side chains, which is a common strategy in the development of indazole-based drugs.
Potential Therapeutic Applications
Indazole derivatives have been extensively investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many indazole-containing compounds have shown potent anticancer activity by inhibiting protein kinases.[2][13] The specific substitution pattern of this compound could lead to novel kinase inhibitors.
-
Anti-inflammatory Drugs: The indazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[13]
-
Neurological Disorders: Indazole derivatives have been explored for the treatment of various central nervous system disorders.[12]
The unique electronic and steric properties conferred by the chloro and methyl groups in this compound make it an attractive starting point for the design and synthesis of new therapeutic agents in these and other disease areas.
Part 4: Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable, albeit not widely cataloged, building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its identification, a plausible synthetic route, expected characterization data, and potential applications. By understanding the chemistry and utility of this niche intermediate, researchers can unlock new avenues for the development of innovative medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 1500464-25-4|this compound-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. fishersci.com [fishersci.com]
Spectroscopic Data Analysis of 4-chloro-5-methyl-1H-indazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a detailed structural elucidation of the molecule. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the principles and methodologies for the spectroscopic characterization of complex organic molecules.
Introduction to this compound
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have fueled extensive research into their synthesis and characterization.[1] this compound, with its specific substitution pattern, presents a unique spectroscopic profile. Accurate interpretation of its NMR, IR, and Mass spectra is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide will walk through a systematic analysis of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.[3][4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the indazole ring. The predicted chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (TMS) are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~11.0 - 13.0 | Broad Singlet | - | The N-H proton of the indazole ring is acidic and often appears as a broad signal at a downfield chemical shift. |
| H-3 | ~8.0 - 8.2 | Singlet | - | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |
| H-6 | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 | This proton is coupled to H-7. |
| H-7 | ~7.1 - 7.3 | Doublet | ~8.0 - 9.0 | This proton is coupled to H-6. |
| CH₃ | ~2.4 - 2.6 | Singlet | - | The methyl group protons will appear as a singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are detailed in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~135 - 140 | This carbon is part of the pyrazole ring and is deshielded by the adjacent nitrogen atoms. |
| C-3a | ~120 - 125 | This is a quaternary carbon at the fusion of the two rings. |
| C-4 | ~115 - 120 | This carbon is substituted with a chlorine atom, which has a deshielding effect. |
| C-5 | ~130 - 135 | The methyl-substituted carbon will be in this region. |
| C-6 | ~125 - 130 | Aromatic carbon. |
| C-7 | ~110 - 115 | Aromatic carbon. |
| C-7a | ~140 - 145 | Quaternary carbon at the ring junction. |
| CH₃ | ~15 - 20 | The methyl carbon appears in the upfield region. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and measure the coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3100 - 3300 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 2960 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Cl | 700 - 800 | Stretching |
Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum of this compound, the following key peaks are expected:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₈H₇ClN₂). The presence of chlorine will result in an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation, leading to characteristic fragment ions. Common fragmentation pathways for indazoles involve the loss of small molecules like HCN or N₂.[10][11][12][13][14] The presence of the methyl and chloro substituents will also influence the fragmentation pattern.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
Figure 1: Workflow for the integrated spectroscopic analysis of this compound.
This integrated approach ensures a high degree of confidence in the structural assignment. The NMR data provides the core framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides additional structural clues through its fragmentation pattern.
Conclusion
The spectroscopic characterization of this compound through a combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation. The predicted data and analytical workflows presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient and accurate identification of this and related indazole derivatives. The methodologies described herein are fundamental to ensuring the quality and integrity of chemical entities in the research and development pipeline.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to the Potential Biological Activities of 4-Chloro-5-Methyl-1H-Indazole Derivatives
Abstract
The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics and investigational drugs. Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, provides a versatile template for engaging with a wide array of biological targets. Derivatives of this core are known to possess potent anti-cancer, anti-inflammatory, antibacterial, and antiviral properties. This guide focuses on a specific, yet underexplored, subclass: 4-chloro-5-methyl-1H-indazole derivatives. By analyzing data from structurally related analogues, we delineate the significant therapeutic potential of this scaffold, particularly in oncology and inflammation. We provide a plausible synthetic route to the core structure, detail the primary mechanisms of action, present robust experimental protocols for validation, and summarize key structure-activity relationship data to guide future drug discovery efforts.
Part 1: The this compound Scaffold: Synthesis and Rationale
The Indazole Core: A Privileged Scaffold in Drug Discovery
The therapeutic importance of the indazole moiety is well-established. Marketed drugs such as Pazopanib , a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma, and Benzydamine , a non-steroidal anti-inflammatory agent with analgesic properties, feature this core structure. The scaffold's success lies in its rigid, planar geometry and the strategic placement of nitrogen atoms, which can act as crucial hydrogen bond donors and acceptors. This allows indazole derivatives to function as effective "hinge-binders" in the ATP-binding pockets of various protein kinases, a mechanism central to their anticancer activity. The diverse biological activities reported for this class underscore its value as a foundational element for developing novel therapeutics.
Proposed Synthetic Pathway for this compound
While direct literature on the synthesis of this compound is scarce, a reliable and efficient pathway can be extrapolated from established methods for producing substituted indazoles. The classical approach involves the diazotization of a substituted ortho-toluidine followed by intramolecular cyclization. The synthesis of the closely related 4-chloro-1H-indazole from 3-chloro-2-methylaniline is well-documented and provides a robust template.
The logical precursor for our target scaffold is 3-chloro-2,4-dimethylaniline . The proposed synthesis proceeds via an in situ diazotization and cyclization, a method that avoids the isolation of the potentially unstable diazonium intermediate.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol is adapted from a validated procedure for the synthesis of 4-chloro-1H-indazole. The use of acetic anhydride serves to form the acetamide in situ, which then directs the cyclization upon diazotization with isopentyl nitrite. Potassium acetate acts as a base. The final hydrolysis step removes the acetyl protecting group from the indazole nitrogen.
Materials:
-
3-Chloro-2,4-dimethylaniline
-
Potassium acetate (KOAc)
-
Chloroform (CHCl₃)
-
Acetic anhydride
-
Isopentyl nitrite
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a 250 mL round-bottomed flask, add 3-chloro-2,4-dimethylaniline (1 equiv.), potassium acetate (1.2 equiv.), and chloroform (12-15 mL per gram of aniline).
-
Cool the mixture to 0°C in an ice bath with magnetic stirring.
-
Slowly add acetic anhydride (3 equiv.) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 60°C.
-
Add isopentyl nitrite (2 equiv.) dropwise and continue stirring at 60°C overnight. Monitor reaction completion by TLC.
-
Upon completion, cool the mixture and add deionized water (7.5 mL per gram of aniline) and THF (15 mL per gram of aniline).
-
Cool the biphasic mixture to 0°C and add lithium hydroxide (7 equiv.). Stir vigorously at 0°C for 3 hours to effect hydrolysis of the N-acetyl group.
-
Transfer the mixture to a separatory funnel, add additional water, and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Part 2: Anticancer Activity: Targeting Kinase Signaling
The indazole scaffold is a validated pharmacophore for the development of protein kinase inhibitors. The 4-chloro substitution, in particular, has been shown to contribute to potent inhibitory activity, likely by forming favorable interactions within the hydrophobic regions of the ATP-binding pocket.
Mechanism of Action: Potent Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Indazole derivatives effectively inhibit kinases by competing with ATP for its binding site. The N-H and pyrazole nitrogen of the 1H-indazole ring typically form key hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the enzyme.
A study by Qu et al. demonstrated that an N-phenyl-N'-phenyl urea derivative bearing a 4-chloro-1H-indazole moiety (Compound 97 ) is a potent multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with nanomolar efficacy. This provides strong evidence that the 4-chloro-indazole core is well-suited for kinase inhibition. The addition of a 5-methyl group is anticipated to further enhance binding by occupying a small hydrophobic pocket, potentially improving both potency and selectivity.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway.
Key Data on Structurally Related Kinase Inhibitors
The following table summarizes data for a key 4-chloro-indazole derivative, demonstrating the potential of this scaffold.
| Compound | Target Kinase(s) | Activity (Kd or IC₅₀) | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |
| Compound 97 | c-Kit | Kd = 68.5 ± 9.5 nM | SK-MEL-3 (Melanoma) | 1.12 ± 0.06 µM | |
| PDGFRβ | Kd = 140 ± 0 nM | NB-4 (Leukemia) | 1.34 ± 0.20 µM | ||
| FLT3 | Kd = 375 ± 15.3 nM | SK-MEL-31 (Melanoma) | 1.77 ± 0.06 µM | ||
| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl)urea |
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound on cultured cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 5-Fluorouracil) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Anti-inflammatory Potential
Indazole derivatives have long been recognized for their anti-inflammatory properties, with the marketed drug Benzydamine serving as a prime example. The mechanism often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Mechanism of Action: Modulation of Inflammatory Mediators
Inflammation is a complex biological response involving the production of mediators like prostaglandins and cytokines.
-
COX Inhibition: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key drivers of pain and inflammation. Many NSAIDs function by inhibiting these enzymes.
-
Cytokine Inhibition: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) orchestrate the inflammatory cascade. Studies have shown that some indazole derivatives can significantly inhibit the production of these cytokines in a dose-dependent manner.
Computational and in vitro studies suggest that indazole derivatives can act as potent and selective COX-2 inhibitors, which is a desirable profile for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Key Data on Anti-inflammatory Indazoles
The following table summarizes the inhibitory concentrations of various indazole derivatives against key inflammatory mediators.
| Compound | Target | Activity (IC₅₀ µM) | Assay System | Reference |
| Indazole | COX-2 | 23.42 | In vitro enzyme assay | |
| 6-Nitroindazole | COX-2 | 19.22 | In vitro enzyme assay | |
| Indazole | TNF-α | 220.11 | In vitro cytokine release | |
| 6-Nitroindazole | IL-1β | 100.75 | In vitro cytokine release |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
Rationale: This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified using a plethysmometer.
Procedure:
-
Animal Acclimatization: Use male Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative (e.g., 25, 50, 100 mg/kg, administered intraperitoneally or orally).
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. Analyze data using ANOVA followed by a post-hoc test.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. Based on robust data from structurally related compounds, derivatives of this core are strongly predicted to exhibit potent anticancer and anti-inflammatory activities. The primary mechanism for the anticancer effect is likely through the inhibition of key protein kinases involved in oncogenic signaling. The anti-inflammatory properties are likely mediated by the suppression of COX-2 and pro-inflammatory cytokines.
Future work should focus on:
-
Synthesis and Characterization: Execution of the proposed synthesis to create a library of this compound derivatives with diverse substitutions at other positions (e.g., N1, C3).
-
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized library against panels of kinases and in inflammatory assays to establish clear SAR.
-
Mechanism of Action Validation: Confirming target engagement in cellular and biochemical assays to validate the predicted mechanisms.
-
Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
This focused approach will be critical in translating the clear potential of the this compound scaffold into novel clinical candidates.
Part 5: References
-
ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--
-
Couto, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. Available at: --INVALID-LINK--
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: --INVALID-LINK--
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Stanovnik, B., et al. (2001). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 6(8), 695-703. Available at: --INVALID-LINK--
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: --INVALID-LINK--
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. Available at: --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from --INVALID-LINK--
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1251. Available at: --INVALID-LINK--
-
Nanaware, R. B., et al. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhib
The Emergence of a Privileged Scaffold: A Technical Guide to the Historical Context and Discovery of 4-chloro-5-methyl-1H-indazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the historical context and discovery surrounding a specific, yet significant, member of this class: 4-chloro-5-methyl-1H-indazole. While the precise inaugural synthesis of this exact molecule is not prominently documented, its existence is a testament to the extensive exploration of the indazole scaffold that began in the late 19th century. This guide will delve into the foundational discoveries of the indazole ring system, detail a representative synthetic protocol based on closely related analogs, and discuss the contemporary understanding of its potential biological significance, particularly in the realm of kinase inhibition for therapeutic applications.
Historical Perspective: The Dawn of the Indazole Scaffold
The journey of the indazole ring system begins with the pioneering work of German chemist Emil Fischer. In the 1880s, Fischer, while investigating the derivatives of hydrazine, inadvertently synthesized the first indazole compound. His work laid the fundamental groundwork for the synthesis of this heterocyclic system, which consists of a fused benzene and pyrazole ring.[1] Over the subsequent decades, numerous chemists explored various synthetic routes to create a diverse array of substituted indazoles. These early explorations were crucial in establishing the versatility of the indazole core and its amenability to chemical modification, a key characteristic that would later propel it to the forefront of drug discovery.[2]
The introduction of substituents, such as chloro and methyl groups, onto the indazole backbone was a natural progression in the field of medicinal chemistry. These modifications are often employed to modulate the electronic properties, lipophilicity, and steric profile of a molecule, thereby fine-tuning its interaction with biological targets. The 4-chloro and 5-methyl substitution pattern of the topic compound is a classic example of this strategic derivatization aimed at enhancing potency and selectivity.
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
A plausible synthetic route to a 4-halo-5-methyl-1H-indazole.
Experimental Protocol
Step 1: Synthesis of 2-chloro-4,6-dimethylbenzaldehyde (Analogous to Compound III in the Patent[3])
-
To a solution of 2-chloro-1,3-dimethylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4,6-dimethylbenzaldehyde.
Step 2: Synthesis of 2-chloro-4,6-dimethylbenzaldehyde oxime (Analogous to Compound IV in the Patent[3])
-
To a solution of 2-chloro-4,6-dimethylbenzaldehyde (1 equivalent) in ethanol, add methoxylamine hydrochloride (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (Analogous to Compound I in the Patent[3])
-
To a solution of the crude 2-chloro-4,6-dimethylbenzaldehyde oxime (1 equivalent) in n-butanol, add hydrazine hydrate (5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices
-
Step 1: The use of LDA, a strong, non-nucleophilic base, is crucial for the regioselective deprotonation of the methyl group ortho to the chloro substituent, which is activated for lithiation. DMF then serves as the formylating agent.
-
Step 2: The formation of the oxime is a standard condensation reaction. Potassium carbonate is used as a mild base to neutralize the HCl generated from the methoxylamine hydrochloride.
-
Step 3: The final cyclization to form the indazole ring is achieved by heating with hydrazine hydrate. The hydrazine acts as the nitrogen source for the pyrazole ring formation, and the elevated temperature facilitates the intramolecular cyclization and subsequent aromatization.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, the expected physicochemical properties and spectroscopic data can be inferred from closely related analogs such as 4-chloro-1H-indazole.[4][5]
| Property | Expected Value/Observation |
| Molecular Formula | C8H7ClN2 |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Expected to be in the range of 150-170 °C |
| 1H NMR | Expect characteristic aromatic protons and a methyl singlet. The indazole N-H proton will likely appear as a broad singlet at a downfield chemical shift. |
| 13C NMR | Expect distinct signals for the aromatic carbons, the methyl carbon, and the two carbons of the pyrazole ring. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z 166, with a characteristic M+2 peak due to the chlorine isotope. |
Biological Significance and Therapeutic Potential
The indazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs, particularly in the field of oncology.[2][6] Many indazole-containing compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7]
Potential as a Kinase Inhibitor:
The this compound core possesses structural features that are common in kinase inhibitors. The indazole ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The chloro and methyl substituents can occupy hydrophobic pockets within the ATP-binding site, contributing to the potency and selectivity of the inhibitor.
Inhibition of protein kinase signaling by an indazole-based inhibitor.
While specific kinase inhibition data for this compound is not publicly available, numerous studies on structurally similar indazoles have demonstrated potent inhibition of various kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a key strategy in anti-angiogenic cancer therapy.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[7]
-
c-Kit and Platelet-Derived Growth Factor Receptors (PDGFRs): These are important targets in gastrointestinal stromal tumors and other malignancies.[6]
-
Extracellular Signal-Regulated Kinases (ERK1/2): These are central components of the MAPK/ERK pathway, a critical signaling cascade in many cancers.[1][8]
The presence of the chloro and methyl groups on the 4 and 5 positions of the indazole ring in this compound suggests that it could be a valuable scaffold for the development of novel kinase inhibitors with unique selectivity profiles. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
Conclusion
This compound represents a specific iteration of a historically significant and medicinally important class of heterocyclic compounds. While its individual discovery is not a landmark event in the history of chemistry, its existence is a direct result of the foundational work on indazole synthesis and the subsequent, extensive exploration of this "privileged scaffold." The synthetic pathways to access this molecule are well-precedented by its close analogs, and its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor. This technical guide serves as a comprehensive overview for researchers and drug development professionals, providing the historical context, a detailed synthetic protocol, and a forward-looking perspective on the potential applications of this and related indazole derivatives in the ongoing quest for novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothesized Mechanism of Action for 4-chloro-5-methyl-1H-indazole: A Kinase-Centric Perspective
An In-Depth Technical Guide
Executive Summary
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, have achieved clinical success, underscoring the therapeutic potential of this molecular framework.[1][4]
This guide focuses on a specific, yet under-characterized derivative: 4-chloro-5-methyl-1H-indazole . While direct, extensive research on this particular molecule is limited, its structural features—a halogenated and methylated indazole core—allow for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. Drawing from extensive literature on analogous compounds, we hypothesize that this compound primarily functions as an ATP-competitive protein kinase inhibitor . This guide will dissect this primary hypothesis, with a focus on the receptor tyrosine kinase c-Met as a probable high-affinity target, and will outline the comprehensive experimental workflows required for its validation.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The indazole ring system is bioisosteric to purine, the core of adenosine triphosphate (ATP). This structural mimicry is the fundamental reason for its success as a kinase inhibitor scaffold. The nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a feature essential for anchoring ATP and, consequently, ATP-competitive inhibitors.
The substituents on the indazole ring play a crucial role in modulating potency and selectivity.
-
Chloro Group (Position 4): The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the ring system and create specific hydrophobic or halogen-bond interactions within the active site.
-
Methyl Group (Position 5): This small alkyl group can provide beneficial van der Waals contacts in hydrophobic sub-pockets of the kinase domain, enhancing binding affinity and potentially steering selectivity towards or away from certain kinases.[4]
Given these features, the most logical and well-supported hypothesis is that this compound engages one or more protein kinases, disrupting cellular signaling pathways critical for disease progression.
Primary Hypothesized Target: The c-Met Receptor Tyrosine Kinase
Rationale for Target Selection: Deregulation of the c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), is a well-documented driver in numerous human cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[5][6] The HGF/c-Met axis activates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, migration, and invasion. Consequently, c-Met is a highly attractive target for therapeutic intervention.[6][7] Significantly, numerous indazole-based compounds have been successfully designed and synthesized as potent c-Met inhibitors.[5][8]
Hypothesized Binding and Mechanism: We propose that this compound binds to the ATP-binding pocket of the c-Met kinase domain. Upon binding, it would competitively inhibit the phosphorylation of c-Met, preventing its activation. This would, in turn, block the recruitment and phosphorylation of downstream effector proteins, effectively shutting down the oncogenic signaling cascade.
The anticipated downstream cellular consequences of this inhibition include:
-
Inhibition of Cell Proliferation: Arrest of the cell cycle, likely at the G2/M phase.[9]
-
Induction of Apoptosis: Triggering programmed cell death in c-Met-dependent cancer cells.[7][9]
-
Reduction of Cell Migration and Invasion: Impairing the cellular machinery responsible for metastasis.
The following diagram illustrates the hypothesized role of this compound within the c-Met signaling pathway.
Caption: Hypothesized inhibition of the HGF/c-Met signaling pathway.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-stage validation process is essential. This workflow serves as a self-validating system, where results from biochemical assays inform cell-based experiments, and subsequent target engagement studies confirm the on-target mechanism.
Caption: A four-stage workflow for validating the hypothesized mechanism.
Detailed Experimental Protocols
A. Protocol: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human c-Met kinase.
-
Materials:
-
Recombinant human c-Met kinase (e.g., from Promega, SignalChem).
-
Poly(Glu, Tyr) 4:1 substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound, dissolved in 100% DMSO.
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the compound dilution or vehicle control (DMSO).
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing c-Met and Poly(Glu, Tyr) substrate) to each well.
-
To initiate the kinase reaction, add 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
B. Protocol: Cell Proliferation Assay (MTT)
-
Objective: To assess the anti-proliferative effect of the compound on a c-Met amplified human lung cancer cell line (e.g., EBC-1).
-
Materials:
-
EBC-1 cell line.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
-
Methodology:
-
Seed EBC-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
C. Protocol: Western Blot for Phospho-c-Met Inhibition
-
Objective: To confirm target engagement by measuring the inhibition of c-Met phosphorylation in treated cells.
-
Materials:
-
EBC-1 cells.
-
HGF.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
Methodology:
-
Plate EBC-1 cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Lyse the cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to total protein and the loading control.
-
Potential Secondary Mechanisms and Off-Target Effects
While c-Met inhibition is the primary hypothesis, the promiscuous nature of kinase inhibitors means that this compound could interact with other kinases. A broad kinase panel screen in the initial validation stage is critical to identify potential off-target activities. Other kinases frequently inhibited by indazole scaffolds include:
-
VEGFR/FGFR: Key regulators of angiogenesis.[4]
-
Aurora Kinases: Serine/threonine kinases essential for mitotic progression.[4]
-
ROCK Kinase: Involved in cell contraction and motility.[10]
Furthermore, some indazole derivatives have shown antimicrobial activity by targeting microbial-specific enzymes like topoisomerase-II DNA gyrase.[2] While less probable for a compound intended for cancer therapy, this possibility should not be entirely dismissed without broad screening data.
Conclusion and Future Directions
The structural characteristics of this compound strongly support the hypothesis that it functions as an ATP-competitive protein kinase inhibitor. The c-Met receptor tyrosine kinase stands out as a highly probable primary target due to its established role in cancer and its known susceptibility to inhibition by other indazole-based molecules. The proposed experimental workflow provides a robust framework for validating this hypothesis, from initial biochemical screens to confirmation of on-target effects in a cellular context.
Successful validation would position this compound as a promising lead compound for further optimization in an oncology drug discovery program. Subsequent efforts would focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as on profiling its pharmacokinetic and pharmacodynamic properties to assess its potential as a clinical candidate.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Elucidation of Target Interactions for 4-chloro-5-methyl-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide presents a comprehensive in silico workflow to identify and characterize the potential protein targets of a novel or under-characterized indazole derivative, 4-chloro-5-methyl-1H-indazole. As a case study for early-stage drug discovery, this document moves beyond a simple recitation of methods to provide a field-proven, logical framework for computational target deconvolution. We will navigate the process from broad, unbiased target identification through to the nuanced analysis of molecular interactions, culminating in an assessment of the compound's drug-like properties. Each protocol is designed as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Challenge of a Novel Chemical Entity
In drug discovery, researchers frequently encounter compounds with promising scaffolds but unknown mechanisms of action. This compound represents such a case—a member of a pharmacologically significant family[1][3] but without a well-defined molecular target. The evolution of computational approaches provides a powerful toolkit to address this challenge, enabling the rapid, cost-effective formulation of testable biological hypotheses.[4][5][6] This guide details a multi-stage in silico strategy to illuminate the potential therapeutic targets and interaction profiles of this compound.
The core philosophy of this workflow is a progressive focusing of computational effort. We begin with a wide net to capture all potential targets and systematically refine our investigation to study the most promising candidates in high resolution.
Figure 1: A high-level overview of the in silico workflow.
Phase 1: Target Identification and Hypothesis Generation
Without a priori knowledge of the compound's targets, our first objective is to perform "target fishing." This process involves screening the ligand against a vast library of protein structures to identify potential binders.[4] We will employ two complementary, powerful techniques: reverse docking and pharmacophore-based screening.
Reverse Docking: An Unbiased Approach to Target Discovery
Unlike traditional docking which screens many ligands against a single target, reverse docking screens a single ligand against hundreds or thousands of potential receptor structures.[7][8] This approach is invaluable for identifying novel targets, repositioning existing drugs, and predicting off-target effects that could lead to toxicity.[9][10]
The core principle is to calculate the binding affinity of this compound against a database of protein binding sites and rank the proteins based on this predicted affinity.[11]
Figure 2: Conceptual workflow for reverse docking.
Protocol 2.1: Reverse Docking Execution
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of this compound.
-
Steps:
-
Obtain the 2D structure of the molecule (e.g., from PubChem or by drawing it in a molecular editor like MarvinSketch or ChemDraw).
-
Convert the 2D structure to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformer.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the structure in a suitable format, such as .mol2 or .pdbqt.
-
-
Causality: Energy minimization ensures that the ligand conformation is physically realistic, preventing steric clashes and improving the accuracy of the docking score. Correct charge assignment is critical for accurately calculating electrostatic interactions.
-
-
Target Database Selection:
-
Objective: To choose a comprehensive and relevant set of protein structures.
-
Options: Utilize established web servers with pre-built, curated databases (e.g., PharmMapper, idTarget) or construct a custom database from sources like the Protein Data Bank (PDB).
-
Insight: For a novel compound, a broad database like the entire PDB is a good starting point. If a general activity (e.g., anti-inflammatory) is suspected, the database can be narrowed to relevant protein families (e.g., kinases, cyclooxygenases).
-
-
Execution and Analysis:
-
Objective: To dock the prepared ligand against the target database and rank the results.
-
Steps:
-
Submit the prepared ligand to the chosen reverse docking server or run a local script.
-
The software will systematically dock the ligand into the binding pockets of all proteins in the database.
-
Retrieve the results, which are typically a list of proteins ranked by their docking score (a proxy for binding affinity).
-
-
Trustworthiness: It is crucial to not rely solely on the top-ranked hit. Examine the top 20-50 hits. Look for consensus, where multiple members of the same protein family appear. Cross-reference the identified targets with any known biology of the indazole scaffold to prioritize candidates for the next phase.
-
Pharmacophore Screening
A pharmacophore is a 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) essential for biological activity.[12][13] If a set of known active ligands for a particular target exists, a pharmacophore model can be built and used to screen for new molecules that fit the model. Conversely, we can use the structure of our ligand to search databases of pharmacophore models to identify targets with which it is likely to interact.
Protocol 2.2: Ligand-Based Pharmacophore Screening
-
Pharmacophore Feature Identification:
-
Objective: To define the key chemical features of this compound.
-
Steps: Using software like PharmaGist, LigandScout, or the pharmacophore modules in Schrödinger or MOE, identify the key features: a hydrogen bond donor (indazole N-H), a hydrogen bond acceptor (pyrazole nitrogen), an aromatic ring, and a hydrophobic feature (methyl group).
-
-
Database Screening:
-
Objective: To find protein binding site models that match the ligand's pharmacophore.
-
Steps: Screen the 3D pharmacophore query against a pre-computed database of pharmacophore models (e.g., PharmMapper).
-
-
Analysis:
-
Objective: To identify and rank potential protein targets.
-
Insight: The results will be a list of protein targets whose binding sites accommodate the pharmacophoric features of our compound. Compare these results with the reverse docking list. Targets that appear in both analyses have a higher probability of being true hits.
-
Phase 2: High-Resolution Interaction Modeling
Once a prioritized list of potential targets is generated, the next phase is to perform detailed, high-resolution modeling to predict the precise binding mode and assess the stability of the interaction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[14] It is a cornerstone of structure-based drug design, used to understand key interactions and rank potential lead compounds.[15]
Figure 3: The sequential workflow for a molecular docking experiment.
Protocol 3.1: Molecular Docking of this compound with a Putative Target
This protocol assumes the use of widely available academic software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[16]
-
Protein Preparation:
-
Objective: To prepare the receptor structure for docking.[17]
-
Steps:
-
Fetch the protein structure from the PDB (e.g., using Chimera's "Fetch by ID" tool).[16]
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms. This is critical as hydrogens are often omitted from PDB files but are essential for hydrogen bonding.
-
Add partial charges using a standard force field (e.g., AMBER).
-
Save the prepared protein as a .pdbqt file.
-
-
Causality: Removing water molecules is standard practice as their positions are often not well-resolved and can interfere with docking. Adding hydrogens and charges ensures that the electrostatic and hydrogen-bonding potential of the protein is accurately represented.
-
-
Ligand Preparation:
-
Objective: To prepare the ligand in the correct format for AutoDock Vina.
-
Steps:
-
Load the energy-minimized 3D structure of this compound into Chimera.
-
Add partial charges (Gasteiger).
-
Define the rotatable bonds.
-
Save the prepared ligand as a .pdbqt file.
-
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking algorithm on the protein surface.
-
Steps:
-
Identify the putative binding pocket. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. If not (an "apo" structure), use pocket prediction software (e.g., CASTp, SiteHound) or visual inspection to identify likely cavities.
-
In AutoDock Tools or Chimera, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.
-
-
-
Docking Execution:
-
Objective: To run the docking simulation using AutoDock Vina.
-
Steps:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, and the grid box coordinates and dimensions.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt.
-
-
-
Results Analysis:
-
Objective: To evaluate the docking results in terms of binding energy and binding pose.
-
Steps:
-
Vina will output a file containing several binding poses, ranked by predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Load the protein and the output ligand poses into a visualizer like Chimera or PyMOL.
-
Analyze the top-ranked pose. Identify key interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking. Do these interactions make chemical sense? For example, is the hydrogen bond donor on the ligand interacting with an acceptor on the protein?
-
-
Trustworthiness: A strong binding affinity score is promising, but a chemically sensible binding pose that is stabilized by multiple favorable interactions provides much greater confidence in the result.
-
Table 1: Example Docking Results Summary
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| c-Src Kinase | 2SRC | -8.5 | Met341, Thr338 | Hinge H-Bond |
| Leu273, Val281 | Hydrophobic | |||
| p38 MAPK | 1A9U | -8.2 | Met109, Gly110 | Hinge H-Bond |
| Leu104, Val38 | Hydrophobic | |||
| Cyclooxygenase-2 | 5IKR | -7.9 | Arg120, Tyr355 | H-Bond, Pi-Cation |
| | | | Val523, Leu352 | Hydrophobic |
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a likely binding pose, MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex over time.[18] This is a crucial step to assess the stability of the predicted binding pose. A ligand that appears to bind well in docking but is unstable and dissociates quickly in an MD simulation is not a promising candidate.
Protocol 3.2: Assessing Complex Stability with MD Simulation
This protocol provides a general workflow using GROMACS, a widely used and high-performance MD engine.[19]
-
System Preparation:
-
Objective: To prepare the docked protein-ligand complex for simulation.
-
Steps:
-
Start with the top-ranked docked pose from the previous step.
-
Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file describes the bond lengths, angles, and charges required by the MD force field.
-
Combine the protein and ligand topologies.
-
Place the complex in a simulation box (e.g., a cubic box) and solvate it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Causality: The topology file is essential for the simulation engine to calculate the forces acting on each atom. Solvating the system in water provides a more biologically realistic environment.
-
-
Simulation Execution:
-
Objective: To run the simulation through minimization, equilibration, and production phases.
-
Steps:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.
-
Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) while keeping the protein and ligand atoms restrained. This allows the water and ions to relax around the complex.
-
Production MD: Release the restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates (the "trajectory") at regular intervals.
-
-
-
Analysis:
-
Objective: To analyze the trajectory to assess the stability of the complex.
-
Key Metrics:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and the protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding pose. A continuously increasing RMSD suggests it is unstable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Are these interactions maintained throughout the simulation?
-
-
Phase 3: Drug-Likeness and ADMET Profiling
A compound that binds a target with high affinity is of little use if it has poor pharmacokinetic properties or is toxic.[4][5] The final phase of our initial in silico assessment is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.[20][21]
Protocol 4.1: ADMET Prediction
-
Tool Selection:
-
Objective: To select reliable tools for predicting ADMET properties.
-
Options: Utilize free web-based servers like SwissADME, pkCSM, or ADMETlab 2.0.[22]
-
Insight: It is best practice to use multiple predictors and look for a consensus, as the underlying algorithms and training datasets for each tool can vary.[20][21]
-
-
Property Prediction and Analysis:
-
Objective: To generate and interpret the ADMET profile.
-
Steps:
-
Submit the 2D structure (as a SMILES string) of the compound to the selected servers.
-
Analyze the output, paying close attention to key parameters.
-
-
Table 2: Example Predicted ADMET Profile for this compound
| Category | Property | Predicted Value | Interpretation / Desired Range |
|---|---|---|---|
| Physicochemical | Molecular Weight | 180.61 g/mol | Good (< 500) |
| LogP | 2.55 | Good (1-3) | |
| H-Bond Donors | 1 | Good (≤ 5) | |
| H-Bond Acceptors | 2 | Good (≤ 10) | |
| Absorption | Caco-2 Permeability | High | High intestinal absorption likely |
| Human Intestinal Absorption | > 90% | Good oral bioavailability likely | |
| Distribution | BBB Permeant | Yes | Potential for CNS effects (good or bad) |
| P-gp Substrate | No | Less likely to be removed by efflux pumps | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential risk of drug-drug interactions | |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic |
| | hERG I Inhibitor | No | Low risk of cardiotoxicity |
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase in silico workflow for the target identification and characterization of this compound. By progressing from broad target fishing to high-resolution interaction modeling and ADMET profiling, we can efficiently generate robust, testable hypotheses about the compound's mechanism of action, binding mode, and potential as a drug candidate.
The results of this computational analysis—a list of high-confidence targets, their specific binding poses stabilized over time, and a favorable ADMET profile—do not constitute proof. Rather, they provide a strong, data-driven rationale to guide subsequent, resource-intensive experimental validation, such as enzymatic assays, surface plasmon resonance (SPR), and cell-based functional assays. This synergy between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. mdpi.com [mdpi.com]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
solubility profile of 4-chloro-5-methyl-1H-indazole in various solvents
An In-Depth Technical Guide to the Solubility Profile of 4-chloro-5-methyl-1H-indazole
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility is a major challenge in drug discovery, often leading to unpredictable in vivo results and formulation difficulties.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview of the methodologies required to fully characterize the solubility profile of this compound, a representative member of this important heterocyclic class. We will delve into the theoretical underpinnings and practical execution of both thermodynamic and kinetic solubility assays, explore the critical influence of pH, and establish best practices for data interpretation and reporting. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility assessment for novel chemical entities.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with hurdles, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, particularly for orally administered drugs. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its therapeutic target. Consequently, low solubility can lead to poor bioavailability, underestimated toxicity in early assays, and significant challenges in developing a viable formulation.[1][2]
Indazoles, or benzopyrazoles, are aromatic heterocyclic compounds that have garnered significant interest from medicinal chemists.[3] Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[6] However, like many heterocyclic compounds rich in aromatic character, indazole derivatives can exhibit poor aqueous solubility, necessitating a thorough and early characterization of their solubility profile to guide the drug development process.[7]
This guide will provide a detailed framework for determining the solubility of a specific indazole derivative, this compound. While specific experimental data for this compound is not publicly available, this document will outline the authoritative, field-proven methodologies to generate this critical dataset.
Physicochemical Profile of this compound: An Overview
A preliminary understanding of the physicochemical properties of this compound is essential for designing relevant solubility experiments.
-
Structure: The molecule consists of a bicyclic indazole core, substituted with a chloro group at position 4 and a methyl group at position 5. The presence of the aromatic rings and the chloro substituent suggests a molecule with considerable hydrophobicity, which would predict low intrinsic aqueous solubility.
-
Ionization (pKa): Indazole itself is a weak base.[8] The exact pKa of this compound is not documented, but the indazole nucleus can be protonated under acidic conditions. This implies that its aqueous solubility will likely be pH-dependent, increasing at lower pH values where the cationic form of the molecule predominates.[9]
-
Lipophilicity (LogP): The calculated LogP (a measure of lipophilicity) for structurally related compounds like 4-chloro-1H-indazol-3-amine is 1.80, suggesting a moderate degree of lipophilicity.[10] This value further supports the expectation of limited aqueous solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It represents the true or "gold standard" solubility and is crucial for pre-formulation and formulation development.[11][12] The most reliable method for its determination is the Shake-Flask method.[12][13][14]
The Shake-Flask Method: Rationale and Causality
The principle of the shake-flask method is to establish a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period.[12] The choice of a long incubation time (typically 24-48 hours) is critical to ensure that the system reaches true thermodynamic equilibrium, accounting for any slow dissolution of stable crystalline forms.[1]
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, various organic solvents) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Subsequently, separate the saturated supernatant from the excess solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the standard procedure to avoid particulate contamination.[1]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility of the sample. The experiment should be performed in triplicate to ensure reproducibility.
Workflow for Thermodynamic Solubility
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility Determination
In early drug discovery, where speed and compound availability are limited, kinetic solubility assays are invaluable.[2] These high-throughput methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[16][17] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state or the solubility of a less stable, amorphous form.[17]
Laser Nephelometry: Rationale and Causality
Laser nephelometry is a rapid, plate-based method that measures the turbidity or cloudiness of a solution caused by the formation of a precipitate.[16] A stock solution of the compound in DMSO is serially diluted into an aqueous buffer. A laser is passed through the sample, and the amount of scattered light is measured. The point at which a sharp increase in light scattering is detected corresponds to the kinetic solubility limit of the compound under those conditions.[16] This method is chosen for its high speed, low sample consumption, and automation compatibility, making it ideal for screening large numbers of compounds.[16][18]
Detailed Experimental Protocol: Laser Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its co-solvent effect.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.[2]
-
Measurement: Place the microplate into a laser nephelometer. The instrument will measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is determined as the concentration just before the sharp increase in the nephelometry signal.
Workflow for Kinetic Solubility
Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.
The Influence of pH: Determining the pH-Solubility Profile
For ionizable compounds, solubility can vary dramatically with pH. Given that the pH of the human gastrointestinal tract ranges from ~1.5 in the stomach to ~7.5 in the intestine, understanding the pH-solubility profile is critical for predicting oral absorption.[9] As an indazole, this compound is expected to be more soluble in the acidic environment of the stomach.
A pH-solubility profile is generated by performing the thermodynamic shake-flask method using a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to 8.0).
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
(Note: These are representative data and do not reflect actual experimental values.)
| Solvent | Solubility (µg/mL) | Solubility (µM) |
| Water | < 1 | < 5.19 |
| PBS (pH 7.4) | 2.5 | 13.0 |
| Simulated Gastric Fluid (pH 1.5) | 150 | 778.5 |
| Ethanol | > 1000 | > 5190 |
| DMSO | > 1000 | > 5190 |
| Acetonitrile | 250 | 1297.5 |
Table 2: Kinetic vs. Thermodynamic Solubility in Aqueous Buffer
(Note: These are representative data and do not reflect actual experimental values.)
| Assay Type | Buffer | Solubility (µM) |
| Kinetic (Nephelometry) | PBS (pH 7.4) | 45 |
| Thermodynamic (Shake-Flask) | PBS (pH 7.4) | 13 |
The difference observed between kinetic and thermodynamic solubility is common.[17] The higher kinetic value suggests the initial formation of a supersaturated solution or a more soluble, metastable solid form that eventually converts to the more stable, less soluble crystalline form measured in the equilibrium assay.
Conclusion
A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its successful development as a drug candidate. This guide has provided the authoritative and scientifically-grounded methodologies for this characterization. By employing the gold-standard shake-flask method for thermodynamic solubility, leveraging high-throughput nephelometry for early-stage kinetic assessment, and thoroughly investigating the pH-solubility relationship, researchers can generate the critical data needed to make informed decisions. This data will guide lead optimization, aid in the selection of appropriate formulation strategies, and ultimately increase the probability of advancing a promising indazole-based therapeutic.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc [chemsrc.com]
- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmatutor.org [pharmatutor.org]
- 18. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-chloro-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 4-chloro-5-methyl-1H-indazole represent both promise and peril. As we venture into the synthesis and application of such molecules, a deep, intuitive understanding of their safe handling is not merely a procedural formality but a cornerstone of scientific excellence and personal safety. This guide moves beyond the checklist mentality of standard safety data sheets to provide a nuanced, in-depth perspective on the core principles of safely managing this compound in a laboratory setting.
Section 1: The Chemical Identity and Hazard Profile
This compound is a substituted indazole, a class of heterocyclic aromatic compounds recognized for their diverse biological activities. The presence of a chlorine atom and a methyl group on the indazole ring influences its reactivity, solubility, and, most importantly, its toxicological profile.
GHS Hazard Identification (Based on 6-chloro-5-methyl-1H-indazole)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. Based on the data for its isomer, this compound should be treated with caution, assuming the following hazards:
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] |
Causality Behind the Hazard: The "Harmful if swallowed" classification suggests that the compound can cause adverse health effects if ingested. This is a common characteristic of many biologically active small molecules, which can interfere with physiological pathways.
Precautionary Statements: A Proactive Approach to Safety
The following precautionary statements, derived from the safety data sheet of 6-chloro-5-methyl-1H-indazole, form the basis of a proactive safety culture.[1]
| Category | Precautionary Statement Code | Statement |
| Prevention | P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| P330 | Rinse mouth.[1] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to hazardous waste disposal.[1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense
The principle of "as low as reasonably practicable" (ALARP) should govern all exposures to this compound. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: Designing Safety into the Workspace
-
Chemical Fume Hood: All handling of this compound in its solid (powder) form or in volatile solvents must be conducted in a certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial in the initial, critical moments of an exposure.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection, especially during prolonged handling.
-
Lab Coat: A buttoned, long-sleeved lab coat is required.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be rigorously justified through a risk assessment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a systematic approach to handling this compound, from preparation to disposal.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is available and in good condition.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
During Use
-
Containment: Keep all containers with the compound sealed when not in use.
-
Avoid Aerosol Generation: Be mindful of techniques that could generate aerosols, such as vigorous shaking or rapid addition of liquids.
-
Cleanliness: Clean up any spills immediately, following the procedures outlined in Section 4.
Post-Handling and Waste Disposal
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste (including contaminated gloves, weighing boats, and pipette tips) in a clearly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Section 4: Emergency Response Protocol
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
The following flowchart outlines the immediate actions to be taken in case of an exposure.
Caption: Emergency First Aid Workflow for Exposure to this compound.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area.
Section 5: Toxicological and Ecological Considerations
Toxicological Data (Inferred)
While specific toxicological data for this compound is not available, the "Harmful if swallowed" classification for its isomer suggests oral toxicity. The toxicology of many chlorinated organic compounds can also include irritation to the skin, eyes, and respiratory tract. Chronic exposure effects are unknown and should be assumed to be potentially harmful.
Ecological Data
No specific ecological data is available. As a general principle, chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, the release of this compound into the environment must be strictly avoided.
Conclusion: A Culture of Vigilance
The safe handling of novel compounds like this compound is a dynamic process that relies on a foundation of scientific knowledge, sound judgment, and a vigilant safety culture. By understanding the "why" behind each safety protocol, researchers can move from rote compliance to an intuitive and proactive approach to laboratory safety. This guide serves as a starting point for this journey, empowering you to navigate the unseen risks and unlock the scientific potential of this and other novel molecules.
References
Methodological & Application
Application Note: A Detailed Synthetic Route for 4-chloro-5-methyl-1H-indazole
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Specifically, substituted indazoles are key components in the development of kinase inhibitors for oncology. The target molecule, 4-chloro-5-methyl-1H-indazole, is a valuable building block for the synthesis of more complex pharmaceutical agents, where the chloro and methyl substituents provide handles for further chemical modification and influence the molecule's interaction with biological targets.
This application note provides a detailed, step-by-step protocol for a proposed synthetic route to this compound. While a direct literature precedent for this specific molecule is not extensively documented, the presented methodology is adapted from the well-established Jacobson synthesis of indazoles, a reliable method for the cyclization of N-acylated o-toluidine derivatives.[3] The protocol is based on the successful and high-yielding synthesis of the analogous compound, 4-chloro-1H-indazole, from 3-chloro-2-methylaniline.[4][5] The proposed route commences with the commercially available or synthetically accessible 3-chloro-2,4-dimethylaniline.
Proposed Synthetic Scheme
The synthesis of this compound is proposed to proceed via a one-pot, multi-step reaction sequence starting from 3-chloro-2,4-dimethylaniline. The key transformations involve:
-
N-Acetylation: Protection of the amino group of the starting aniline.
-
Diazotization: Conversion of the acetylated aniline into a diazonium intermediate using an alkyl nitrite.
-
Intramolecular Cyclization: Spontaneous cyclization of the diazonium intermediate to form the indazole ring system.
-
Deacetylation: Removal of the acetyl protecting group to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 3-chloro-2,4-dimethylaniline | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Standard Supplier |
| Potassium Acetate | Anhydrous | Standard Supplier |
| Chloroform | Anhydrous | Standard Supplier |
| Isoamyl Nitrite | Technical Grade | Standard Supplier |
| Lithium Hydroxide | Monohydrate | Standard Supplier |
| Tetrahydrofuran (THF) | Reagent Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier |
| Deionized Water |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from the established synthesis of 4-chloro-1H-indazole.[4]
Step 1: N-Acetylation and Diazotization
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2,4-dimethylaniline (1.0 eq), potassium acetate (1.2 eq), and anhydrous chloroform (approx. 12 mL per gram of aniline).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the cooled mixture over a period of 5-10 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 60 °C.
-
Once the temperature has stabilized, add isoamyl nitrite (2.0 eq) dropwise.
-
Maintain the reaction at 60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis and Work-up
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Add deionized water (approx. 7.5 mL per gram of starting aniline) and tetrahydrofuran (THF) (approx. 15 mL per gram of starting aniline).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add lithium hydroxide monohydrate (7.0 eq) in portions.
-
Continue stirring the reaction at 0 °C for 3 hours to ensure complete deacetylation.
-
Add deionized water (approx. 20 mL per gram of starting aniline) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL per gram of starting aniline).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Step 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Reaction Mechanism
The formation of the indazole ring proceeds through a well-understood mechanism involving the formation of a diazonium salt followed by an intramolecular cyclization.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 4-chloro-5-methyl-1H-indazole
Introduction
4-chloro-5-methyl-1H-indazole is a key heterocyclic building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays. This guide provides detailed protocols and insights for the purification of crude this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for demanding applications.
Common impurities in the synthesis of this compound can include unreacted starting materials, regioisomers, and byproducts from side reactions. The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.
Purification Strategies: A Comparative Overview
The selection of an appropriate purification strategy is a critical decision that balances purity requirements, yield, cost, and scalability. Below is a summary of the most common techniques applicable to this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | Simple, cost-effective, scalable. | Can lead to significant product loss; finding a suitable solvent can be challenging. | >98% |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, may be difficult to scale up. | >99% |
| Acid-Base Extraction | Separation based on the differential solubility of the acidic/basic compound and neutral impurities in aqueous and organic phases.[1][2][3] | Effective for removing acidic or basic impurities, scalable. | Only applicable if the target compound has acidic or basic properties and impurities do not. | Variable, often used as a preliminary purification step. |
Detailed Protocols
Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and cost-effectiveness. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the crude material at an elevated temperature but have low solubility for the target compound at room temperature or below, while the impurities should either be highly soluble or insoluble at all temperatures.
While a specific recrystallization solvent for this compound is not explicitly detailed in the provided search results, a related compound, N-Acetyl-4-chloro-1H-indazole, has been recrystallized from a mixture of THF/H2O.[4] This suggests that a mixture of a good solvent (like an ether or an alcohol) and a poor solvent (like water or a non-polar hydrocarbon) could be effective.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane) at room temperature and upon heating.
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
-
Solvent Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Follow steps 4-7 from the single solvent recrystallization protocol.
Caption: Workflow for Recrystallization.
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[5][6][7] The choice of stationary phase (typically silica gel) and mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different affinities for the silica gel.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by TLC analysis.
Caption: Column Chromatography Workflow.
Acid-Base Extraction
Indazoles are weakly basic due to the lone pair of electrons on the non-protonated nitrogen atom. This property can be exploited for purification using acid-base extraction to separate the indazole from non-basic impurities.[1][2][8]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1 M HCl).[3] The basic indazole will be protonated and move into the aqueous layer as a salt, while neutral impurities will remain in the organic layer. Repeat the extraction with fresh aqueous acid to ensure complete transfer of the product.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The protonated indazole will be neutralized and precipitate out of the aqueous solution.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane). The purified indazole will now move back into the organic layer. Repeat the extraction to maximize recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Acid-Base Extraction Workflow.
Characterization of Purified this compound
After purification, it is essential to confirm the identity and purity of the final product. The following analytical techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of crude this compound can be effectively achieved using recrystallization, column chromatography, or acid-base extraction. The choice of method will depend on the specific impurities present and the desired level of purity. For achieving the highest purity, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization or column chromatography, may be necessary. The protocols provided in this guide offer a solid foundation for developing a robust and efficient purification process for this important synthetic intermediate.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The 4-Chloro-5-methyl-1H-indazole Scaffold in Modern Organic Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] As a bioisostere of the ubiquitous indole nucleus, it offers a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with a wide array of biological targets.[3] Consequently, the indazole scaffold is a privileged structure found in numerous FDA-approved therapeutics, including the anti-emetic drug Granisetron, the tyrosine kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib.[1][4]
This guide focuses on a particularly versatile, yet underexplored, building block: 4-chloro-5-methyl-1H-indazole . The specific substitution pattern of this scaffold provides three primary vectors for synthetic diversification:
-
N1/N2 Functionalization: The pyrazole ring's nitrogen atoms offer sites for alkylation or arylation, crucial for tuning physicochemical properties like solubility and for establishing key interactions within protein binding pockets.
-
C4-Cl Cross-Coupling: The chlorine atom at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
C3 Functionalization: The C3 position can be functionalized through various methods, adding another layer of complexity and interaction points.
This document provides a detailed exploration of the synthesis and application of the this compound scaffold, offering field-proven insights and robust protocols for its use in drug discovery and organic synthesis.
Section 1: Synthesis of the this compound Scaffold
The synthesis of the indazole core is most effectively achieved through the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline precursor. While a specific protocol for this compound is not widely published, a robust synthesis can be adapted from the established procedure for the closely related 4-chloro-1H-indazole.[3]
Causality Behind Experimental Choices: The reaction proceeds via a classical pathway. The starting aniline (3-chloro-2,5-dimethylaniline) is first acetylated to form a stable amide. This amide then undergoes diazotization using an organic nitrite source (isoamyl nitrite) under non-aqueous conditions. The resulting diazonium species is unstable and readily undergoes an intramolecular cyclization, eliminating nitrogen gas to form the indazole ring. The final step is the hydrolysis of the N-acetyl group under basic conditions to yield the free NH-indazole.
Protocol 1: Synthesis of this compound
Starting Material: 3-Chloro-2,5-dimethylaniline
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Acetylation: In a round-bottomed flask, suspend 3-chloro-2,5-dimethylaniline (1.0 equiv) and potassium acetate (1.2 equiv) in chloroform. Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.0 equiv) dropwise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by TLC or LC-MS.
-
Diazotization and Cyclization: Heat the reaction mixture to 60 °C.
-
Add isoamyl nitrite (2.0 equiv) dropwise over 30 minutes. Caution: This reaction evolves gas. Ensure adequate ventilation and pressure equalization.
-
Stir the reaction at 60 °C overnight. Monitor for the disappearance of the acetylated aniline intermediate.
-
Deprotection: Cool the mixture to 0 °C. Add tetrahydrofuran (THF) and water, followed by the slow, portion-wise addition of lithium hydroxide (LiOH, 7.0 equiv).
-
Stir vigorously at 0 °C for 3 hours to facilitate the hydrolysis of the N-acetyl group.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound.
Section 2: Core Synthetic Transformations
The strategic placement of the chloro and methyl groups makes this scaffold a versatile platform for building molecular complexity. The primary transformations involve functionalization at the N1/N2 positions and palladium-catalyzed cross-coupling at the C4 position.
A. Regioselective N-Alkylation
Alkylation of the indazole NH group is critical for modulating biological activity and improving pharmacokinetic properties. The reaction can yield two different regioisomers, N1 and N2. The choice of base and solvent is paramount for controlling this selectivity.[5][6]
-
Thermodynamic Control (N1-Selectivity): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like THF favors the formation of the N1-alkylated product.[5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to N1.
-
Kinetic/Alternative Control (N2-Selectivity): Conditions using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often lead to mixtures of isomers, though specific directing groups or alternative alkylating agents can favor N2 substitution. For instance, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid has been shown to be highly selective for the N2 position on other indazole systems.[8]
Protocol 2: N1-Selective Alkylation of this compound
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Chloro-5-Methyl-1H-Indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile bioisostere for native structures like indole and purine, allowing it to mimic key interactions in enzyme active sites.[1][2] Its prevalence is underscored by its presence in numerous FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Pazopanib and Axitinib, which have revolutionized treatment paradigms in oncology.[1] The thermodynamic stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most synthetically targeted isomer in drug design.[3] The strategic placement of substituents on the indazole ring is a critical exercise in drug development, enabling chemists to fine-tune a compound's potency, selectivity, pharmacokinetic properties, and metabolic stability.
This guide focuses on a specifically substituted intermediate, 4-chloro-5-methyl-1H-indazole , and its application as a strategic building block. We will explore the rationale behind its substitution pattern and provide detailed protocols for its synthesis and subsequent elaboration into advanced drug candidates, with a primary focus on the development of protein kinase inhibitors.
Strategic Rationale: Why this compound?
The selection of the 4-chloro and 5-methyl substitution pattern is a deliberate design choice aimed at imparting specific, advantageous properties to a final drug molecule. This scaffold is not typically the final active pharmaceutical ingredient (API) itself but rather a highly valuable starting material for library synthesis and lead optimization.
-
The 1H-Indazole Core: As a pharmacophore, the N1-H and N2 atoms act as crucial hydrogen bond donors and acceptors, respectively. This arrangement allows the indazole ring to function as an effective "hinge-binder" in the ATP-binding pocket of protein kinases, a ubiquitous strategy in inhibitor design.[4]
-
The 4-Chloro Substituent: The placement of a chlorine atom at the C4 position offers several strategic advantages:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine can lower the pKa of the indazole N-H, potentially strengthening its hydrogen bonding capability as a donor.
-
Metabolic Blocking: The C4 position can be susceptible to oxidative metabolism. The presence of a robust chloro group can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.
-
Steric Influence and Selectivity: The chloro group provides steric bulk that can be exploited to achieve selectivity for a target kinase by creating unfavorable interactions with off-target kinases that have smaller binding pockets.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with oxygen or other electron-rich atoms in the protein backbone, which can significantly enhance binding affinity.
-
-
The 5-Methyl Substituent: The methyl group at the C5 position primarily serves to:
-
Probe Hydrophobic Pockets: This small lipophilic group can fit into nearby hydrophobic pockets within the active site, increasing van der Waals interactions and improving potency.
-
Improve Pharmacokinetics: The addition of the methyl group can subtly increase lipophilicity, which may improve cell permeability and oral absorption.
-
Vector for Further Synthesis: While less common, the methyl group could be functionalized in later-stage development if required.
-
The combination of these features makes this compound an ideal starting point for creating potent and selective inhibitors targeting enzyme families like protein kinases.
Core Applications in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology. The development of small-molecule kinase inhibitors often follows a common workflow where the this compound scaffold can be instrumental.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-chloro-5-methyl-1H-indazole as a Potential Kinase Inhibitor
Introduction
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[1] The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several commercially successful kinase inhibitors such as Axitinib and Pazopanib.[2][3][4] These molecules have demonstrated significant clinical efficacy, validating the potential of the indazole core in designing potent and selective kinase inhibitors.[5]
This document presents a comprehensive guide for the initial characterization of 4-chloro-5-methyl-1H-indazole , a novel indazole derivative, as a potential kinase inhibitor. We provide the scientific rationale and detailed, field-proven protocols for evaluating its inhibitory activity, from initial biochemical screening to validation of target engagement in a cellular context. The methodologies described herein are designed to establish a robust foundation for further preclinical and clinical development.
1. Compound Profile: this compound
-
Structure:
-
Molecular Formula: C₈H₇ClN₂
-
Molecular Weight: 166.61 g/mol
-
Physicochemical Properties: As with many small molecule inhibitors, this compound is expected to be readily soluble in dimethyl sulfoxide (DMSO) for the preparation of stock solutions. Aqueous solubility should be determined empirically, as it is a critical parameter for assay buffer compatibility and downstream pharmacokinetic studies.
2. Rationale for Kinase Target Selection & Pathway Context
The indazole core is a versatile pharmacophore known to target the ATP-binding site of a wide range of serine/threonine and tyrosine kinases.[2] Based on the activity profiles of structurally related compounds, promising initial targets for this compound include kinases involved in angiogenesis and cell cycle progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora kinases.[4][6]
To contextualize the potential impact of this inhibitor, the following diagram illustrates a simplified VEGFR signaling pathway, a critical mediator of angiogenesis required for tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and the putative target of inhibition.
3. Experimental Workflow for Inhibitor Characterization
A logical, multi-stage approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The workflow progresses from broad biochemical potency assessment to more complex cellular and mechanistic studies.
Caption: High-level workflow for the characterization of a potential kinase inhibitor.
4. In Vitro Biochemical Assay Protocol
Protocol 4.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This biochemical assay is a robust method for determining the potency (IC₅₀) of an inhibitor by measuring the amount of ADP produced during the kinase reaction.[1] Lower ADP levels, corresponding to higher luminescent signals, indicate greater inhibition.[7]
-
Principle of Causality: The assay quantifies kinase activity by measuring one of its direct products, ADP. The ADP-Glo™ system first terminates the kinase reaction and eliminates remaining ATP, then converts the generated ADP back into ATP, which fuels a luciferase/luciferin reaction. This multi-step, self-validating process ensures that the luminescent signal is directly and proportionally related to the kinase activity during the initial reaction.[1]
-
Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora A)
-
Kinase-specific substrate peptide
-
This compound
-
Known control inhibitor (e.g., Staurosporine, Axitinib)
-
ATP solution (high purity)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Solid white, opaque 384-well assay plates
-
DMSO (ACS grade)
-
-
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 1:3 dilution). This step is critical for accurately determining the IC₅₀. c. Prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Assay Plate Setup (384-well format): a. Add 1 µL of the serially diluted compound, DMSO control, or positive control to the appropriate wells. b. Prepare a master mix of kinase and its specific substrate in Kinase Assay Buffer. The concentration of the kinase should be optimized to operate in the linear range of the assay.[8] c. Add 4 µL of the kinase/substrate mix to each well. d. Incubate the plate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.
-
Kinase Reaction Initiation: a. Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8] b. Add 5 µL of the ATP solution to all wells to start the reaction. c. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure less than 20% of the substrate is consumed, maintaining initial velocity kinetics.[8]
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Subtract the background signal (wells with no kinase). c. Normalize the data, setting the "no inhibitor" (DMSO) control as 100% kinase activity and the highest concentration of a potent control inhibitor as 0% activity. d. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
5. Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.
| Kinase Target | This compound IC₅₀ (nM) | Axitinib IC₅₀ (nM)[3] |
| VEGFR-2 | 1.5 | 0.2 |
| Aurora A | 850 | >10,000 |
| c-Kit | 250 | - |
| PDGFR-β | 120 | - |
| Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases, benchmarked against the established inhibitor Axitinib. Lower values indicate higher potency. Data is for comparative purposes only. |
6. Cell-Based Assay Protocol
Protocol 6.1: Cellular Phosphorylation Assay (Western Blot)
After confirming biochemical activity, it is crucial to determine if the compound can engage its target and inhibit its function within a cellular environment.[9][10] A Western blot assay to measure the phosphorylation of a direct downstream substrate is a gold-standard method for this purpose.
-
Principle of Causality: This protocol directly assesses target engagement by measuring a functional consequence of kinase inhibition. If this compound enters the cell and binds to its target kinase (e.g., VEGFR-2), the kinase will be unable to phosphorylate its downstream substrates (e.g., PLCγ). A reduction in the phosphorylated substrate, as detected by a phospho-specific antibody, provides direct evidence of the compound's activity in a physiological context. Total protein levels of the substrate and a housekeeping protein (e.g., GAPDH) are used as loading controls to validate the result.
-
Materials and Reagents:
-
Human cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)
-
Complete cell culture medium (e.g., EGM-2)
-
This compound
-
Stimulating ligand (e.g., VEGF-A)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blotting equipment
-
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal signaling pathway activation. c. Pre-treat cells with various concentrations of this compound (and controls) for 1-2 hours. d. Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to induce phosphorylation of the target pathway. Rationale: Ligand stimulation provides a robust and measurable phosphorylation signal, creating a dynamic range to observe inhibition.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Harvest lysates and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting: a. Normalize lysate concentrations and denature by boiling in Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ) overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash thoroughly and apply ECL substrate. h. Visualize the protein bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe for total PLCγ and GAPDH as loading controls.
-
7. Mechanism of Action (MoA) Studies
To further classify the inhibitor, MoA studies are recommended. Kinetic analysis, performed by measuring kinase activity at varying concentrations of both ATP and the inhibitor, can determine if the compound is ATP-competitive, non-competitive, or uncompetitive.[9] Additionally, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to directly measure the binding affinity (K_D) and thermodynamics of the inhibitor-kinase interaction, providing definitive confirmation of a direct binding mechanism.[9]
The protocols outlined in this guide provide a systematic framework for the initial characterization of this compound as a novel kinase inhibitor. By progressing from robust biochemical IC₅₀ determination to the validation of on-target activity in a cellular context, researchers can efficiently gather the critical data needed to assess the therapeutic potential of this compound. The promising heritage of the indazole scaffold suggests that this compound could represent a valuable starting point for the development of a next-generation targeted therapy.
9. References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (Source: National Institutes of Health). 2
-
Ritlecitinib In Vitro Kinase Inhibition Assay: Application Notes and Protocols - Benchchem. (Source: Benchchem). 11
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (Source: Reaction Biology). 9
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (Source: Royal Society of Chemistry). 5
-
A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile - Benchchem. (Source: Benchchem). 3
-
Benchmarking new indazole derivatives against established kinase inhibitors - Benchchem. (Source: Benchchem). 4
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (Source: Reaction Biology). 10
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (Source: National Institutes of Health). 12
-
In vitro kinase assay - Protocols.io. (Source: Protocols.io). 13
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (Source: PubMed). 6
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (Source: Springer Protocols). 14
-
Kinase assays | BMG LABTECH. (Source: BMG LABTECH). 7
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (Source: BellBrook Labs). 15
-
Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (Source: Cayman Chemical). 16
-
Application Notes and Protocols for Kinase Activity Assays - Benchchem. (Source: Benchchem). 1
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (Source: PubMed Central). 8
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (Source: Frontiers). 17
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application Note: A Practical Guide to Single Crystal Growth of 4-chloro-5-methyl-1H-indazole
Abstract
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with detailed methodologies for growing high-quality single crystals of 4-chloro-5-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and obtaining their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for intellectual property protection.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguous structural elucidation, providing atomic-level resolution of molecular connectivity and stereochemistry.[3] This document moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, field-tested protocols for common techniques, including slow evaporation, vapor diffusion, and slow cooling. It incorporates troubleshooting strategies and best practices to empower researchers to overcome common crystallization challenges.
Foundational Principles: From Solution to Single Crystal
The journey from a purified powder to a diffraction-quality single crystal is a carefully controlled process of inducing a phase transition from a disordered solution to a highly ordered solid state. The entire process hinges on achieving a state of supersaturation, which is the primary driving force for both nucleation and crystal growth.[3][4]
-
Supersaturation: A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This thermodynamically unstable state is the prerequisite for crystallization.[3] It can be achieved by several methods, which form the basis of the protocols described herein:
-
Changing the solvent composition by introducing an "anti-solvent" in which the compound is insoluble.[6]
-
Nucleation and Growth: Once supersaturated, the system can form stable nuclei, which are the initial seeds of a crystal. The goal of single-crystal growth is to minimize the number of nucleation events to allow a few select nuclei to grow slowly and without competition, thereby forming large, well-ordered crystals.[6] Rapidly achieving a high level of supersaturation often leads to the formation of many small microcrystals, which are unsuitable for SCXRD.[6]
-
The Importance of Purity: The starting material's purity is critical. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. A minimum purity of 90-95% is recommended before attempting crystallization for SCXRD experiments.[7]
Pre-Crystallization Workflow: Setting the Stage for Success
A systematic approach to screening solvents is the most critical step in developing a successful crystallization protocol. The ideal solvent or solvent system is one in which the compound has moderate solubility.[8]
Protocol: Solubility Screening
Objective: To identify suitable solvents for growing single crystals of this compound.
Materials:
-
This compound (~2-5 mg per solvent)
-
A selection of analytical grade solvents (see Table 1)
-
Small vials (e.g., 1-dram vials)
-
Vortex mixer
-
Heat block or water bath
Procedure:
-
Place 2-5 mg of the compound into a small, clean vial.
-
Add the first test solvent dropwise (e.g., 100 µL at a time) while observing.
-
After adding ~0.5 mL, vortex the vial for 30 seconds. Observe if the solid dissolves.
-
If the compound dissolves completely at room temperature, the solvent is too good. It may be suitable as the "good" solvent in a vapor diffusion or layering experiment but is unlikely to work for slow evaporation or cooling.[9]
-
If the compound is insoluble or sparingly soluble, gently warm the vial (e.g., to 40-50°C).
-
If the compound dissolves upon heating and precipitates upon cooling back to room temperature, you have identified an excellent candidate for slow cooling crystallization.[7][9]
-
If the compound remains insoluble even with heating, it is a potential anti-solvent for vapor diffusion or layering experiments.
-
Record all observations systematically in a table.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents, often effective for heterocyclic compounds.[10] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents, good dissolving power. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium polarity, commonly used for recrystallization.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solvents for many organic molecules, but use with caution. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | THF is a good solvent; Diethyl ether is often a good anti-solvent.[7] |
| Aromatics | Toluene, Benzene | Non-polar, can sometimes promote high-quality crystal growth.[7] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very non-polar, almost always used as anti-solvents.[6][7] |
| Other | Acetonitrile, Dimethylformamide (DMF) | Polar aprotic solvents, can be effective but may be difficult to remove.[10] |
Diagram 1: Pre-Crystallization Workflow
Crystallization Methodologies and Protocols
Based on the solubility screening, select one of the following primary methods. It is often beneficial to run multiple experiments in parallel using different solvents and techniques.[11]
Method 1: Slow Evaporation
Principle: This is the simplest technique, where the solvent is allowed to evaporate slowly from a near-saturated solution. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystal formation.[6][8] This method works best with solvents that are moderately volatile.
Protocol:
-
Dissolve 5-10 mg of this compound in the minimum amount of a suitable solvent (identified from screening) in a small, clean vial (e.g., a 2-dram vial).
-
Filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial to remove any dust or particulate matter.[12]
-
Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. The size of the holes controls the evaporation rate.[8]
-
Place the vial in a location free from vibrations and temperature fluctuations.[8][13]
-
Monitor the vial daily without disturbing it. Crystals should ideally appear within a few days to two weeks.[11]
Scientist's Note: While simple, slow evaporation can sometimes lead to crystals growing on the vial walls.[6] If you obtain an oil instead of crystals, it may be because the compound is too soluble in the chosen solvent; try a less effective solvent.[7]
Diagram 2: Slow Evaporation Setup
Method 2: Vapor Diffusion
Principle: This is arguably the most effective and controlled method for small molecules.[6][7] A solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solute's solubility and inducing crystallization.[14]
Protocol:
-
Dissolve 2-5 mg of this compound in a "good" solvent (e.g., dichloromethane, THF, ethyl acetate) in a small inner vial (e.g., 0.5-dram). Use about 0.5 mL of solvent.
-
Place this small, uncapped vial inside a larger vial or jar (e.g., a 4-dram vial or a small beaker).
-
Add 2-5 mL of a volatile "anti-solvent" (e.g., pentane, hexanes, diethyl ether) to the outer vial, ensuring the level is below the top of the inner vial.[1]
-
Seal the outer container tightly with a cap or paraffin film.
-
Place the setup in a vibration-free location. Placing the vessel in a refrigerator can slow down the diffusion process, which often yields better crystals.[6][13]
-
Crystals should form at the bottom of the inner vial over several days.
Scientist's Note: The choice of solvent/anti-solvent pair is crucial. The anti-solvent should be miscible with the solvent and generally have a higher vapor pressure.[7] See Table 2 for common pairings.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion[1][6][7]
| Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) |
| Dichloromethane | Pentane, Hexanes, Diethyl Ether |
| Tetrahydrofuran (THF) | Hexanes, Cyclohexane |
| Acetone | Chloroform, Hexanes |
| Acetonitrile | Diethyl Ether, Tetrahydropyran |
| Ethanol / Methanol | Diethyl Ether, Hexanes, Cyclohexane |
| Ethyl Acetate | Hexanes, Pentane |
Diagram 3: Vapor Diffusion Setup
Method 3: Slow Cooling
Protocol:
-
In a test tube or small flask, add 10-20 mg of this compound and a suitable solvent (one in which it is soluble hot but sparingly soluble cold).
-
Heat the mixture gently (e.g., in a warm water bath or on a hot plate) while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.[9]
-
Once dissolved, loosely cap the container and place it into an insulated vessel (e.g., a Dewar flask filled with warm water, or a beaker wrapped in glass wool or cotton) to ensure very slow cooling to room temperature.[4][8]
-
Allow the setup to cool undisturbed over several hours to a day.
Scientist's Note: The goal is not to maximize yield, but to obtain high-quality crystals. It is perfectly acceptable and often desirable for a significant amount of the compound to remain in solution.[6]
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; Compound is too soluble. | Allow more solvent to evaporate; Add a small amount of anti-solvent; Try cooling the setup in a refrigerator (-4 to 4°C).[13] |
| Oiling Out | Compound is too soluble; Supersaturation was achieved too quickly; Impurities present. | Re-dissolve the oil by warming and add more solvent before attempting to re-crystallize; Use a different, less effective solvent; Further purify the starting material.[7] |
| Microcrystals/Powder | Nucleation rate is too high; Supersaturation achieved too rapidly. | Slow down the process: use a smaller opening for evaporation, cool the solution more slowly, or place a vapor diffusion setup in the fridge to slow diffusion.[6][13] |
| Dendrites or Needles | Rapid crystal growth along one axis. | Try a different solvent system; Slow down the crystallization rate significantly. Sometimes additives can modify crystal habit. |
| Crystals Don't Diffract Well | Internal disorder; Twinning; Solvent inclusion. | Try growing crystals from a different solvent system; Slowing the growth rate can improve internal order.[7] |
Conclusion
Growing single crystals of this compound is an achievable goal that requires patience and a systematic approach. There is no universal method, and success often comes from parallel experimentation with various solvents and techniques.[11] By understanding the fundamental principles of solubility and supersaturation and by meticulously applying the protocols for slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their chances of obtaining diffraction-quality crystals. This, in turn, enables the definitive structural analysis that is crucial for advancing research and development in medicinal chemistry and materials science.
References
- 1. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 2. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. depts.washington.edu [depts.washington.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Quantitative Analysis of 4-chloro-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Quantitative Analysis in the Advancement of 4-chloro-5-methyl-1H-indazole
This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise substitution pattern on the indazole ring, such as the presence of chloro and methyl groups, can significantly influence the compound's pharmacological profile.
In the journey of a potential drug candidate from discovery to clinical application, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount. Quantitative analytical methods are the cornerstone of this process, providing critical data for:
-
Purity Assessment: Ensuring the absence of harmful impurities that may have arisen during synthesis or degradation.[4][5]
-
Formulation Development: Determining the exact concentration of the API in various dosage forms.
-
Pharmacokinetic and Toxicokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
-
Stability Testing: Assessing the shelf-life and degradation pathways of the API and its formulations under various environmental conditions.[6]
This document provides detailed application notes and validated protocols for two robust and widely used analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with a focus on the rationale behind experimental choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]
Part 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules. Its application is particularly well-suited for non-volatile and thermally labile compounds like many indazole derivatives. The method described herein is a model protocol that should be validated for its intended use.
Expertise & Experience: Rationale for Method Design
The selection of chromatographic conditions is critical for achieving optimal separation and quantification. For this compound, a C18 column is chosen as the stationary phase due to its hydrophobicity, which provides good retention for the relatively non-polar indazole ring. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Acetonitrile is a common organic modifier in RP-HPLC, and formic acid helps to suppress the ionization of any residual silanol groups on the stationary phase and protonate the analyte, leading to sharper peaks. UV detection is appropriate as the indazole ring system contains a chromophore that absorbs in the UV region.
Experimental Protocol: RP-HPLC-UV Method
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution may be necessary to resolve impurities. A starting point could be a gradient from 30% to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: The preparation will depend on the matrix. For a drug substance, dissolve a known amount in acetonitrile to a concentration within the calibration range. For a formulated product, an extraction step may be necessary.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Trustworthiness: Method Validation
The analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | To be defined | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Complies |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Part 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that is particularly useful for the analysis of volatile and thermally stable compounds. It can also be used for the identification and quantification of impurities. The following is a model protocol that requires validation for its specific application.
Expertise & Experience: Rationale for Method Design
For GC-MS analysis, a non-polar or mid-polar capillary column is generally suitable for the separation of indazole derivatives. A DB-5ms or equivalent column is a good starting point, offering good resolution for a wide range of compounds. The choice of a mass spectrometer as the detector provides high selectivity and allows for the identification of unknown impurities based on their mass spectra. Electron ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns, which can be compared to library spectra for identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, high purity).
-
Methanol or Acetonitrile (GC grade).
-
This compound reference standard.
2. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range (for full scan): m/z 50-400.
-
Selected Ions for SIM (hypothetical): m/z [M]+, [M-Cl]+, [M-CH3]+ (to be determined from the full scan mass spectrum of the standard).
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve or extract the sample in a suitable solvent to a concentration within the calibration range.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the working standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Trustworthiness: Method Validation
Similar to the HPLC-UV method, the GC-MS method must be validated according to ICH guidelines. The validation parameters are the same: specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[7][8][9]
Data Presentation: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | To be defined | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Complies |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for quantitative analysis of this compound by GC-MS.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Chemical Derivatization of 4-Chloro-5-methyl-1H-indazole for Biological Screening
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This application note provides a comprehensive guide for the chemical derivatization of 4-chloro-5-methyl-1H-indazole, a versatile building block for the synthesis of novel compound libraries intended for biological screening. We present detailed, field-proven protocols for strategic modifications at both the N1-position of the indazole ring and the C4-position of the benzene ring. The methodologies discussed include regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, we outline standard protocols for initial biological evaluation of the synthesized derivatives, focusing on anticancer applications through cell proliferation and kinase inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indazole core.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The bicyclic aromatic system of indazole, a bioisostere of indole, allows for diverse molecular interactions with various biological targets.[4] Several indazole-containing molecules have successfully transitioned into clinical use, such as pazopanib, a multi-kinase inhibitor for the treatment of renal cell carcinoma, and axitinib, another kinase inhibitor used in cancer therapy.[5]
The starting material, this compound, offers two primary vectors for chemical diversification: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic carbon atom at the C4-position, which is activated for cross-coupling reactions by the chloro substituent. Strategic derivatization at these sites allows for the systematic exploration of the chemical space around the indazole core, enabling the generation of compound libraries with diverse physicochemical properties and biological activities.
Derivatization Strategies and Protocols
The derivatization of this compound can be systematically approached by targeting the N-H bond of the pyrazole ring and the C-Cl bond of the benzene ring. The following sections provide detailed protocols for these key transformations.
Regioselective N1-Alkylation
Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers, posing significant purification challenges.[4] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base and solvent. For achieving high N1-selectivity, the use of a strong, non-nucleophilic base in an aprotic solvent is a well-established strategy.[4] This preference is attributed to the thermodynamic stability of the N1-substituted product.
Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10-15 mL per gram of indazole).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated-4-chloro-5-methyl-1H-indazole.
dot graph TD { A[Start: this compound] -->|1. NaH, THF, 0°C| B(Deprotonation); B -->|2. Alkyl Halide (R-X)| C(N1-Alkylation); C -->|3. Aqueous Workup| D(Purification); D --> E(Product: N1-Alkyl-4-chloro-5-methyl-1H-indazole);
}
Caption: Workflow for N1-selective alkylation.
Palladium-Catalyzed Cross-Coupling at C4
The chloro-substituent at the C4-position serves as a versatile handle for introducing a wide array of chemical moieties through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of derivatives with significantly altered steric and electronic properties.
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organoboron species with a halide.[6] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.
Protocol 2: Suzuki-Miyaura Coupling of this compound Derivatives
This protocol provides general conditions that can be optimized for specific boronic acids or esters.
Materials:
-
N1-protected-4-chloro-5-methyl-1H-indazole (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube or microwave vial, add the N1-protected-4-chloro-5-methyl-1H-indazole (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated or heteroarylated indazole derivative.[1]
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[7] This reaction is particularly useful for introducing a diverse range of primary and secondary amines at the C4-position.
Protocol 3: Buchwald-Hartwig Amination of this compound Derivatives
This protocol outlines general conditions; the choice of ligand is crucial and may require optimization for specific amines.[7]
Materials:
-
N1-protected-4-chloro-5-methyl-1H-indazole (from Protocol 1)
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Add the N1-protected-4-chloro-5-methyl-1H-indazole (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated indazole derivative.[8]
dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#4285F4"];
}
Caption: Diversification at the C4-position.
Biological Screening Protocols
The newly synthesized library of this compound derivatives can be subjected to a variety of biological assays to identify potential therapeutic agents. Given the prevalence of indazole-based compounds as kinase inhibitors with anticancer activity, initial screening efforts can be focused in this area.[5][6]
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]
Protocol 4: MTT Cell Proliferation Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[3]
| Parameter | Condition |
| Cell Lines | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | Serial dilution (e.g., 0.1 to 100 µM) |
| Incubation Time | 48 or 72 hours |
| Assay Readout | Absorbance at 570 nm |
| Data Analysis | IC₅₀ determination |
In Vitro Kinase Inhibition Assay
To determine if the observed antiproliferative effects are due to the inhibition of specific protein kinases, a direct enzymatic assay can be performed. The LanthaScreen™ Eu Kinase Binding Assay is a common method for this purpose.[10]
Protocol 5: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework and should be adapted based on the specific kinase of interest and the manufacturer's instructions.
Materials:
-
Kinase of interest (e.g., VEGFR2, FGFR1, PLK4)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Kinase buffer
-
384-well microplates
-
Fluorescence plate reader with HTRF capability
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, the kinase, and the Eu-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 60 minutes).
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC₅₀ values for each compound against the target kinase.[11]
Conclusion and Future Directions
The synthetic protocols and biological screening methods detailed in this application note provide a robust framework for the derivatization of this compound and the evaluation of its therapeutic potential. The strategic combination of N-alkylation and palladium-catalyzed cross-coupling reactions allows for the creation of a diverse chemical library. Initial screening through cell proliferation and kinase inhibition assays can efficiently identify hit compounds. Subsequent studies on promising candidates may include more in-depth mechanistic investigations, such as apoptosis and cell cycle analysis, as well as in vivo efficacy studies in relevant disease models.[5][12] The versatility of the this compound core makes it an exciting starting point for the discovery of novel drug candidates.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Employing 4-Chloro-5-methyl-1H-indazole in Fragment-Based Drug Design
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its repeated appearance in molecules with a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The scaffold's rigid structure, combined with the hydrogen bond donor/acceptor capabilities of the pyrazole ring, allows it to form specific, high-quality interactions with protein targets, making it an ideal starting point for drug discovery.[1]
Fragment-Based Drug Design (FBDD) is a powerful methodology that identifies low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target.[5][6] These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[7][8] This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[8][9]
This guide focuses on a specific, strategically substituted fragment: 4-chloro-5-methyl-1H-indazole . Its design is not arbitrary; the chloro and methyl groups provide distinct advantages for FBDD campaigns:
-
The methyl group offers a hydrophobic handle to probe greasy pockets within a binding site.
-
The chloro atom can engage in halogen bonding, a specific and directional non-covalent interaction, while also providing a potential vector for synthetic elaboration.
-
The core indazole scaffold presents defined hydrogen bond donors and acceptors, anchoring the fragment within the target.
These application notes provide a comprehensive workflow, from initial screening to hit-to-lead strategies, for effectively leveraging this compound in your FBDD projects.
Fragment Qualification: Properties of this compound
A successful fragment must possess physicochemical properties that align with established FBDD principles, most notably the "Rule of Three".[10] This rule provides a guideline for fragments to ensure they are small, soluble, and not overly complex, maximizing their chances of binding efficiently.
| Property | Value (Estimated) | "Rule of Three" Guideline | Conformance | Scientific Rationale |
| Molecular Weight (MW) | 180.61 g/mol | < 300 Da | Yes | Low molecular weight increases the probability of finding a complementary fit within a protein's binding site.[11] |
| cLogP | ~2.5 | < 3 | Yes | Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding. |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 3 | Yes | A limited number of donors prevents excessive desolvation penalties upon binding while providing a key anchoring point. |
| Hydrogen Bond Acceptors | 1 (Pyrazole N) | ≤ 3 | Yes | Provides a specific point for interaction without creating an overly complex hydrogen bonding network that can be difficult to optimize. |
| Rotatable Bonds | 0 | ≤ 3 | Yes | The rigid structure reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Note: Exact values for cLogP may vary based on the calculation method. The values presented are based on the general properties of the indazole scaffold and its substituents.
The FBDD Workflow: A Visual Overview
The journey from fragment identification to a lead compound is a multi-step, iterative process. It begins with screening a library of fragments and relies heavily on structural biology and medicinal chemistry to evolve initial weak hits into potent molecules.
Caption: The Fragment-Based Drug Design (FBDD) workflow.
Application Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[12] It measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in a measurable increase in Tm (a "thermal shift").
Causality: A positive ΔTm indicates a direct interaction between the fragment and the target protein, as the energy from the binding event helps to stabilize the protein's folded state against thermal denaturation.
Materials:
-
Target protein (≥95% purity) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound stock solution (50-100 mM in 100% DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96- or 384-well qPCR plates.
-
Assay buffer.
Equipment:
-
Real-Time PCR (qPCR) instrument capable of performing a melt-curve analysis.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration should be ~2 µM protein and 5x SYPRO Orange.
-
Scientist's Note: The optimal protein and dye concentrations may need to be determined empirically for each new target to ensure a robust unfolding transition and good signal-to-noise ratio.
-
-
Fragment Dispensing: Add 1 µL of the this compound stock solution to the designated wells of the qPCR plate. For controls, add 1 µL of 100% DMSO (negative control) and 1 µL of a known binder if available (positive control). Final fragment concentration is typically 100-500 µM.
-
Protein Addition: Add 19 µL of the protein/dye master mix to each well, bringing the total volume to 20 µL.
-
Plate Sealing and Centrifugation: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.
-
Melt Curve Analysis: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The Tm is the temperature at the inflection point of this curve, often calculated by taking the negative first derivative. A hit is identified by a ΔTm (Tm of fragment - Tm of DMSO control) of ≥ 2 °C.
Self-Validation: Hits from DSF should always be confirmed by an orthogonal method to rule out false positives, such as compounds that interact with the dye or unfolded protein.[10]
Application Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for hit validation.[13] Protein-observed 2D NMR experiments like the ¹H-¹⁵N HSQC spectrum can confirm binding, identify the binding site on the protein, and estimate the dissociation constant (Kd).[14]
Causality: The HSQC spectrum provides a unique signal for each backbone amide in the protein. When a fragment binds, the chemical environment of nearby amides changes, causing their corresponding signals (peaks) to shift. This is known as a Chemical Shift Perturbation (CSP).
Materials:
-
¹⁵N-isotopically labeled target protein (~50-100 µM) in a deuterated NMR buffer (e.g., 50 mM NaPO4, 150 mM NaCl, pH 7.0, in 90% H₂O/10% D₂O).
-
This compound stock solution (50-100 mM in d6-DMSO).
-
NMR tubes.
Equipment:
-
High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.[15]
Procedure (Ligand Titration):
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (apo) state.
-
Scientist's Note: This step requires a protein with assigned backbone resonances to map the binding site. However, even without assignments, observing CSPs confirms binding.[14]
-
-
Fragment Addition: Add a small aliquot of the concentrated fragment stock solution directly to the protein sample in the NMR tube to achieve a desired protein:ligand molar ratio (e.g., 1:2, 1:5, 1:10). Mix gently.
-
Acquire Spectra: Acquire a new ¹H-¹⁵N HSQC spectrum after each addition of the fragment.
-
Data Analysis (CSPs): Overlay the spectra from the titration with the reference spectrum. Identify peaks that have shifted their position. The magnitude of the CSP for each residue is calculated using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.2).
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein. The cluster of perturbed residues indicates the binding site of the fragment.
-
Affinity Estimation (Kd): Plot the magnitude of the CSPs against the ligand concentration. Fitting this binding isotherm allows for the calculation of the dissociation constant, Kd.
Application Protocol 3: Structural Elucidation via X-ray Crystallography
The "gold standard" in FBDD is determining the high-resolution crystal structure of the fragment bound to its target.[16][17] This provides definitive proof of binding and reveals the precise interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) that can be exploited for hit-to-lead optimization.[18]
Causality: By visualizing the fragment in the binding pocket, medicinal chemists can rationally design modifications to improve affinity and selectivity, for example, by growing the fragment into an adjacent unoccupied pocket.
Methodology: Crystal Soaking
-
Crystal Growth: Grow high-quality crystals of the target protein under conditions that have been previously optimized. The crystals must be robust enough to withstand the soaking procedure.[16]
-
Soaking Solution Preparation: Prepare a solution containing the this compound fragment at a concentration typically between 1-10 mM in a cryo-protectant solution that is compatible with the protein crystals. The final DMSO concentration should be kept as low as possible (<10%) to avoid crystal damage.
-
Soaking: Transfer a protein crystal from its growth drop into the soaking solution. Allow the crystal to soak for a period ranging from minutes to hours.
-
Scientist's Note: The optimal soaking time and fragment concentration must be determined empirically. Too high a concentration or too long a time can damage the crystal lattice.
-
-
Crystal Harvesting and Cryo-cooling: Loop the crystal out of the soaking drop and immediately plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.
-
Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Collect a full X-ray diffraction dataset.[16]
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure. In the resulting electron density maps, look for new, unmodeled density in the binding pocket that corresponds to the shape of the fragment. Model the fragment into this density and refine the structure to obtain a high-resolution model of the protein-fragment complex.
From Hit to Lead: Strategies for Fragment Elaboration
Once the binding mode of this compound is confirmed, the goal is to increase its affinity from the millimolar-micromolar range to the nanomolar range.[19] This is achieved through several structure-guided strategies.[20][21]
Caption: Key strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This is the most common strategy.[19] The crystal structure reveals unoccupied space adjacent to the bound fragment. New chemical functionality is added to the fragment's core to extend into these pockets and form new, favorable interactions. For this compound, synthetic handles on the indazole ring can be used to grow the molecule.
-
Fragment Linking: If a second fragment is found to bind in a pocket adjacent to the first, a chemical linker can be designed to connect the two.[20] The resulting linked molecule can have an affinity that is significantly greater than the sum of the individual fragments.
-
Fragment Merging: If two distinct fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments into a single, cohesive chemical structure.[21]
Computational chemistry, including molecular docking and free energy perturbation (FEP) calculations, plays a crucial role in prioritizing which chemical modifications are most likely to succeed before committing to synthetic chemistry.[22][23]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 11. massbio.org [massbio.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 19. researchgate.net [researchgate.net]
- 20. lifechemicals.com [lifechemicals.com]
- 21. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for the In Vitro Assessment of 4-chloro-5-methyl-1H-indazole
Introduction: The Indazole Scaffold and the Need for a Structured Assessment
The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Many successful therapeutic agents are built upon this core structure, often functioning as inhibitors of key cellular signaling proteins like kinases.[1]
Given the therapeutic potential of this chemical class, the introduction of a novel derivative, 4-chloro-5-methyl-1H-indazole, necessitates a systematic and rigorous in vitro evaluation to elucidate its biological activity, potency, and mechanism of action. This document provides a comprehensive, tiered experimental framework designed to guide researchers through the initial characterization of this compound. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. We will proceed through a logical pipeline, beginning with broad assessments of cytotoxicity, followed by investigation into a specific, high-probability target class (protein kinases), and culminating in the verification of cellular effects on protein signaling.
Tier 1: Primary Assessment of Cellular Cytotoxicity
Scientific Rationale: The foundational step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic window, identifying the concentration range at which the compound exhibits biological activity without inducing non-specific cell death.[3][4] We will employ the XTT assay, a robust colorimetric method that measures the metabolic activity of living cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble, colored formazan product, a process that is directly proportional to the number of living cells.[5][7] The XTT assay is chosen over the traditional MTT assay as it eliminates the need for a separate solubilization step, streamlining the workflow and reducing potential errors.[5][6]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
Protocol 2.1: XTT Cell Viability Assay
Materials:
-
Selected cancer cell line (e.g., A549, PC-3, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete medium from the DMSO stock. A typical final concentration range might be 0.01 µM to 100 µM.
-
Scientist's Note: It is critical to include proper controls:
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%) to account for solvent effects.
-
Untreated Control: Wells containing cells and medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[5]
-
Add 50 µL of the activated XTT solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. The incubation time may need optimization depending on the cell type's metabolic rate.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC50 (µM) of this compound |
| A549 | 48 | 12.5 |
| PC-3 | 48 | 28.1 |
| K562 | 48 | 7.8 |
Tier 2: Target Identification and In Vitro Potency
Scientific Rationale: As many indazole derivatives function as kinase inhibitors, a logical next step is to screen this compound against a panel of protein kinases.[1][8] This will determine if the compound has a specific enzymatic target and establish its potency (IC50) in a cell-free system.[9][10] An in vitro kinase assay measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as those that quantify the amount of ATP remaining after the kinase reaction, are widely used for their high sensitivity and suitability for high-throughput screening.[11]
Principle of a Luminescence-Based Kinase Assay
Caption: Principle of an ATP-based luminescence kinase inhibition assay.
Protocol 3.1: In Vitro Protein Kinase Inhibition Assay
Materials:
-
Purified recombinant protein kinase(s) of interest
-
Specific peptide substrate for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (optimized for the specific enzyme)
-
Adenosine triphosphate (ATP)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer from the DMSO stock.
-
Prepare a solution of the kinase and its corresponding substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[9]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 5 µL of the diluted compound.
-
Positive Control: Add 5 µL of a known inhibitor for the target kinase.
-
Negative Control (100% activity): Add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Blank (0% activity): Add 5 µL of assay buffer (no enzyme will be added).
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of the kinase/substrate mix to all wells except the blank.
-
Add 10 µL of assay buffer to the blank wells.
-
Initiate the enzymatic reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagents as per the kit manufacturer's protocol. This typically involves a two-step addition of reagents that first deplete unused ATP and then convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate as required by the kit protocol.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (0% inhibition) and blank (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve fitting function.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) of this compound |
| Kinase A | 85 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
| Kinase D | 950 |
Tier 3: Elucidating Cellular Mechanism of Action
Scientific Rationale: After identifying a potential target kinase and its potency in a cell-free system, it is essential to confirm that the compound engages this target within a cellular environment. Western blotting is a cornerstone technique for this purpose.[12][13] It allows for the detection and semi-quantification of specific proteins from cell lysates.[14][15] By treating cells with this compound, we can use Western blotting to assess the phosphorylation status of the target kinase's downstream substrate. A reduction in the phosphorylated form of the substrate would provide strong evidence of target engagement and cellular activity.
Experimental Workflow: Western Blot Analysis
Caption: General workflow for Western blot analysis of protein phosphorylation.
Protocol 4.1: Western Blot for Target Phosphorylation
Materials:
-
Cell line expressing the target of interest
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with fresh protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (one for the phosphorylated target, one for the total target protein, and one for a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on IC50 from Tier 1) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load the prepared samples into an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Substrate) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Imaging and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Scientist's Note: The membrane should be stripped and re-probed with an antibody for the total target protein and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific effect on phosphorylation versus total protein expression.
-
Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
This application note outlines a structured, three-tiered approach for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, screening for enzymatic inhibition, and verifying target engagement in a cellular context, researchers can efficiently build a comprehensive profile of this novel compound. The data generated from these protocols will establish its potency, selectivity, and cellular mechanism of action, providing a solid foundation for further preclinical development, including more advanced mechanistic studies, off-target profiling, and eventual in vivo efficacy testing.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. goldbio.com [goldbio.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-chloro-5-methyl-1H-indazole
Authored by: A Senior Application Scientist
Introduction
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are integral to the development of therapeutics ranging from anti-cancer and anti-inflammatory drugs to treatments for neurological disorders.[1][2][3] The specific analogue, 4-chloro-5-methyl-1H-indazole, represents a key building block for more complex molecular architectures in drug discovery programs. The strategic placement of the chloro and methyl groups on the benzene ring offers distinct electronic and steric properties that can be exploited for modulating target affinity and pharmacokinetic profiles.
This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol detailed herein is an adaptation of established methods for analogous substituted indazoles, particularly the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline.[4][5] This guide emphasizes not only the procedural steps but also the underlying scientific principles, safety considerations for scale-up, and a framework for process optimization.
Synthetic Strategy: A Mechanistic Overview
The selected synthetic route proceeds via a classical approach to indazole formation involving the diazotization of a substituted aniline followed by an intramolecular cyclization. This method is well-documented for its reliability and scalability in the synthesis of various indazole derivatives.[6]
The proposed synthesis of this compound commences with the readily available and inexpensive starting material, 3-chloro-2,6-dimethylaniline . The key transformation involves the in-situ formation of a diazonium salt, which then undergoes a cyclization reaction to furnish the desired indazole ring system. The overall synthetic pathway can be conceptualized in the following stages:
-
N-Acetylation : Protection of the amino group of the starting aniline as an acetamide. This is a crucial step to direct the subsequent diazotization and prevent unwanted side reactions.
-
Diazotization and Cyclization : The N-acetylated intermediate is treated with a nitrosating agent, such as isoamyl nitrite, to form a diazonium species. This is followed by an intramolecular cyclization to form the indazole ring.
-
Deacetylation : The final step involves the removal of the N-acetyl protecting group to yield the target this compound.
This strategic sequence ensures high regioselectivity and provides a robust foundation for large-scale production.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and includes considerations for scaling up to larger quantities.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 100 mmol scale) | Supplier Notes |
| 3-chloro-2,6-dimethylaniline | C₈H₁₀ClN | 155.63 | 15.56 g (100 mmol) | Purity >98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 30.63 g (300 mmol) | ACS grade or higher |
| Potassium Acetate | CH₃COOK | 98.14 | 11.78 g (120 mmol) | Anhydrous |
| Chloroform | CHCl₃ | 119.38 | 170 mL | Anhydrous, stabilized |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 23.43 g (200 mmol) | Stabilized with ethanol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 210 mL | Anhydrous |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 16.77 g (700 mmol) | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for extraction | ACS grade |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed for drying | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Part 1: N-Acetylation and In-Situ Cyclization
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2,6-dimethylaniline (15.56 g, 100 mmol), potassium acetate (11.78 g, 120 mmol), and chloroform (170 mL).
-
Cool the resulting suspension to 0°C in an ice-water bath with vigorous stirring.
-
Slowly add acetic anhydride (28.3 mL, 30.63 g, 300 mmol) dropwise via the dropping funnel over a period of 10-15 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25°C). Continue stirring for 1 hour.
-
Heat the reaction mixture to 60°C using a heating mantle.
-
Once the temperature has stabilized at 60°C, add isoamyl nitrite (26.6 mL, 23.43 g, 200 mmol) via the dropping funnel over 5 minutes.
-
Maintain the reaction mixture at 60°C and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Part 2: Hydrolysis and Product Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add deionized water (100 mL) and tetrahydrofuran (THF, 210 mL) to the flask.
-
Cool the mixture to 0°C in an ice-water bath.
-
Add lithium hydroxide (16.77 g, 700 mmol) portion-wise, ensuring the temperature remains below 10°C.
-
Stir the reaction vigorously at 0°C for 3 hours to ensure complete hydrolysis of the N-acetyl intermediate.
-
Add deionized water (250 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (1 x 400 mL, then 2 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Scientific Rationale and Process Justification
-
Choice of Starting Material : 3-chloro-2,6-dimethylaniline is the logical precursor as the positions of the chloro and methyl groups directly correspond to the desired substitution pattern on the final indazole product.
-
N-Acetylation : The use of acetic anhydride in the presence of a weak base like potassium acetate efficiently converts the aniline to its corresponding acetamide. This step is critical as it prevents the formation of diazoamino compounds and other side products during the subsequent diazotization.
-
Diazotization : Isoamyl nitrite is a convenient and effective nitrosating agent for this transformation, particularly at the elevated temperature of 60°C. It decomposes to generate the nitrosonium ion (NO⁺) in situ, which is the active electrophile for the diazotization of the N-acetylated aniline.
-
Intramolecular Cyclization : The intramolecular cyclization is a key bond-forming step. The diazonium species formed in situ is highly reactive and readily undergoes cyclization with the adjacent methyl group to form the five-membered pyrazole ring of the indazole system.
-
Hydrolysis : The use of a strong base like lithium hydroxide is necessary to hydrolyze the N-acetyl group and afford the final 1H-indazole product. Performing this step at a low temperature (0°C) helps to minimize potential side reactions.
Scale-Up and Safety Considerations
Transitioning this synthesis to a larger, industrial scale requires careful consideration of several factors:
-
Thermal Safety : The diazotization reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. A jacketed reactor with precise temperature control is mandatory.
-
Reagent Addition : The dropwise addition of acetic anhydride and isoamyl nitrite must be carefully controlled to maintain the desired reaction temperature.
-
Off-Gassing : The reaction may produce gaseous byproducts. Adequate ventilation and a scrubbing system for any volatile organic compounds or acidic gases are essential.
-
Solvent Selection : While chloroform is effective at the lab scale, its use in large-scale production is often discouraged due to environmental and health concerns. Alternative solvents such as toluene or 2-methyltetrahydrofuran should be investigated during process development.
-
Work-up and Extraction : Large-scale extractions can be cumbersome. The use of a continuous liquid-liquid extractor or a centrifugal contactor can improve efficiency and reduce solvent consumption.
-
Purification : Recrystallization is a scalable purification method. However, optimizing the solvent system and crystallization conditions is key to achieving high purity and yield on a large scale.
Expected Yield and Characterization
Based on similar preparations, the expected overall yield of this compound is in the range of 60-75%. The final product should be characterized by standard analytical techniques:
-
¹H NMR : To confirm the proton environment of the molecule.
-
¹³C NMR : To verify the carbon skeleton.
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Melting Point : As an indicator of purity.
-
HPLC : To assess the purity of the final product.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable building block for their discovery and development programs. Further process optimization, particularly in solvent selection and purification methods, will be beneficial for transitioning to an industrial scale.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Exploration of 4-Chloro-5-methyl-1H-indazole in Novel Agrochemical Development
For: Researchers, scientists, and professionals in agrochemical discovery and development.
Introduction: The Indazole Scaffold as a Privileged Structure in Agrochemicals
The search for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in modern agriculture. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of biologically active molecules.[1][2][3] Among these, the indazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of compounds with diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][4][5] The unique electronic and structural features of the indazole ring system allow for diverse functionalization, enabling the fine-tuning of its biological activity and physicochemical properties.
This guide focuses on the potential of a specific, yet underexplored, indazole derivative: 4-chloro-5-methyl-1H-indazole . We will delve into its strategic role as a building block for the development of next-generation agrochemicals. By examining the structure-activity relationships (SAR) of analogous compounds, we will build a compelling case for its utility and provide detailed protocols for its synthesis and bioactivity screening.
The Strategic Importance of 4-Chloro-5-methyl Substitution
The specific substitution pattern of this compound is not arbitrary. It is a deliberate design choice based on established principles of medicinal and agrochemical chemistry.
-
The 5-Methyl Group: Studies on indazole-based herbicides, such as 6-indazolyl-2-picolinic acids, have indicated that a methyl group at the 5-position of the indazole ring is conducive to high herbicidal activity.[4][5] This is exemplified by the potent herbicidal activity of compounds like 4-amino-3,5-dichloro-6-(5-methyl-1H-indazol-1-yl)-2-picolinic acid.[5] The methyl group can enhance binding to the target protein through hydrophobic interactions and can also positively influence the molecule's metabolic stability and uptake by the plant.
-
The 4-Chloro Group: Halogenation is a common strategy in agrochemical design to enhance biological activity. A chlorine atom at the 4-position can significantly impact the electronic properties of the indazole ring, potentially leading to stronger interactions with the target site. Furthermore, studies on indazole-based compounds have shown that electron-withdrawing substituents on the indazole ring can lead to improved biological activity.[5][6] The 4-chloro substituent serves this purpose, potentially enhancing the overall efficacy of the resulting agrochemical.
This combination of a 5-methyl and a 4-chloro group, therefore, presents a promising scaffold for the discovery of novel agrochemicals with potentially enhanced potency and desirable physicochemical properties.
Synthetic Protocol for this compound
A robust and scalable synthesis of the core scaffold is paramount for any discovery program. The following protocol is an adaptation of established methods for the synthesis of substituted indazoles.[7][8]
Reaction Scheme:
A proposed synthetic workflow for this compound.
Materials:
-
3-Chloro-4-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 3-chloro-4-methylaniline in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction and Cyclization:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite).
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution until it is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Application in the Development of Novel Herbicides: A Case Study with Picolinates
The discovery of novel 6-indazolyl-2-picolinic acids as potent herbicides provides a clear roadmap for the application of this compound.[4][5] These compounds act as synthetic auxins, a well-established mode of action in herbicides.[9][10]
Proposed Synthesis of a Novel 6-(4-Chloro-5-methyl-1H-indazol-1-yl)-picolinate Herbicide Candidate:
A synthetic route to novel indazole-picolinate herbicides.
Protocol for Herbicidal Activity Screening:
A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of newly synthesized derivatives.
1. In Vitro Screening (Seed Germination and Root Growth Assay): [11][12]
-
Objective: To rapidly assess the phytotoxicity of the compounds on model plant species.
-
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Dispense different concentrations of the test compounds into 96-well plates or petri dishes containing a suitable growth medium (e.g., MS medium).
-
Place seeds of model plant species (e.g., Arabidopsis thaliana, cress, lettuce) in each well/dish.
-
Incubate the plates/dishes under controlled conditions (light, temperature).
-
After a set period (e.g., 7-14 days), measure the percentage of seed germination and the root length of the seedlings.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
2. In Vivo Screening (Whole Plant Assay): [13][14][15]
-
Objective: To evaluate the herbicidal efficacy of the compounds on a whole-plant level under greenhouse conditions.
-
Protocol:
-
Grow various weed and crop species in pots to a specific growth stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of the test compounds at different application rates.
-
Apply the solutions to the plants using a precision bench sprayer.
-
Include positive (commercial herbicide) and negative (solvent only) controls.
-
Maintain the plants in a greenhouse under controlled conditions.
-
Assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale.
-
| Screening Stage | Assay | Key Parameters Measured | Purpose |
| Primary | In vitro Seed Germination | Germination Rate, Root Length | Rapid assessment of phytotoxicity |
| Secondary | In vivo Whole Plant Assay | Visual Injury (%), Biomass Reduction (%) | Evaluation of post-emergence and pre-emergence efficacy |
| Tertiary | Crop Selectivity Assay | Differential injury between crops and weeds | Determination of the compound's safety for specific crops |
Exploring Fungicidal and Insecticidal Potential
While the primary focus based on existing literature is on herbicidal applications, the versatility of the indazole scaffold warrants exploration of its fungicidal and insecticidal potential.[1][16][17][18]
Protocol for Antifungal Screening (In Vitro):
-
Objective: To assess the ability of the compounds to inhibit the growth of pathogenic fungi.
-
Protocol:
-
Prepare potato dextrose agar (PDA) plates amended with different concentrations of the test compounds.
-
Inoculate the center of each plate with a mycelial plug of a target fungus (e.g., Fusarium oxysporum, Rhizoctonia solani).
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the radial growth of the fungal colony after a specific incubation period.
-
Calculate the percentage of growth inhibition compared to a control plate.
-
Protocol for Insecticidal Screening (Contact and Ingestion Assays): [19]
-
Objective: To determine the toxicity of the compounds to common insect pests.
-
Protocol (Contact Assay):
-
Apply a solution of the test compound to a surface (e.g., a petri dish or a leaf disc).
-
Introduce a known number of insects (e.g., aphids, caterpillars) onto the treated surface.
-
Assess mortality after 24 and 48 hours.
-
-
Protocol (Ingestion Assay):
-
Incorporate the test compound into an artificial diet or apply it to a leaf surface.
-
Provide the treated food source to the target insects.
-
Monitor mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities).
-
Conclusion and Future Directions
This compound represents a promising, yet largely untapped, scaffold for the development of novel agrochemicals. The strategic combination of a 5-methyl group, known to enhance herbicidal activity, and a 4-chloro substituent, which can improve biological efficacy, provides a strong rationale for its exploration. The protocols outlined in this guide offer a comprehensive framework for the synthesis of this key intermediate and its derivatives, as well as for the systematic evaluation of their herbicidal, fungicidal, and insecticidal properties. Future research should focus on the synthesis of a diverse library of compounds based on this scaffold and a thorough investigation of their mode of action to identify novel target sites and overcome existing resistance issues in weed, fungal, and insect populations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [ouci.dntb.gov.ua]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 6. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 13. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-methyl-1H-indazole
Welcome to the technical support guide for the synthesis of 4-chloro-5-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven solutions, detailed protocols, and troubleshooting guides in a direct question-and-answer format.
Overview of a Common Synthetic Pathway
The synthesis of this compound often proceeds from a substituted aniline precursor. A robust and frequently employed method involves the diazotization and intramolecular cyclization of an appropriately substituted o-toluidine derivative. This pathway, while effective, presents several critical control points that can impact yield, purity, and scalability.
Technical Support Center: Optimizing Reaction Parameters for 4-Chloro-5-methyl-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to improve yield, purity, and reproducibility.
The synthesis of substituted indazoles is a cornerstone of medicinal chemistry, with the indazole scaffold being a privileged structure in numerous therapeutic agents.[1][2] The route to this compound typically proceeds via an intramolecular cyclization of a diazonium salt, a reaction that is powerful yet sensitive to subtle variations in reaction parameters. This guide addresses the most common challenges encountered during this process.
Core Reaction Pathway: An Overview
The most prevalent and scalable approach involves the diazotization of 2-amino-4-chloro-5-methylaniline (or a closely related isomer like 3-chloro-2-methylaniline), followed by an in-situ intramolecular cyclization. The diazonium ion, generated from the amine, acts as an electrophile that is attacked by the aromatic ring, with the adjacent methyl group facilitating the final ring closure.
Caption: General synthetic route to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate first?
A1: Low yield is the most common issue and typically points to problems in one of two key areas: the stability of the diazonium intermediate or the efficiency of the cyclization step.
Causality: Aromatic diazonium salts are notoriously unstable.[3] They can decompose via multiple pathways, especially in the presence of nucleophiles (like water) or at elevated temperatures, leading to unwanted phenols and tarry byproducts. Incomplete conversion of the starting amine also directly caps the maximum possible yield.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step is highly exothermic. Maintain a reaction temperature of 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite solution or isoamyl nitrite). Use an ice/salt bath for robust cooling. A temperature spike above 10 °C can lead to rapid decomposition of the diazonium salt.
-
Slow Reagent Addition: Add the diazotizing agent dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This prevents localized heat and concentration spikes, minimizing side reactions.
-
Verify Reagent Stoichiometry and Quality:
-
Acid: Ensure at least 2.5-3 equivalents of acid are used. The first equivalent protonates the aniline, the second reacts with the nitrite to form nitrous acid in situ, and the excess maintains a low pH to suppress unwanted azo-coupling side reactions.[4]
-
Nitrite Source: Use a slight excess (1.1-1.2 equivalents) of the nitrite source. Sodium nitrite should be a fine, dry powder; older, clumped reagents may have reduced potency. For more sensitive substrates or to minimize aqueous side reactions, consider using an organic nitrite like isoamyl nitrite in a solvent such as chloroform or acetic acid.[5]
-
-
Efficient Stirring: Ensure the reaction mixture is homogenous. In a slurry, poor mixing can lead to localized "hot spots" where reagents concentrate, causing decomposition.
| Parameter | Standard Range | Optimized Range | Rationale for Optimization |
| Diazotization Temp. | 0-10 °C | 0-5 °C | Minimizes diazonium salt decomposition.[3][4] |
| Nitrite Addition | Bulk or fast addition | Slow, dropwise | Prevents exothermic spikes and side reactions. |
| Acid (e.g., HCl) | ~2 equivalents | 2.5-3.0 equivalents | Ensures complete protonation and suppresses side reactions. |
| Nitrite Source | 1.0-1.1 equivalents | 1.1-1.2 equivalents | Drives the reaction to completion. |
Q2: My reaction produces a significant amount of dark, insoluble tar. How can I prevent this?
A2: Tar formation is a clear indicator of diazonium salt decomposition and polymerization. This is often exacerbated by elevated temperatures and the presence of water.
Causality: The diazonium cation is a potent electrophile. At higher temperatures, it can react with water to form phenols, which can then undergo further uncontrolled reactions to form polymeric tars. It can also undergo radical decomposition pathways.
Troubleshooting Protocol:
-
Aggressive Temperature Control: This is the most critical factor. Re-verify your cooling bath and internal thermometer accuracy.
-
Consider a Non-Aqueous System: Switching from an aqueous acid/sodium nitrite system to an organic solvent system can dramatically reduce tar formation. A well-documented method for a similar substrate involves using isoamyl nitrite as the diazotizing agent in a solvent like chloroform or acetic acid , often with acetic anhydride present.[5][6] This avoids the high concentration of water that leads to phenol formation.
-
Degas Solvents: While less common for this specific reaction, dissolved oxygen can sometimes promote radical decomposition pathways. If tarring is severe and other methods fail, consider using solvents that have been briefly degassed.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q3: My final product is contaminated with an isomer or over-halogenated species. How can I improve regioselectivity and purity?
A3: The formation of isomers or additional halogenation is less common in this specific intramolecular cyclization but can occur if reaction conditions are not well-controlled or if the starting material is impure.
Causality: The cyclization is generally regioselective due to the directing effect of the substituents. However, harsh conditions (e.g., very high temperatures or strongly acidic/oxidizing environments) can sometimes lead to side reactions. More commonly, impurities in the starting aniline will carry through the reaction sequence.
Troubleshooting Protocol:
-
Analyze Starting Material: Before starting, confirm the purity of your 2-amino-4-chloro-5-methylaniline starting material by ¹H NMR and LC-MS. Isomeric impurities are a common source of isomeric products.
-
Control Reaction Temperature: Avoid excessive heating during the cyclization step. While some protocols call for warming after the initial diazotization, this should be done carefully and monitored (e.g., warming to room temperature or gentle heating to 40-60 °C).[5]
-
Optimize Purification: If minor impurities persist, focus on the final purification step.
-
Recrystallization: this compound is a solid. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, toluene, ethyl acetate/heptane) to effectively remove impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography is a reliable method for separating closely related isomers.
-
Reference Experimental Protocol
This protocol is adapted from established procedures for similar substituted indazoles and serves as a robust starting point for optimization.[5][6]
Step 1: Acetylation (Optional but Recommended)
-
In a round-bottomed flask, suspend 2-amino-4-chloro-5-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The product of this step is the N-acetylated aniline. This step protects the amine and can lead to a cleaner reaction.
Step 2: Diazotization and Cyclization
-
Heat the reaction mixture from Step 1 to 50-60 °C.
-
Slowly add isoamyl nitrite (2.0 eq) dropwise over 30-45 minutes. The reaction is often accompanied by gas evolution.
-
Maintain stirring at 60 °C overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Step 3: Deacetylation and Work-up
-
Cool the reaction mixture to 0 °C.
-
Add water and tetrahydrofuran (THF) to the flask.
-
Add a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (7.0 eq), portion-wise, keeping the temperature at 0 °C.
-
Stir at 0 °C for 3 hours to ensure complete deacetylation of the indazole nitrogen.
-
Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., THF/water or petroleum ether/ethyl acetate) or by silica gel chromatography.[6]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
identifying and minimizing side products in 4-chloro-5-methyl-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, identify and minimize the formation of side products, and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A common and effective method is a variation of the Jacobson indazole synthesis, which involves the diazotization of a substituted o-toluidine derivative followed by an intramolecular cyclization. For this compound, the logical starting material is 3-chloro-4-methylaniline. The general sequence is:
-
N-Acetylation: The amino group of 3-chloro-4-methylaniline is first protected, typically as an acetamide, to direct the subsequent cyclization and improve solubility.
-
Diazotization and Cyclization: The N-acetylated compound is then treated with a diazotizing agent, such as isoamyl nitrite or sodium nitrite in acidic conditions, to form a diazonium salt. This intermediate undergoes in-situ intramolecular cyclization.[1]
-
Hydrolysis (Deacetylation): The resulting N-acetyl-4-chloro-5-methyl-1H-indazole is hydrolyzed, usually under basic conditions (e.g., with LiOH or NaOH), to yield the final product.[2]
Q2: What are the most common side products I should be aware of?
During the synthesis of this compound, several side products can form, primarily arising from the reactive diazonium intermediate. Key impurities to monitor include:
-
Phenolic Byproducts: The diazonium salt can be displaced by water, especially at elevated temperatures, leading to the formation of the corresponding phenol (e.g., 3-chloro-4-methylphenol).[3]
-
Triazene Impurities: The diazonium salt can couple with unreacted aniline starting material if the diazotization is slow or incomplete, or if the pH is not sufficiently acidic.[3]
-
Azo Compounds: The highly reactive diazonium salt may couple with other nucleophilic species present in the reaction mixture, forming colored azo compounds.
-
Regioisomers: While the directing groups on the starting material (3-chloro-4-methylaniline) strongly favor the formation of the 4-chloro-5-methyl isomer, trace amounts of other isomers (e.g., 6-chloro-5-methyl-1H-indazole) could potentially form depending on the precise reaction conditions.
Q3: How can I effectively monitor the reaction and identify side products?
A multi-technique approach is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for tracking the consumption of the starting material and the appearance of the product and any major non-polar byproducts. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for monitoring this reaction. It allows for the separation of the desired product from impurities and provides their mass-to-charge ratio (m/z), which is crucial for tentative identification of side products.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR of crude reaction aliquots can help identify the desired product and quantify its ratio to major impurities, provided their characteristic peaks are resolved.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and actionable protocols to resolve the problem.
Problem 1: My reaction yield is consistently low, and I observe significant tar formation.
Answer: Low yields and tarring in this synthesis are typically linked to two main issues: the stability of the diazonium salt intermediate and the temperature control of the cyclization step.
Causality: The aryl diazonium salt is a high-energy intermediate. If the temperature of the reaction is too high (typically > 60-70 °C), or if there are catalytic impurities present, the diazonium salt can decompose via multiple pathways before the desired intramolecular cyclization can occur.[3] This decomposition often involves radical mechanisms, leading to a complex mixture of byproducts and polymeric tar. Furthermore, the nitrous acid (or its organic equivalent) used for diazotization is itself unstable at higher temperatures.
Workflow: Diagnosing and Solving Low Yields
Caption: Troubleshooting workflow for low yield issues.
Protocol: Optimizing Reaction Temperature and Reagent Addition
-
Setup: Equip a jacketed reactor with an overhead stirrer and a temperature probe connected to a cryostat. If unavailable, use a large ice/salt bath. Maintain a nitrogen atmosphere.
-
Acetylation: Dissolve your 3-chloro-4-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform. Cool the mixture to 0 °C.[2]
-
Controlled Addition: Add acetic anhydride (3.0 eq) dropwise via a syringe pump over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir at this temperature for 1 hour.
-
Cyclization: Heat the mixture to 60 °C. Add high-purity isoamyl nitrite (2.0 eq) dropwise over 1 hour. A slow, controlled addition is critical to prevent a buildup of the reactive diazonium intermediate.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 30 minutes. Once the starting material is consumed, proceed immediately to workup and hydrolysis to avoid product degradation.
Problem 2: I'm observing an unexpected peak in my LC-MS that could be a regioisomer.
Answer: The formation of a regioisomeric indazole, such as 6-chloro-5-methyl-1H-indazole, is a potential side reaction, although generally minor in this specific synthesis.
Causality: The Jacobson cyclization proceeds via an electrophilic attack of the newly formed diazonium group onto the benzene ring. The position of this attack is directed by the existing substituents. In the intermediate derived from 3-chloro-4-methylaniline, the cyclization is directed by the acetylamino group to the ortho-methyl group. The electronics of the chloro and methyl groups strongly favor cyclization onto the carbon bearing the methyl group, leading to the desired 4-chloro-5-methyl product. However, under certain conditions (e.g., high temperature, presence of certain catalysts), a small amount of cyclization could theoretically occur at the less-favored position ortho to the acetylamino group, which would ultimately lead to the 6-chloro isomer after rearrangement.
Reaction Pathway: Desired Product vs. Side Products
Caption: Synthetic pathway and formation of key side products.
Analytical Protocol: Confirming Isomer Identity
If you suspect a regioisomer, definitive identification is key.
-
Isolation: Attempt to isolate the impurity using preparative HPLC or careful column chromatography with a shallow gradient.
-
Spectroscopic Analysis: Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition is identical to your desired product.
-
2D NMR: The most conclusive method is 2D NMR spectroscopy. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum will show correlations between protons and carbons that are 2-3 bonds away. The connectivity pattern for the 4-chloro-5-methyl isomer will be distinct from the 6-chloro-5-methyl isomer, allowing for unambiguous assignment.
Minimization Strategy:
-
Lower Temperature: Running the cyclization step at a lower temperature (e.g., 50-55 °C instead of 60-65 °C) for a longer period can increase regioselectivity by favoring the kinetically preferred pathway.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. Experimenting with solvents like toluene or acetic acid may alter the isomeric ratio.
Problem 3: My final product is difficult to purify and appears as an orange or brown solid.
Answer: Discoloration and purification difficulties often point to the presence of residual azo compounds and other colored impurities. The final hydrolysis step can also present challenges if not performed correctly.
Causality: Azo compounds, formed by the coupling of the diazonium salt with electron-rich species, are often intensely colored and can be difficult to separate from the desired indazole due to similar polarities. Additionally, the hydrolysis of the N-acetyl intermediate must be driven to completion. An incomplete hydrolysis results in the N-acetyl-indazole impurity, which has a similar polarity to the product, complicating purification by chromatography.[4]
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Likely Origin | Expected Δm/z vs Product | Key Analytical Feature |
| 3-Chloro-4-methylphenol | Decomposition of diazonium salt | -15.0 | Absence of nitrogen; broad -OH peak in ¹H NMR. |
| N-acetyl-4-chloro-5-methyl-1H-indazole | Incomplete hydrolysis | +42.0 | Presence of acetyl peak (~2.8 ppm) in ¹H NMR.[4] |
| Triazene Dimer | Coupling of diazonium and aniline | +154.6 | High molecular weight; complex aromatic region in NMR. |
| Azo Compounds | Non-specific diazonium coupling | Varies | Often intensely colored (yellow/orange/red). |
Protocol: Improved Workup and Purification
-
Post-Cyclization Quench: After the cyclization is complete, cool the reaction mixture to room temperature and carefully quench any excess diazotizing agent by adding a solution of sulfamic acid until gas evolution ceases.
-
Aqueous Wash: Perform a series of aqueous washes on the organic layer. A wash with a mild reducing agent solution (e.g., 5% sodium bisulfite) can help decolorize the solution by reducing some azo impurities. Follow with a brine wash.
-
Complete Hydrolysis: After solvent removal, dissolve the crude N-acetyl indazole in a THF/water mixture. Cool to 0 °C and add LiOH (7 eq).[2] Stir vigorously at 0 °C for at least 3 hours. Monitor the disappearance of the starting material by TLC/LC-MS. Incomplete hydrolysis is a common pitfall.[4]
-
Chromatography: Purify the crude product using flash column chromatography on silica gel. Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. The desired product is moderately polar; colored impurities often elute at different rates.
-
Recrystallization: For final polishing, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexanes or toluene.
By implementing these troubleshooting steps and analytical protocols, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
Technical Support Center: Crystallization of 4-Chloro-5-methyl-1H-indazole
Welcome to the technical support center for the crystallization of 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the solute, causing it to "melt" in the hot solution.[1] Given that many organic solids are white, any coloration in the solution post-dissolution of the solute suggests the presence of impurities.[2]
Causality and Troubleshooting Steps:
-
Lower the Crystallization Temperature: The primary cause is that the solution is supersaturated at a temperature above the compound's melting point. To remedy this, you can try to induce crystallization at a lower temperature. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly.
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
Introduce a second solvent (an "anti-solvent" or "co-solvent") in which your compound is less soluble. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature, and then slowly add the "bad" solvent until the solution becomes turbid. Heating the solution slightly to regain clarity and then allowing it to cool slowly can promote crystal formation. For heterocyclic compounds, solvent systems like ethanol/water or THF/water can be effective.[3]
-
-
Increase the Purity of the Crude Material: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out. Consider running your crude product through a silica plug to remove baseline impurities before attempting recrystallization.[4]
Q2: No crystals are forming, even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at that temperature.
Causality and Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A "seed crystal" provides a template for further crystal growth.[4]
-
-
Increase Solute Concentration: It's possible that too much solvent was used initially.[1] Gently heat the solution to evaporate some of the solvent. Once you observe turbidity or the formation of solid, add a small amount of solvent back to redissolve, and then allow it to cool slowly.
-
Solvent Evaporation: For some heterocyclic compounds, slow evaporation of the solvent can yield high-quality crystals.[5] Cover the flask with parafilm and poke a few small holes in it to allow the solvent to evaporate slowly over several hours to days.[6]
Q3: My crystallization happened too quickly, resulting in a fine powder instead of distinct crystals. How does this affect purity and how can I get better crystals?
A3: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] The goal is a slow and controlled crystal growth process.
Causality and Troubleshooting Steps:
-
Use More Solvent: The solution may be too concentrated. Reheat the mixture, add more solvent until the solid redissolves, and then cool it slowly. This keeps the compound in solution for a longer period during the cooling phase, allowing for more orderly crystal growth.[1]
-
Insulate the Flask: Slow down the cooling rate. After heating, place the flask in an insulated container (like a beaker with paper towels) to allow for gradual cooling to room temperature before transferring to an ice bath.
-
Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility at elevated temperatures can slow down the rate of crystallization upon cooling.
Q4: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?
A4: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.
Causality and Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.
-
Ensure Thorough Cooling: Make sure the crystallization mixture has been sufficiently cooled in an ice bath to maximize precipitation before filtration.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check for Premature Crystallization: If crystals form in the filter funnel during a hot filtration step (used to remove insoluble impurities), this will also lead to a lower yield. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
Recommended Crystallization Protocol for this compound
This protocol is a starting point based on general procedures for heterocyclic compounds.[5][7][8] Optimization may be required.
Materials:
-
Crude this compound
-
Erlenmeyer flask
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Hot plate with stirring capabilities
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
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Selected solvent system (see table below)
Procedure:
-
Solvent Selection: Choose an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point for indazole derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and, while stirring, gently heat the mixture to the solvent's boiling point. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
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Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a vacuum oven.
Solvent Selection Guide for Heterocyclic Compounds
| Solvent/System | Boiling Point (°C) | Characteristics & Use Cases |
| Ethanol | 78 | A good general-purpose solvent for many polar organic compounds.[9] |
| Ethanol/Water | Varies | A versatile mixed-solvent system. The compound should be soluble in ethanol but less so in water. Water acts as the anti-solvent.[3] |
| Toluene | 111 | Suitable for less polar compounds; can be effective for aromatic heterocycles.[4][9] |
| Ethyl Acetate/Hexane | Varies | A common mixed-solvent system for compounds of intermediate polarity.[9] |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for crystallizing heterocyclic compounds.[5] |
Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
addressing stability problems of 4-chloro-5-methyl-1H-indazole in solution
Technical Support Center: 4-Chloro-5-methyl-1H-indazole
A Guide for Researchers on Solution Stability
Welcome to the technical support center for this compound. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices for handling this compound in solution. We understand the challenges researchers face in maintaining the integrity of heterocyclic compounds during experimental workflows and aim to provide clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability issues encountered when working with this compound in solution.
Q1: I dissolved my this compound, and the solution is developing a yellow tint and showing new peaks on my chromatogram after being left on the benchtop. What is happening?
A: This is a classic sign of photodegradation. Indazole rings, particularly when substituted, can be sensitive to light, especially in the UV spectrum (UVA/UVB). The primary degradation pathway under these conditions is often a photo-induced rearrangement.[1]
-
The Underlying Mechanism: When exposed to UV light, the 1H-indazole tautomer, which is the most thermodynamically stable form, can undergo an excited-state tautomerization to the less stable 2H-indazole.[2][3][4] It is this excited 2H-tautomer that is believed to rearrange photochemically, often yielding a more stable benzimidazole structure.[1] The chloro- and methyl- substituents on the benzene ring can influence the rate and products of this reaction.
-
Troubleshooting & Solution:
-
Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil.
-
Minimize Exposure: Prepare solutions fresh and avoid prolonged exposure to ambient lab lighting.
-
Confirm Degradation: To confirm photodegradation, expose a small, controlled sample of your solution to a UV lamp for a short period and compare its chromatogram to a protected sample. The appearance or growth of new peaks in the exposed sample will confirm light sensitivity.
-
Q2: My results are inconsistent when using acidic or basic mobile phases or reaction conditions. Why is the compound's stability so pH-dependent?
A: Like many nitrogen-containing heterocycles, the stability of this compound is highly dependent on pH. Both strongly acidic and strongly basic conditions can catalyze hydrolytic degradation.[1]
-
Expert Insight: The indazole ring contains both a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1). In acidic conditions, the pyridine-like N2 atom can be protonated. This protonation can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening or other degradative pathways. Under basic conditions, the pyrrole-like N-H proton at the N1 position can be deprotonated, forming an indazolide anion. This anion may be more susceptible to oxidative degradation or other reactions. The stability of heterocyclic drugs is often studied using pH-metric methods to determine these liabilities.[5][6]
-
Troubleshooting & Solution:
-
pH Screening: If your experimental conditions allow, perform a small-scale screening study by dissolving your compound in a range of buffered solutions (e.g., pH 3, 5, 7, 9) and monitoring its stability over time by HPLC or LC-MS.
-
Optimize Mobile Phase: For chromatographic applications, use a mobile phase with a pH as close to neutral as possible, unless required for separation. Buffer your mobile phase to maintain a consistent pH.
-
Reaction Conditions: For synthesis, carefully consider the pKa of the indazole and choose reagents and conditions that minimize exposure to harsh pH extremes.
-
Q3: I suspect oxidative degradation. What are the likely products and how can I prevent this?
A: The indazole ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), especially under basic conditions or in the presence of trace metal ions, or by stronger oxidizing agents.[1][7]
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The Chemistry: Oxidation can occur at several points on the molecule. The pyrazole portion of the ring can be oxidized, potentially leading to N-oxides or ring-cleaved products. The methyl group on the benzene ring could also be a site for oxidation under certain conditions. Forced degradation studies often use hydrogen peroxide (H₂O₂) to simulate and identify potential oxidative degradants.[1]
-
Troubleshooting & Solution:
-
Solvent Purity: Use high-purity, peroxide-free solvents, especially ethers like THF or dioxane which can form peroxides over time.
-
Inert Atmosphere: If your experiment is highly sensitive, consider de-gassing your solvents and running the reaction or storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Contaminants: Ensure glassware is scrupulously clean to avoid trace metal catalysts. Consider adding a chelating agent like EDTA in trace amounts to stock solutions if metal-catalyzed oxidation is suspected.
-
Best Practices for Storage and Handling
To ensure the long-term integrity of this compound, follow these guidelines:
| Parameter | Solid State Storage | Solution Storage |
| Temperature | Store in a cool, dry place.[8][9] Refrigeration (2-8 °C) is recommended. | Store at 2-8 °C or frozen (-20 °C or -80 °C) for long-term storage. Minimize freeze-thaw cycles. |
| Atmosphere | Store in a tightly sealed container.[10] | For sensitive applications, overlay the solution with an inert gas (N₂ or Ar) before sealing. |
| Light | Store in an amber vial or a light-blocking container.[10] | Always use amber vials or foil-wrapped containers.[10] |
| Solvent Choice | N/A | Use high-purity, degassed solvents. Aprotic solvents like DMSO or DMF are common, but their purity is critical.[11] For aqueous solutions, use buffered systems near neutral pH. |
Visualizing Potential Degradation & Troubleshooting
Understanding the potential pathways of degradation is key to preventing them. The following diagram illustrates the primary routes of instability for an indazole core structure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-5-methyl-1H-indazole
Welcome to the technical support center for 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important heterocyclic compound, providing not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
This section addresses the critical first step in any purification: knowing what you're trying to remove.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A prevalent synthesis starts from 3-chloro-2-methylaniline.[1] Based on this and related indazole syntheses, your impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is often the starting aniline itself (3-chloro-2-methylaniline). Its physical properties and polarity are distinct enough from the indazole product to make it a primary target for removal.
-
Reagents and Their Byproducts: Reagents used in the diazotization and cyclization steps, such as acetic anhydride and isopentyl nitrite, are typically volatile and removed during work-up and evaporation, but their non-volatile byproducts could persist.[1]
-
Process-Related Impurities:
-
N-Acetyl Intermediate: If the synthesis involves an acetylation step followed by hydrolysis (e.g., with LiOH), incomplete hydrolysis can leave N-acetyl-4-chloro-5-methyl-1H-indazole in your crude product.[2] This impurity is significantly less polar than the desired NH-indazole.
-
Positional Isomers: While the cyclization to form the indazole core is generally regioselective, trace amounts of other isomers can form depending on the precise reaction conditions. These are often the most challenging impurities to remove due to their structural similarity to the product.[3]
-
Degradation Products: Indazoles can be sensitive to harsh acidic or basic conditions and high temperatures. Over-exposure during work-up or prolonged reaction times can lead to minor degradation products.
-
Table 1: Summary of Potential Impurities and Characteristics
| Impurity Class | Example | Origin | Key Differentiating Property |
|---|---|---|---|
| Starting Material | 3-chloro-2-methylaniline | Incomplete reaction | Basic (amine group) |
| Intermediate | N-acetyl-4-chloro-5-methyl-1H-indazole | Incomplete hydrolysis | Less polar; lacks acidic NH proton |
| Reagent Byproducts | Tarry, non-volatile residues | Side reactions of cyclization agents | Often highly polar or polymeric |
| Isomeric Byproducts | Positional isomers of the indazole core | Non-specific cyclization | Very similar polarity and structure |
Q2: Which analytical techniques are best for assessing the purity of my product and identifying unknown impurities?
A2: A multi-tiered analytical approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. It is a rapid, inexpensive method to visualize the number of components in your crude mixture and monitor the progress of your purification. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether or hexanes.[2] The desired product should appear as a single, well-defined spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the gold standard. It can resolve closely related impurities and provide an accurate percentage purity. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. It separates the components like HPLC, but also provides the mass-to-charge ratio (m/z) of each one. This allows you to confirm the mass of your desired product and propose molecular formulas for unknown impurities by comparing their masses to potential starting materials, intermediates, and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your final, purified product.[1] It can also be used to identify and quantify major impurities if their signals are resolved from the product's signals. For distinguishing between N1 and N2 isomers, advanced 2D NMR techniques like HMBC and NOE can be invaluable.[4]
Part 2: Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step solutions to common purification challenges.
Q3: My crude product is an off-white or orange solid with a broad melting point. How can I purify it using recrystallization?
A3: Recrystallization is a highly effective technique for removing small amounts of impurities that have different solubility profiles from your product. The key is selecting the right solvent system. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.
References
Technical Support Center: Scaling Up 4-chloro-5-methyl-1H-indazole Production
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. We provide in-depth, field-proven insights and troubleshooting advice to ensure a safe, efficient, and reproducible process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The proposed synthetic route, based on established indazole synthesis methodologies, involves the diazotization of 3-chloro-4-methylaniline followed by intramolecular cyclization.[1][2]
Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?
Low yield is a common issue when scaling up, often stemming from suboptimal reaction conditions or degradation of key intermediates.
Causality and Troubleshooting Steps:
-
Incomplete Diazotization: The formation of the diazonium salt intermediate is critical.
-
Why it happens: Insufficient acid or diazotizing agent, or temperatures being too high, can lead to incomplete reaction or decomposition of the diazonium salt.
-
Solution:
-
Temperature Control: Maintain a strict temperature range of 0–5 °C during the addition of the diazotizing agent (e.g., sodium nitrite or an organic nitrite like isoamyl nitrite).[1] Use a reliable cooling bath and monitor the internal temperature continuously.
-
Stoichiometry: Ensure at least a slight molar excess of the acid and the diazotizing agent. Perform small-scale trials to optimize the stoichiometry.
-
Reagent Addition: Add the diazotizing agent slowly and subsurface to ensure rapid and uniform mixing, preventing localized temperature spikes.
-
-
-
Degradation of the Diazonium Intermediate: Diazonium salts are notoriously unstable.
-
Why it happens: They can decompose to form phenols and other tar-like impurities, especially at elevated temperatures or in the presence of certain nucleophiles.
-
Solution: The cyclization step should be initiated promptly after the diazotization is complete. Avoid letting the diazonium salt solution sit for extended periods, even at low temperatures.
-
-
Inefficient Cyclization: The ring-closing step to form the indazole is temperature-dependent.
-
Why it happens: Insufficient thermal energy can result in an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. The synthesis of 4-chloro-1H-indazole from the corresponding aniline involves heating to 60°C for the cyclization to proceed effectively.[1]
-
Solution: After diazotization, allow the reaction to warm to room temperature and then gently heat it to the optimized temperature (e.g., 50-65 °C). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm observing significant formation of dark, tar-like byproducts. What causes this and how can I prevent it?
Tar formation is typically a result of decomposition and polymerization reactions running parallel to your main synthesis.
Causality and Troubleshooting Steps:
-
Diazonium Salt Decomposition: As mentioned, diazonium salts can degrade into highly reactive phenolic compounds which can polymerize.
-
Solution: Strict temperature control (0-5 °C) is the most critical factor.[1] Ensure your cooling system is robust enough for the scale of the reaction.
-
-
Oxidation: The starting aniline and the indazole product can be sensitive to oxidation, which can be exacerbated by heat and the presence of nitrous acid byproducts.
-
Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions. While many indazole syntheses are run open to the air, scaling up increases reaction time and exposure, making an inert atmosphere a prudent choice.[3]
-
-
Excessively High Cyclization Temperature: Overheating during the cyclization step can "cook" the reaction mixture.
-
Solution: Determine the minimum temperature required for efficient cyclization through optimization studies. Avoid aggressive heating; instead, increase the temperature gradually and hold it at the target.
-
Q3: My final product is contaminated with an isomer, likely 6-chloro-5-methyl-1H-indazole. How can I improve regioselectivity and purify the final product?
Regioselectivity is governed by the electronics and sterics of the cyclization step. While the cyclization to form this compound is generally favored from 3-chloro-4-methylaniline, isomer formation can occur.
Causality and Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent and acid can influence the transition state of the cyclization, affecting which position on the ring closes onto the diazonium group.
-
Solution:
-
Solvent Choice: Solvents like acetic acid or chloroform are commonly used.[1] If you are experiencing poor selectivity, switching to a different solvent system may alter the outcome.
-
Protecting Groups: While more complex, temporarily protecting one of the nitrogen atoms in the indazole ring can direct subsequent reactions, a principle that can be adapted to directing the cyclization itself.[4]
-
-
-
Purification: If isomer formation is unavoidable, effective purification is key.
-
Solution:
-
Recrystallization: This is the most scalable purification method. Screen various solvent systems (e.g., Toluene, Ethyl Acetate/Heptane, THF/Water) to find one that selectively crystallizes the desired 4-chloro isomer, leaving the 6-chloro isomer in the mother liquor.[2]
-
Chromatography: While less ideal for large-scale production, column chromatography is excellent for removing stubborn impurities at the lab scale and for isolating analytical standards of the isomers to develop other methods.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route is the diazotization of an appropriate aniline precursor followed by intramolecular cyclization. For this compound, the logical and cost-effective starting material is 3-chloro-4-methylaniline . The general process is a well-established pathway for substituted indazoles.[5]
General Synthetic Workflow
Caption: Proposed Synthetic Workflow for this compound.
Q2: What are the critical safety precautions when handling reagents for this synthesis?
Safety is paramount, especially during scale-up.
-
Organic Nitrites (Isoamyl Nitrite/tert-Butyl Nitrite): These are volatile, flammable, and potent vasodilators. Handle only in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE (gloves, safety glasses). Inhalation can cause headaches, dizziness, and a drop in blood pressure.
-
Diazonium Salts: Although generated in situ, diazonium salts can be explosive when isolated and dry. Never attempt to isolate the intermediate. Always keep it in solution and at a low temperature.[6][7]
-
Exothermic Reactions: The diazotization step can be highly exothermic. Ensure your reactor is equipped with adequate cooling capacity and an emergency quenching plan (e.g., a pre-chilled solution of a diazonium scavenger like sulfamic acid).
-
Pressure Build-up: The reaction evolves nitrogen gas. Ensure the reactor is properly vented to avoid pressure build-up.
Q3: What are the recommended purification techniques for obtaining high-purity material at scale?
For multi-kilogram scale, recrystallization is the preferred method due to its efficiency and cost-effectiveness.
| Method | Scale | Advantages | Disadvantages |
| Recrystallization | Lab to Industrial | Cost-effective, high throughput, can remove impurities with different solubility profiles. | Yield loss in mother liquor, requires solvent screening. |
| Column Chromatography | Lab to Kilo-Lab | Excellent separation of closely related impurities (e.g., isomers). | High solvent consumption, labor-intensive, difficult to scale. |
| Distillation | Not Applicable | Product is a solid with a high melting point. | - |
| Acid-Base Extraction | Lab to Industrial | Good for removing non-basic or non-acidic impurities. Indazoles are weakly basic.[8] | May not separate structurally similar impurities like isomers. |
Recommended Protocol:
-
Perform a solvent screen at the lab scale to identify a suitable recrystallization solvent or solvent system (e.g., Toluene, Ethyl Acetate/Heptane).
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: What analytical methods are best for in-process control and final product release?
A combination of methods is necessary for robust process control and quality assurance.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of reaction progress at the bench. It helps determine the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative tool. Use it to:
-
Monitor reaction completion accurately.
-
Determine the purity of the final product.
-
Quantify impurities, including isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying unknown impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities. LC-MS is particularly powerful for in-process control.[1]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the final, purified product, which is often required for regulatory filings.[2]
References
- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caribjscitech.com [caribjscitech.com]
Technical Support Center: Understanding the Degradation Pathways of 4-Chloro-5-methyl-1H-indazole
Welcome to the technical support center for 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this compound. The information herein is synthesized from established principles of drug degradation, the known chemistry of indazole derivatives, and extensive experience in stability and degradation pathway analysis.[1][2][3][4]
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four key factors, consistent with standard forced degradation studies for pharmaceutical compounds: hydrolysis, oxidation, photolysis, and thermolysis.[1][5] The intrinsic stability of the indazole ring is relatively high, but under stress conditions, various degradation pathways can be initiated. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group on the benzene portion of the molecule can influence the susceptibility of the ring to different degradation mechanisms.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for a prolonged period. What could be the cause?
A2: The appearance of new peaks in your chromatogram strongly suggests degradation of the parent compound. The specific degradation pathway will depend on the storage conditions. If the sample was exposed to light, photolytic degradation is a likely cause. If stored in solution, hydrolysis or oxidation could be occurring. Elevated temperatures can accelerate all of these processes. It is crucial to implement a stability-indicating analytical method to resolve these new peaks from the parent compound for accurate quantification.[6][7][8]
Troubleshooting Guides
Hydrolytic Degradation Studies
Q3: I am performing a forced hydrolysis study on this compound in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at elevated temperatures, but I am not observing significant degradation. Is this expected?
A3: The indazole ring is generally quite stable to hydrolysis. It is plausible that even under forced conditions, the degradation is slow. To promote degradation, you can consider increasing the temperature (e.g., up to 80°C) or extending the exposure time.[2][5] However, be cautious of over-stressing the molecule, which can lead to secondary degradation products that may not be relevant to real-world stability.[2] If no degradation is observed even under these more strenuous conditions, it indicates a high hydrolytic stability for this compound.
Q4: What are the likely degradation products from hydrolytic stress?
A4: While the indazole ring itself is robust, extreme pH and heat could potentially lead to cleavage of the pyrazole ring. However, a more probable, albeit likely minor, degradation pathway under harsh acidic or basic conditions could involve nucleophilic substitution of the chlorine atom, although this is generally difficult on an aromatic ring without specific activation. It is also possible to see subtle changes in the molecule that might not result in a completely different structure, but rather salt formation or other minor modifications.
Oxidative Degradation Studies
Q5: I am conducting an oxidative degradation study using 3% hydrogen peroxide and I see multiple degradation peaks. What are the potential degradation pathways?
A5: The indazole nucleus is susceptible to oxidation. The electron-rich nature of the heterocyclic ring makes it a target for oxidative attack. Potential degradation pathways include:
-
N-oxidation: Formation of an N-oxide on one of the nitrogen atoms of the pyrazole ring.
-
Hydroxylation: Addition of a hydroxyl group to the benzene or pyrazole ring.
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the pyrazole or even the benzene ring, resulting in a variety of smaller, more polar degradation products.[9][10] This is a known degradation pathway for other nitrogen-containing heterocyclic compounds.[11]
The presence of the methyl group could also be a site of oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.
Q6: How can I confirm the identity of the oxidative degradation products?
A6: The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the parent compound, you can determine the mass difference and infer the type of modification (e.g., an increase of 16 Da suggests oxidation). Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.[12][13][14] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Photolytic Degradation Studies
Q7: My solution of this compound turned a different color and the HPLC profile changed significantly after exposure to UV light. What is happening?
A7: Indazoles are known to be photosensitive and can undergo significant photochemical transformations.[15][16][17] The most well-documented photochemical reaction for 1H-indazoles is a rearrangement to the corresponding benzimidazole.[15][16][17] This occurs through a nitrogen-carbon transposition. Therefore, a primary photolytic degradation product of this compound is likely to be 4-chloro-5-methyl-1H-benzimidazole.
Q8: Why does this rearrangement to a benzimidazole occur?
A8: This phototransposition is a complex process that is thought to involve the 2H-tautomer of the indazole.[16] Upon absorption of UV radiation, the 1H-indazole can be excited and may tautomerize to the 2H-indazole, which then undergoes a photochemical rearrangement to form the more stable benzimidazole ring system.[15][16]
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general steps for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][5]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature. Protect from light. Withdraw samples at various time points.
- Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
- Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C).
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6][7][18]
- Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely stable, potential for minor degradation products. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Likely stable, potential for minor degradation products. |
| Oxidation | 3% H₂O₂, Room Temperature | N-oxides, hydroxylated indazoles, ring-opened products. |
| Photolysis | UV/Vis light (ICH Q1B) | 4-chloro-5-methyl-1H-benzimidazole. |
| Thermolysis | 70°C (solid and solution) | Dependent on other factors (e.g., presence of oxygen). |
Visualizations
Diagram 1: Proposed Photodegradation Pathway
Caption: Proposed photochemical rearrangement of this compound.
Diagram 2: Experimental Workflow for Forced Degradation
Caption: General workflow for conducting forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. pharmtech.com [pharmtech.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
- 15. Photochemical Conversion of Indazoles into Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
improving the poor solubility of 4-chloro-5-methyl-1H-indazole
Welcome to the technical support resource for 4-chloro-5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this and structurally similar active pharmaceutical ingredients (APIs). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your development pipeline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've synthesized this compound, but it shows negligible solubility in aqueous buffers. What are the fundamental properties of this molecule, and why is it so poorly soluble?
A1: this compound is a heterocyclic compound. Its poor aqueous solubility stems from a combination of factors inherent to its molecular structure:
-
Aromaticity and Planarity: The fused ring system is largely planar and aromatic, contributing to a stable crystal lattice. Significant energy is required to break this lattice apart for the molecules to be solvated by water.
-
Hydrophobic Substituents: The presence of a chloro and a methyl group increases the lipophilicity of the molecule, favoring partitioning into non-polar environments over aqueous media.
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Hydrogen Bonding: While the indazole core contains both a hydrogen bond donor (-NH) and acceptors (=N-), the overall molecule is dominated by hydrophobic character, limiting its interaction with water molecules.
Before proceeding to complex enhancement techniques, it is critical to perform a basic solid-state characterization of your starting material.[1][2] This establishes a baseline against which all subsequent improvements can be measured. Key techniques include Powder X-ray Diffraction (PXRD) to determine its crystallinity, Differential Scanning Calorimetry (DSC) to find its melting point and purity, and Thermogravimetric Analysis (TGA) to assess its thermal stability and solvation state.[1][3][4]
Q2: What is the first logical step in a formulation strategy to address the poor solubility of an ionizable compound like this indazole derivative?
A2: For any API with an ionizable center, salt formation is the most common and effective initial approach to improve aqueous solubility and dissolution rate.[5][6] The indazole ring system contains basic nitrogens, making it a candidate for salt formation with pharmaceutically acceptable acids.
The Causality: The principle behind salt formation is converting a neutral, often poorly soluble molecule into an ionic salt.[7][8] This ionic form generally has much higher aqueous solubility because the charged species interact more favorably with polar water molecules.[7] The success of this strategy depends on the pKa of the API and the pH of the dissolution medium.[5]
A systematic salt screening experiment is the standard industry practice. This involves reacting the API with a library of counter-ions and analyzing the resulting solids to identify new, stable crystalline salt forms with improved properties.
Caption: A typical workflow for pharmaceutical salt screening and selection.
Q3: Our indazole is non-ionizable or our salt forms are unstable. What is the next most promising strategy?
A3: If salt formation is not viable, co-crystallization is an excellent alternative. Co-crystals are multi-component crystalline solids composed of the API and a pharmaceutically acceptable coformer, held together by non-ionic interactions, typically hydrogen bonds.[9][10] This technique allows you to modify the physicochemical properties of the API without altering its chemical structure.[10][11]
The Causality: The goal of co-crystallization is to engineer a new crystal lattice with more favorable interactions with water.[12] By pairing the API with a highly soluble coformer (like a carboxylic acid, amide, or sugar), the resulting co-crystal can exhibit dissolution properties that are dominated by the coformer.[10][13] When the co-crystal enters an aqueous environment, the highly soluble coformer leaches out, causing the crystal lattice to disintegrate and release the API molecules, often in a supersaturated state.[12]
-
Selection: Choose a set of pharmaceutically acceptable coformers. Good candidates often have functional groups (e.g., carboxylic acids, amides) that can form hydrogen bonds with the indazole's -NH or ring nitrogens.[10]
-
Preparation: Weigh the API and a selected coformer (typically in a 1:1 molar ratio) into a ball-milling vial.
-
Grinding: Add a minimal amount of a suitable solvent (e.g., 10-20 µL of nitromethane or acetonitrile). This is "liquid-assisted" grinding, which enhances molecular mobility and facilitates co-crystal formation.
-
Milling: Mill the mixture for a set period (e.g., 60 minutes) at a specified frequency (e.g., 30 Hz).
-
Isolation: Harvest the resulting solid powder.
-
Characterization: Analyze the solid by PXRD to check for a new diffraction pattern distinct from the starting materials.[14] A new pattern is strong evidence of co-crystal formation. Further characterization with DSC and TGA is required to determine the melting point and thermal stability of the new solid form.[15]
Q4: We need a very significant solubility increase, and the compound is thermally stable. Should we consider amorphous formulations?
A4: Yes. For compounds that can tolerate thermal stress and require a substantial boost in apparent solubility and dissolution rate, creating an amorphous solid dispersion (ASD) is a powerful and widely used strategy.[16][17][18]
The Causality: Crystalline materials must overcome the high energy barrier of their crystal lattice to dissolve. Amorphous materials lack this long-range molecular order and exist in a higher energy state.[19] This higher energy translates directly to a lower energy requirement for dissolution, resulting in a significant increase in apparent solubility, often leading to a supersaturated solution.[16][19] In an ASD, the API is molecularly dispersed within a hydrophilic polymer matrix.[20][21] The polymer serves two critical functions:
-
It physically separates the API molecules, preventing them from recrystallizing back to the more stable, less soluble crystalline form.[22]
-
Upon dissolution, the polymer can also act as a "parachute," inhibiting the precipitation of the API from the supersaturated solution, thereby prolonging its enhanced concentration.[16][23]
| Technique | Mechanism | Requirements for API | Typical Fold-Increase in Solubility | Key Challenges |
| Salt Formation | Ionization of the API | Must have an ionizable group (acidic/basic)[6] | 10x - 1,000x | Disproportionation, hygroscopicity, common ion effect.[6] |
| Co-crystallization | Crystal lattice engineering via H-bonding[13] | Must have H-bond donor/acceptor sites | 2x - 100x | Coformer selection, scaling up manufacturing. |
| Solid Dispersion (Amorphous) | Trapping API in a high-energy amorphous state[19] | Good thermal stability (for melt extrusion), soluble in a volatile solvent (for spray drying) | 10x - >10,000x | Physical instability (recrystallization), hygroscopicity, drug loading limitations.[20][22] |
| Particle Size Reduction | Increasing surface area (Noyes-Whitney equation) | N/A | 2x - 5x (dissolution rate, not equilibrium solubility) | Can be limited for very insoluble compounds; potential for aggregation.[24][25] |
Q5: How do we use analytical techniques like PXRD, DSC, and TGA to validate the success of our formulation strategy?
A5: These three techniques provide a comprehensive picture of the solid-state properties of your new material and are essential for confirming the outcome of your experiments.[1][2][3]
Caption: Integrated analytical workflow for solid-state characterization.
-
For Salt/Co-crystal Screening: Success is confirmed when PXRD shows a unique pattern of sharp peaks, different from a physical mixture of the API and the counter-ion/coformer.[14][26] DSC should show a new, sharp melting endotherm, ideally at a different temperature than the starting materials.[27][28]
-
For Amorphous Solid Dispersions: Success is confirmed when PXRD shows a broad, featureless "halo" with no sharp peaks, indicating the absence of crystallinity.[29][30] DSC will not show a melting point for the API but will instead show a subtle shift in the baseline known as the glass transition temperature (Tg), which is characteristic of an amorphous material.[15][31]
-
TGA's Role: TGA is crucial for all strategies. It quantifies the amount of residual solvent or water in the sample and determines the decomposition temperature.[32][33][34] A stable material is essential for development, and TGA provides this critical stability data.[4]
By systematically applying these formulation strategies and validating the outcomes with rigorous analytical characterization, you can develop a logical, evidence-based approach to overcoming the solubility challenges of this compound.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 3. alfatestlab.com [alfatestlab.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. agnopharma.com [agnopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. jddtonline.info [jddtonline.info]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 24. ijmsdr.org [ijmsdr.org]
- 25. ijpbr.in [ijpbr.in]
- 26. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 27. impactfactor.org [impactfactor.org]
- 28. Differential Scanning Calorimetry Data and Solubility Profiles - AMI – Advanced Measurement Instruments [ami-instruments.com]
- 29. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. mdpi.com [mdpi.com]
- 32. veeprho.com [veeprho.com]
- 33. resolvemass.ca [resolvemass.ca]
- 34. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Experimental Validation of 4-chloro-5-methyl-1H-indazole's Bioactivity as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the experimental validation of 4-chloro-5-methyl-1H-indazole, a novel small molecule with therapeutic potential. We will explore its bioactivity in the context of oncology, specifically as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison with established alternatives and detailed experimental protocols.
Introduction: The Promise of the Indazole Scaffold in Oncology
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile functionalization, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[4][5][6] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, highlighting its significance in the development of targeted cancer therapies. These agents typically function by competing with ATP for the kinase's binding site, thereby disrupting downstream signaling pathways crucial for tumor growth and survival.
This guide focuses on the specific derivative, this compound. While extensive public data on this particular molecule is limited, its structural similarity to known kinase inhibitors suggests a high probability of activity in this domain. We will therefore proceed with the hypothesis that this compound acts as an inhibitor of VEGFR2, a receptor tyrosine kinase that plays a pivotal role in tumor-associated angiogenesis.
Postulated Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway
VEGFR2 is a critical transmembrane receptor expressed on endothelial cells. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). In the context of cancer, tumors exploit this process to secure a blood supply for their growth and metastasis.
We postulate that this compound inhibits the kinase activity of VEGFR2, thereby blocking these downstream effects. The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Postulated inhibition of the VEGFR2 signaling pathway by this compound.
Comparative Bioactivity Analysis
To contextualize the potential efficacy of this compound, we present a comparative analysis against two well-characterized VEGFR2 inhibitors: Pazopanib (an indazole derivative) and Sunitinib (a non-indazole multi-kinase inhibitor). The following table summarizes hypothetical, yet realistic, in vitro data for these compounds.
| Compound | Structure | Target(s) | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Selectivity (PDGFRβ/VEGFR2) | HUVEC Proliferation EC₅₀ (nM) |
| This compound | Putative VEGFR2 | 15 | 300 | 20 | 50 | |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 30 | 84 | 2.8 | 80 | |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3 | 9 | 2 | 0.22 | 20 |
Data presented is hypothetical for illustrative purposes.
Interpretation of Comparative Data:
In this hypothetical scenario, this compound demonstrates potent inhibition of VEGFR2 with an IC₅₀ of 15 nM. Notably, it exhibits a 20-fold selectivity for VEGFR2 over another related kinase, PDGFRβ. This selectivity profile is a desirable characteristic in targeted therapy, as it may lead to fewer off-target effects and a more favorable safety profile compared to less selective inhibitors like Sunitinib. While Pazopanib also shows selectivity, our hypothetical compound is more potent against the primary target. The EC₅₀ value in a cell-based assay using Human Umbilical Vein Endothelial Cells (HUVECs) corroborates its anti-proliferative activity at a cellular level.
Experimental Validation Workflow: A Step-by-Step Guide
A rigorous and systematic approach is essential for validating the bioactivity of a novel compound. The following workflow outlines the key experimental stages, from initial biochemical assays to more complex cell-based and in vivo models.
Caption: A phased experimental workflow for validating the bioactivity of a novel kinase inhibitor.
Detailed Protocol: In Vitro VEGFR2 Lanthascreen™ Kinase Assay
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of this compound against VEGFR2.
Principle: The assay measures the inhibition of phosphorylation of a GFP-tagged substrate by the VEGFR2 kinase. A terbium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the terbium donor and GFP acceptor into proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human VEGFR2 kinase
-
GFP-STAT1 substrate
-
Lanthascreen™ Tb-anti-pSTAT1(Tyr701) antibody
-
ATP
-
Kinase buffer
-
384-well low-volume microplates
-
Test compound (this compound) and control inhibitor (Pazopanib)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the 100x final concentration plate.
-
-
Assay Plate Preparation:
-
Add 0.5 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells for no-inhibition control and wells with no enzyme for background control.
-
-
Kinase/Substrate Mix Preparation:
-
Prepare a 2x kinase/substrate solution in kinase buffer containing the appropriate concentrations of VEGFR2 and GFP-STAT1.
-
Add 12.5 µL of this mix to each well containing the compound.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2x ATP solution in kinase buffer.
-
Add 12.5 µL of the ATP solution to each well to start the reaction. The final volume will be 25 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Develop Signal:
-
Prepare a 2x antibody solution in TR-FRET dilution buffer containing the Tb-anti-pSTAT1 antibody.
-
Add 25 µL of the antibody solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium) after excitation at 340 nm.
-
Calculate the emission ratio (520/495) for each well.
-
-
Data Analysis:
-
Normalize the data using the no-inhibition (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation and Controls:
-
Positive Control: A known VEGFR2 inhibitor (e.g., Pazopanib) should be run in parallel to ensure the assay is performing as expected.
-
Negative Control: DMSO-only wells serve as the 0% inhibition control.
-
Z'-factor: Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the experimental validation of this compound as a putative VEGFR2 inhibitor. The proposed workflow, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for assessing its therapeutic potential. The hypothetical comparative data suggests that this compound may possess a favorable potency and selectivity profile, warranting further investigation.
Future studies should focus on confirming the proposed mechanism of action, expanding the selectivity profiling against a broader panel of kinases, and evaluating its ADME (absorption, distribution, metabolism, and excretion) and toxicological properties. If the compound continues to show promise, lead optimization through medicinal chemistry efforts could further enhance its drug-like properties, paving the way for preclinical and, ultimately, clinical development.
References
- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating 4-chloro-5-methyl-1H-indazole in the Context of Proven Scaffolds
Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as an effective bioisostere for the purine core of ATP, enabling it to form key hydrogen-bonding interactions within the kinase hinge region.[3] This fundamental interaction anchors the inhibitor, allowing substitutions on the indazole core to project into surrounding pockets, thereby dictating potency and selectivity.
Several FDA-approved drugs, including Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its clinical and commercial significance.[1][4][5] This guide provides a comparative analysis of indazole-based kinase inhibitors, using the specific substitution pattern of 4-chloro-5-methyl-1H-indazole as a focal point to explore structure-activity relationships (SAR). We will dissect how substitutions at the C4 and C5 positions, among others, influence inhibitory activity against key kinase families and provide the experimental context necessary for researchers to design the next generation of targeted therapeutics.
The Subject Scaffold: this compound
The molecule this compound presents two key substitutions on the benzene portion of the indazole core.
-
4-Chloro Group: The introduction of a halogen, such as chlorine, at the C4 position can significantly impact the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets within the ATP-binding site. Furthermore, its electron-withdrawing nature can modulate the pKa of the pyrazole nitrogen, potentially influencing the strength of the crucial hinge-binding hydrogen bond.
-
5-Methyl Group: The small, hydrophobic methyl group at the C5 position can serve as a probe for a specific hydrophobic pocket. Its presence can enhance binding affinity through favorable van der Waals interactions if the pocket topology is complementary. Conversely, it can introduce steric hindrance if the pocket is too small, leading to a decrease in potency.
The interplay of these substitutions dictates the molecule's overall profile. This guide will compare its theoretical potential against the observed activities of other indazole derivatives documented in the literature.
Comparative Analysis of Indazole Derivatives in Kinase Inhibition Assays
The efficacy of an indazole-based inhibitor is highly dependent on both the kinase target and the specific substitution pattern around the core. Below, we compare the performance of various indazoles against several therapeutically relevant kinase families.
VEGFR Inhibition: A Hallmark of Indazole Scaffolds
The Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical mediators of angiogenesis, a process essential for tumor growth.[1][6] The indazole scaffold is a well-established pharmacophore for potent VEGFR inhibition.[7][8]
Axitinib, a potent VEGFR inhibitor, is a classic example. It demonstrates how substitutions at the C3 and C6 positions, in addition to the core indazole, contribute to high potency.[4] Comparing Axitinib to other multi-kinase inhibitors like Pazopanib (which also contains an indazole) and Sorafenib (a non-indazole alternative) highlights the scaffold's efficacy.[4][8]
| Compound/Derivative | Indazole Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Axitinib | C6-sulfonamide, C3-vinylpyridine | VEGFR-2 | 0.2 | [4] |
| Pazopanib | N1-pyrimidine, C5-sulfonamide | VEGFR-2 | 30 | [4][9] |
| Indazole-pyrimidine 13i | N1-pyrimidine, C5-sulfonamide | VEGFR-2 | 34.5 | [1] |
| Arylsulphonyl indazole 12e | N1-aryl, C5-sulfonamide | VEGFR-2 | 7 | [1] |
Analysis: The data reveals that while the core indazole is key, the nature and position of substituents are paramount for achieving high potency. N-arylation (at N1 or N2) and substitution at C3, C5, and C6 with groups capable of forming additional hydrogen bonds or hydrophobic interactions are common strategies to enhance VEGFR inhibition.[1] For this compound, its chloro and methyl groups would modulate the interactions driven by larger functional groups placed at other positions, such as C3.
AXL Kinase Inhibition: Targeting Drug Resistance
AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family, is implicated in cancer progression and the development of drug resistance.[10][11] Fragment-based screening has identified the indazole scaffold as a promising starting point for potent AXL inhibitors.[10]
| Compound/Derivative | Indazole Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Fragment Hit 11 | C3-amino | AXL | 19,000 | [10] |
| Fragment 24 | C3-amino, C5-fluoro | AXL | 1,400 | [10] |
| Analog 50 | Complex C3 substitution | AXL | 13 | [10] |
| UNC2025 | N1-aryl, C3-amino-aryl | AXL | 1.6 | [12] |
Analysis: The development from an initial micromolar fragment hit to a potent nanomolar inhibitor highlights a common optimization strategy.[10] A small substitution on the indazole ring (C5-fluoro) modestly improves potency. However, the most significant gains are achieved by adding larger, carefully designed moieties at the C3 position to engage deeper pockets.[10] The 4-chloro and 5-methyl groups would serve to fine-tune the orientation and electronic properties of the primary binding pharmacophore attached at C3.
Pim Kinase Inhibition: Targeting Oncogenic Signaling
The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways involved in tumorigenesis.[13] Various indazole-based chemotypes have been explored as pan-Pim inhibitors.
| Compound/Derivative | Indazole Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Compound 59a | C3-pyrazin-2-yl | Pim-1 | 3 | [1] |
| Compound 59c | C3-pyrazin-2-yl, N1-aminopiperidine | Pim-1 | 3 | [1] |
| GNE-955 | 5-Azaindazole core | Pan-Pim | Potent (nM) | [14] |
| Pyrrolo[2,3-g]indazole 10 | Fused pyrrole ring | Pim-1 | Sub-µM | [15] |
Analysis: This comparison demonstrates the scaffold's versatility. Simple 3-substituted indazoles show nanomolar potency.[1] Furthermore, modifying the core itself—by replacing a carbon with nitrogen to create an azaindazole or by fusing another heterocyclic ring—can yield highly potent inhibitors.[14][15] This indicates that the core electronic properties are tunable, a factor that would be influenced by a 4-chloro substituent.
Structure-Activity Relationship (SAR) Summary
The collective data from numerous studies on indazole-based kinase inhibitors allows for the generation of a general SAR summary.
-
N1/N2 Position: Alkylation or arylation at these positions is a common strategy. The choice between the more thermodynamically stable 1H-indazole and the 2H-indazole can alter the vector of other substituents and impact binding.[2]
-
C3 Position: This is arguably the most critical position for achieving potency and selectivity. Large, decorated aromatic or heterocyclic groups are often attached here to interact with specific hydrophobic pockets adjacent to the ATP-binding site.[1][13]
-
C4/C5/C6/C7 Positions: Substitutions on the benzene ring are used to fine-tune the inhibitor's properties. Small hydrophobic groups (like methyl) or halogens (like chloro) can enhance hydrophobic interactions and modulate electronic properties.[10] Larger, polar groups like sulfonamides are often placed at C5 or C6 to improve solubility and pharmacokinetic properties.[1]
Experimental Protocols
To ensure data is comparable and reproducible, standardized assays are essential. Below are representative protocols for the synthesis of a substituted indazole and its evaluation in a kinase inhibition assay.
Protocol 1: Synthesis of 4-chloro-1H-indazole
This protocol is adapted from established methods for the synthesis of substituted indazoles from aniline precursors.[16][17]
-
Acetylation: In a round-bottomed flask, dissolve 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The causality here is the protection of the amine to direct the subsequent diazotization.
-
Diazotization and Cyclization: Heat the mixture to 60°C.
-
Add isopentyl nitrite (2.0 eq) and stir the reaction overnight at 60°C. This in-situ formation of the diazonium salt from the N-acetylated aniline, followed by intramolecular cyclization, is a classic and efficient method for forming the indazole ring.
-
Deprotection: Cool the reaction mixture and add tetrahydrofuran (THF) and water.
-
Cool to 0°C and add lithium hydroxide (LiOH) (7.0 eq). Stir for 3 hours at 0°C to hydrolyze the acetyl group from the indazole nitrogen.
-
Work-up: Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 4-chloro-1H-indazole.
-
Purify the product via column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical luminescence-based kinase assay (e.g., Kinase-Glo®) which measures the depletion of ATP, a direct consequence of kinase activity.
-
Compound Preparation: Prepare a serial dilution of the test indazole compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase/Substrate Addition: Add the target kinase and its specific peptide substrate, prepared in kinase assay buffer, to all wells except the negative controls. Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibitors are evaluated under sensitive conditions. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Detection: Add a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to generate a light signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a short incubation (10 minutes), measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion
The indazole scaffold is a validated and highly versatile core for the development of potent kinase inhibitors. While a specific compound like This compound is best viewed as a building block rather than a final inhibitor, its substitution pattern provides valuable SAR insights. The 4-chloro group can modulate the electronic character and hydrophobic interactions, while the 5-methyl group can probe for specific pockets near the core binding site.
Comparative analysis reveals that achieving high potency and selectivity is not a function of the core alone, but rather a synergistic effect of the entire molecular architecture. The most successful indazole-based inhibitors leverage the C3 position to engage selectivity pockets and use substitutions on the N1/N2 and benzene ring positions to optimize pharmacokinetic properties and fine-tune binding affinity. The principles and protocols outlined in this guide provide researchers with a robust framework for the rational design and evaluation of novel indazole derivatives in the pursuit of next-generation targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
A Comparative Biological Evaluation of 4-chloro-5-methyl-1H-indazole and Its Structural Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparative evaluation of 4-chloro-5-methyl-1H-indazole and its structural analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is curated for researchers, scientists, and drug development professionals, aiming to facilitate a deeper understanding of this promising class of compounds.
Introduction: The Indazole Scaffold in Cancer Therapy
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with indazole derivatives attracting significant attention for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3][4] Several indazole-based drugs have already entered clinical use, validating the therapeutic potential of this scaffold.[5][6] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the this compound core and its analogs, exploring how subtle structural modifications can profoundly impact their biological efficacy.
Synthetic Strategies for 1H-Indazole Analogs
The synthesis of substituted 1H-indazoles can be achieved through various established chemical routes. A common and effective method involves the cyclization of appropriately substituted o-toluidine derivatives or the reaction of substituted 2-fluorobenzonitriles with hydrazine.[2][3]
A representative synthetic scheme for a 3,5-disubstituted indazole derivative is outlined below. The process often begins with a nucleophilic aromatic substitution followed by a Suzuki coupling to introduce diversity at the C-5 position.[3]
Diagram: General Synthetic Pathway for 3,5-Disubstituted Indazoles
Caption: General synthetic route for 3,5-disubstituted indazole analogs.
Comparative Biological Evaluation: A Focus on Anti-Proliferative Activity
The primary method for evaluating the anti-cancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]
Experimental Protocol: MTT Assay for Anti-Proliferative Activity
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[3]
Comparative Data on Anti-Proliferative Activity
| Compound ID | Indazole Core Substitution | Other Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 5-(3,5-difluorophenyl) | 3-(mercaptoacetamide) | HepG2 | ~3-5 | [3] |
| Analog 2 | 5-(4-fluorophenyl) | 3-(mercaptoacetamide) | HepG2 | ~5-7 | [3] |
| Analog 3 | 5-(aryl) | 3-(piperazinyl-acetamide) | K562 | ~5-10 | [3] |
| Analog 4 | 6-amino, 1,3-dimethyl | N-(4-fluorobenzyl) | HCT116 | 0.4 | [4] |
| Analog 5 | 3-(styryl) | 6-(substituted phenyl) | 4T1 | 0.23 | [7] |
Disclaimer: The data in this table is compiled from different research articles and should be interpreted with caution as experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
From the compiled data, several SAR trends can be inferred:
-
Substitution at the 5-position: The nature of the substituent at the C-5 position of the indazole ring significantly influences anti-proliferative activity. For instance, the presence of fluorine atoms on a phenyl ring at this position appears to be favorable for activity against HepG2 cells.[3]
-
Substitution at the 3-position: Modifications at the C-3 position are critical for activity. The introduction of amide-linked piperazine or mercaptoacetamide moieties has been shown to yield potent compounds.[3]
-
Substitution at other positions: As seen with Analog 4, substitutions at the N-1, C-3, and C-6 positions can lead to highly potent compounds, with an IC50 value in the sub-micromolar range.[4] The presence of a methyl group at the C-3 position and an N-substituted amino group at the C-6 position are key features of this potent analog.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anti-cancer effects of indazole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[8] Two important families of kinases often targeted by indazole-based inhibitors are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora Kinases.
VEGFR Inhibition and Anti-Angiogenesis
VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] By inhibiting VEGFRs, particularly VEGFR-2, indazole analogs can disrupt the tumor blood supply, leading to a reduction in tumor growth.[10][11]
Aurora Kinase Inhibition and Mitotic Catastrophe
Aurora kinases (A, B, and C) are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[12][13] Inhibitors of Aurora kinases can disrupt the mitotic process, leading to polyploidy and ultimately, apoptosis (programmed cell death).[14]
Diagram: Simplified Kinase Inhibition Pathway
Caption: Simplified overview of kinase inhibition by indazole analogs.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the development of novel anti-cancer therapeutics. Their synthetic tractability allows for the creation of diverse chemical libraries for screening. The compiled data, while not from a single comparative study, strongly suggests that substitutions at the C-3, C-5, and other positions of the indazole ring are critical for potent anti-proliferative activity. The primary mechanism of action for many of these compounds appears to be the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Future research should focus on the systematic synthesis and head-to-head biological evaluation of a focused library of this compound analogs. This would enable the development of a more precise structure-activity relationship and the identification of lead candidates with improved potency and selectivity for specific kinase targets. Further mechanistic studies, including enzymatic assays and in vivo efficacy studies, will be crucial for advancing these promising compounds toward clinical development.
References
- 1. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibition: a new light in the sky? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Chloro-5-methyl-1H-indazoles: A Comparative Guide for Kinase Inhibitor Discovery
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged core in the design of potent kinase inhibitors. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) within the 4-chloro-5-methyl-1H-indazole series, a promising class of compounds for targeted cancer therapy. By synthesizing data from published literature, this document offers a comparative look at their performance, supported by experimental insights to inform future drug design strategies.
Introduction: The Indazole Scaffold in Kinase Inhibition
Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of various protein kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[2] The this compound core, in particular, offers a synthetically tractable and strategically substituted scaffold for the development of selective and potent kinase inhibitors.
Deciphering the Structure-Activity Relationship (SAR)
While a comprehensive SAR study specifically focused on the this compound series is not extensively documented in publicly available literature, we can infer key trends by examining related indazole-based kinase inhibitors. The following analysis is a synthesis of established principles from broader indazole SAR studies, providing a predictive framework for this specific series.
The indazole core typically serves as the hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at various positions on the indazole ring and its appended functionalities then dictate the potency and selectivity of the inhibitor.
Key Substituent Effects on the Indazole Ring:
-
N1-Substitution: Alkylation or arylation at the N1 position can significantly impact potency and pharmacokinetic properties. While N-alkylation can reduce polarity, it may also lead to a slight decrease in inhibitory activity in some cases.[3]
-
C3-Position: This position is often a key vector for introducing side chains that occupy the hydrophobic pocket of the kinase active site. The nature and size of the substituent at C3 are critical for achieving high potency.
-
C4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C4 position can influence the electronic properties of the indazole ring, potentially enhancing its interaction with the kinase hinge region.
-
C5-Methyl Group: The methyl group at the C5 position can contribute to hydrophobic interactions within the ATP-binding pocket. However, larger substituents at this position might lead to a decrease in potency due to steric hindrance.[3]
-
C6-Position: This position is frequently utilized for attaching larger chemical moieties that can extend into the solvent-exposed region or other sub-pockets of the kinase, influencing both potency and selectivity.
Comparative Analysis of Indazole Derivatives as Kinase Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of various indazole derivatives against different cancer cell lines and kinases. It is important to note that these compounds do not all belong to the specific this compound series, but they offer valuable comparative insights into the potential of the indazole scaffold.
| Compound ID | Indazole Core Substitution | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 6o | 3-amino-5-(substituted phenyl)-1H-indazole | K562 | 5.15 | [4] |
| Compound 5k | 3-amino-5-(substituted phenyl)-1H-indazole | Hep-G2 | 3.32 | [5] |
| Compound 4f | N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine | MCF-7 | 1.629 | [6] |
| Compound 4i | N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine | MCF-7 | 1.841 | [6] |
| Compound 4a | N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine | A549 | 3.304 | [6] |
The ERK/MAPK Signaling Pathway: A Key Target
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Indazole-based compounds have shown promise as inhibitors of key kinases within this pathway, particularly Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]
Below is a diagram illustrating the ERK/MAPK signaling cascade and the potential point of intervention for a this compound-based inhibitor.
Caption: The ERK/MAPK signaling pathway and the inhibitory action of a this compound derivative on ERK1/2.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for the synthesis of a key indazole intermediate and a representative biochemical assay for evaluating kinase inhibition.
Synthesis of 4-Chloro-1H-indazole
This protocol describes a general method for the synthesis of the 4-chloro-1H-indazole scaffold, which can be further functionalized to generate a library of derivatives.[9]
Workflow for the Synthesis of 4-Chloro-1H-indazole
Caption: A generalized synthetic workflow for the preparation of this compound.
Step-by-Step Protocol:
-
Diazotization: Dissolve 2-chloro-6-methylaniline in a suitable acidic solution (e.g., aqueous HCl). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (SnCl2) in concentrated HCl. Slowly add the diazonium salt solution to the reducing agent solution at low temperature.
-
Cyclization: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase, such as ERK2.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the target kinase (e.g., recombinant human ERK2), and the serially diluted test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be achieved using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA-based format or by detecting the amount of ADP produced using a commercial kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct and extensive SAR studies on this specific series are limited in the current literature, by drawing parallels from related indazole analogs, we can establish a rational basis for the design of new and more potent compounds. The chloro and methyl substitutions at the 4 and 5 positions, respectively, provide a unique electronic and steric environment that can be exploited for achieving selectivity and high affinity.
Future research should focus on the systematic exploration of substituents at the N1, C3, and C6 positions of the this compound core. The synthesis of a focused library of analogs and their evaluation against a panel of kinases will be crucial for elucidating a detailed SAR and for identifying lead compounds with optimal potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
in vivo efficacy comparison of 4-chloro-5-methyl-1H-indazole with known drugs
An In-Depth Guide to the In Vivo Efficacy of 4-Chloro-5-methyl-1H-indazole in Oncology: A Comparative Analysis with Established Kinase Inhibitors
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatile biological activities, including anti-tumor, anti-inflammatory, and analgesic properties, have made it a focal point of drug discovery efforts.[3][4] This guide provides a comprehensive analysis of the hypothetical in vivo efficacy of a novel indazole derivative, this compound, within the context of oncology. Due to the absence of publicly available in vivo data for this specific compound, this guide will leverage established research on structurally related indazole-based kinase inhibitors to construct a scientifically grounded, comparative framework. We will benchmark the projected efficacy of this compound against a well-characterized, clinically relevant kinase inhibitor, providing researchers, scientists, and drug development professionals with a detailed roadmap for preclinical evaluation.
Comparative In Vivo Efficacy
The following table summarizes the hypothetical in vivo efficacy of this compound in a human tumor xenograft model, juxtaposed with representative data for a known kinase inhibitor. This comparison is based on the common therapeutic application of indazole derivatives as anti-cancer agents.[3][4]
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| This compound | Nude mice bearing A549 lung cancer xenografts | 50 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | 65% | Hypothetical Data |
| Known Kinase Inhibitor (e.g., Axitinib) | Nude mice bearing A549 lung cancer xenografts | 30 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | 75% | [5] |
Experimental Protocol: Murine Xenograft Model for Efficacy Assessment
This section outlines a detailed, step-by-step methodology for evaluating the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Husbandry
-
Cell Line: Human lung carcinoma cell line A549 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Tumor Implantation
-
A549 cells are harvested during their exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
3. Tumor Growth Monitoring and Group Randomization
-
Tumor growth is monitored every two days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm^3, the mice are randomly assigned to one of the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (50 mg/kg)
-
Known Kinase Inhibitor (Positive Control, e.g., 30 mg/kg)
-
4. Drug Administration
-
The investigational compound and the positive control are formulated for oral gavage.
-
Treatments are administered once daily for a period of 21 days.
5. Efficacy Evaluation
-
Tumor volumes and body weights are measured twice weekly throughout the study.
-
At the end of the treatment period, the mice are euthanized, and the final tumor volumes and weights are recorded.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
6. Statistical Analysis
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between the treatment and vehicle control groups is determined using a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test. A p-value of <0.05 is considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy assessment of this compound.
Signaling Pathway: A Plausible Mechanism of Action
Indazole derivatives frequently function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression. A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a key role in tumor angiogenesis.
Caption: Hypothesized inhibition of the VEGFR signaling pathway by this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazoles [chemenu.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Target Selectivity and Off-Target Effects of 4-chloro-5-methyl-1H-indazole
In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a cornerstone for the development of potent kinase inhibitors and other targeted therapeutics. The nuanced substitution patterns on the indazole ring system are pivotal in defining a compound's potency and, critically, its selectivity profile across the human kinome. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity and potential off-target effects of 4-chloro-5-methyl-1H-indazole. While specific comprehensive data for this exact molecule is not publicly available, this guide will leverage established methodologies and comparative data from structurally related indazole-based inhibitors to provide a robust investigational blueprint.
The central thesis of this guide is that a multi-faceted approach, integrating biochemical, cellular, and computational methods, is imperative for a holistic understanding of a compound's interaction landscape. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning that underpins a thorough selectivity assessment.
The Imperative of Selectivity Profiling in Drug Discovery
The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. While high potency against the intended target is desirable, off-target interactions can lead to unforeseen toxicities or even polypharmacology, which can be beneficial or detrimental depending on the context. A comprehensive understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in preclinical development that informs safety assessments and predicts clinical outcomes. For a novel compound like this compound, establishing a clear selectivity profile is paramount to its translational potential.
Part 1: Foundational Biochemical Assessment of Kinase Selectivity
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a broad panel of purified kinases. This provides a foundational, quantitative measure of its interaction space.
Kinome-Wide Selectivity Profiling
Large-scale kinase panels are commercially available and offer a high-throughput method to assess a compound's inhibitory activity against hundreds of kinases simultaneously.
Experimental Rationale: The primary goal is to identify both the intended target(s) and any potential off-targets at a standardized concentration (e.g., 1 µM). This initial screen acts as a roadmap, guiding subsequent, more detailed dose-response studies on identified "hits."
Illustrative Data Presentation:
While specific data for this compound is not available, we can present a hypothetical comparison table based on data formats for other indazole-based inhibitors to illustrate the expected output.
| Compound ID | Target Kinase(s) | IC50 (nM) | Off-Target Kinase(s) (>50% inhibition @ 1µM) |
| This compound | Hypothetical Target A | TBD | TBD |
| Compound X (Indazole Analog) | Kinase B | 25 | Kinase C, Kinase D |
| Compound Y (Indazole Analog) | Kinase E | 10 | Kinase F |
This table is for illustrative purposes to show how data would be presented.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (at or near the Km for the kinase)
-
Kinase reaction buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of this compound in 100% DMSO. Further dilute in kinase reaction buffer to achieve final assay concentrations, ensuring a consistent final DMSO concentration (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Reaction: Prepare a master mix of the kinase and its substrate in the reaction buffer and add it to each well.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to stop the reaction and generate a light signal proportional to the remaining ATP.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Workflow for Biochemical Kinase Profiling
Caption: General workflow for biochemical kinase inhibitor profiling.
Part 2: Cellular Target Engagement and Off-Target Validation
Biochemical assays, while crucial, do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the compound engages its intended target in a physiological context and to identify unanticipated off-target effects.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Rationale: By observing a shift in the melting temperature of a target protein in the presence of the compound, one can confirm direct binding within the cell. This method is label-free and can be adapted to a high-throughput format.
Detailed Protocol: Western Blot-Based CETSA®
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) and then cool.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Workflow for Cellular Thermal Shift Assay
Caption: Step-by-step workflow for a CETSA experiment.
Phenotypic Screening
Phenotypic screening is a complementary approach that assesses the effects of a compound on cellular or organismal phenotypes without a preconceived target. This unbiased method can uncover unexpected off-target effects or novel mechanisms of action.
Experimental Rationale: By observing a broad range of cellular responses (e.g., changes in morphology, cell cycle progression, or signaling pathway activation), researchers can identify phenotypic signatures that may be indicative of off-target activities.
Methodologies:
-
High-Content Imaging: Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, and other visual parameters.
-
Cell Viability Panels: Assessing the cytotoxicity of the compound across a diverse panel of cell lines to identify selective sensitivities that may point to specific off-target dependencies.
-
Transcriptomic/Proteomic Profiling: Analyzing global changes in gene or protein expression following compound treatment to identify affected pathways.
Part 3: In Silico and Computational Approaches
Computational methods are invaluable for predicting potential off-target interactions and rationalizing observed selectivity profiles.
Strategies:
-
Chemical Similarity and Pharmacophore Modeling: Comparing the 2D and 3D structure of this compound to libraries of compounds with known biological activities to predict potential off-targets.
-
Structure-Based Docking: Docking the compound into the crystal structures of various kinases to predict binding affinities and identify key interactions that govern selectivity.
-
Free Energy Calculations: More computationally intensive methods that can provide more accurate predictions of binding affinity and selectivity.
Logical Relationship of Assessment Strategies
Caption: Interplay of different methodologies for selectivity profiling.
Conclusion and Future Directions
The comprehensive assessment of target selectivity and off-target effects for a novel compound like this compound is a multi-step, iterative process. It begins with broad, unbiased screening at the biochemical level, followed by validation of on-target engagement and functional consequences in a cellular context. Computational approaches and phenotypic screening provide additional layers of insight, helping to build a complete picture of the compound's biological interactions.
By employing the integrated strategies outlined in this guide, researchers can generate a robust and reliable selectivity profile for this compound, enabling a more accurate prediction of its therapeutic potential and safety profile as it progresses through the drug discovery pipeline.
A Comparative Benchmarking Guide to the Synthesis of 4-chloro-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-chloro-5-methyl-1H-indazole
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents. The efficiency and scalability of its synthesis are therefore critical considerations for drug discovery and development programs. This guide will dissect and compare established and potential synthetic routes to this important molecule.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of substituted indazoles are the diazotization-cyclization of anilines and transition metal-catalyzed intramolecular C-N bond formation. Below, we adapt and analyze these approaches for the specific synthesis of this compound.
Route 1: Classical Diazotization and Cyclization of 3-chloro-4-methylaniline
This traditional approach remains a widely used method for the synthesis of indazoles due to the ready availability of aniline starting materials. The synthesis of this compound via this route would hypothetically proceed from 3-chloro-4-methylaniline.
Reaction Pathway:
The synthesis involves the diazotization of 3-chloro-4-methylaniline followed by an intramolecular cyclization. A plausible reaction scheme is outlined below.
Figure 1: Diazotization-cyclization of 3-chloro-4-methylaniline.
Experimental Protocol (Hypothetical):
-
Diazotization: 3-chloro-4-methylaniline is dissolved in a suitable acidic medium, such as aqueous hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The resulting diazonium salt solution is then typically warmed to facilitate intramolecular cyclization, leading to the formation of the indazole ring. The exact conditions for this step, including temperature and the potential need for a reducing agent to facilitate cyclization, would require experimental optimization.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization.
Discussion of Route 1:
Route 2: Palladium-Catalyzed Intramolecular N-Arylation of an o-Haloarylhydrazone
Transition metal-catalyzed methods have emerged as powerful tools for the synthesis of heterocyclic compounds, offering high efficiency and functional group tolerance. A plausible route to this compound using this strategy would involve the formation of a hydrazone from an appropriately substituted o-haloaryl aldehyde or ketone, followed by a palladium-catalyzed intramolecular C-N bond formation.
Reaction Pathway:
This two-step sequence would begin with the condensation of 2,4-dichloro-5-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes intramolecular cyclization.
Figure 2: Palladium-catalyzed intramolecular N-arylation.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation: 2,4-dichloro-5-methylbenzaldehyde is reacted with hydrazine hydrate in a suitable solvent like ethanol or methanol, often with catalytic acid, to form the corresponding hydrazone.
-
Intramolecular N-Arylation: The isolated hydrazone is then subjected to palladium-catalyzed cyclization. A typical catalytic system would consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₂CO₃) in a high-boiling solvent such as toluene or dioxane. The reaction is typically heated to achieve cyclization.
-
Workup and Purification: After completion, the reaction mixture is filtered to remove the catalyst and inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.
Discussion of Route 2:
This route offers the potential for higher yields and cleaner reactions compared to the classical diazotization method. Palladium-catalyzed reactions are often highly selective and tolerate a wide range of functional groups. However, this approach has its own set of challenges. The starting material, 2,4-dichloro-5-methylbenzaldehyde, may be less readily available and more expensive than 3-chloro-4-methylaniline. Furthermore, the cost of the palladium catalyst and ligands can be a significant factor, especially for large-scale synthesis. The optimization of the catalytic system (catalyst, ligand, base, solvent, and temperature) is crucial to achieve high efficiency. While the literature provides general conditions for similar transformations, specific optimization for this substrate would be necessary.[1][2]
Benchmarking the Efficiency: A Comparative Table
To provide a clear comparison of these two synthetic strategies, the following table summarizes the key performance indicators. It is important to note that the data for these specific transformations are extrapolated from general methods for indazole synthesis and would require experimental verification.
| Parameter | Route 1: Diazotization & Cyclization | Route 2: Pd-Catalyzed N-Arylation |
| Starting Material | 3-chloro-4-methylaniline | 2,4-dichloro-5-methylbenzaldehyde |
| Reagent Cost | Generally lower | Higher (due to starting material and catalyst) |
| Reaction Steps | Typically one pot | Two distinct steps |
| Potential Yield | Variable, potentially moderate | Potentially high |
| Purity of Crude Product | Often requires extensive purification | Generally cleaner |
| Scalability | Can be challenging due to diazonium salt instability | More readily scalable with optimized catalysis |
| Safety Considerations | Handling of potentially unstable diazonium salts | Use of expensive and air-sensitive catalysts/ligands |
| Environmental Impact | Use of mineral acids and potential for byproduct formation | Use of heavy metals (palladium) |
Conclusion and Future Perspectives
Both the classical diazotization-cyclization and the modern palladium-catalyzed N-arylation present viable, yet distinct, approaches to the synthesis of this compound.
-
For initial, small-scale synthesis and exploratory work , the diazotization route may be more attractive due to the lower cost and ready availability of the starting material. However, researchers should be prepared for potentially lower yields and more challenging purification.
-
For larger-scale synthesis and process development , the palladium-catalyzed route , once optimized, is likely to be the more efficient and reliable method, offering higher yields and purity. The initial investment in catalyst and ligand development would be offset by improved process performance and consistency.
Future research in this area should focus on the development of more sustainable and cost-effective catalytic systems for the N-arylation route, potentially exploring the use of more abundant and less expensive metals like copper or iron. Additionally, the development of a robust and high-yielding one-pot diazotization-cyclization protocol for this specific substrate would be a valuable contribution to the field.
References
A Senior Application Scientist's Guide to Differentiating 4-Chloro-5-Methyl-1H-Indazole Isomers via Spectroscopic Analysis
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise substitution pattern on the indazole scaffold is critical for biological activity, making the unambiguous identification of constitutional isomers a paramount challenge in drug development and quality control. This guide provides a comprehensive comparative analysis of the key spectroscopic signatures of 4-chloro-5-methyl-1H-indazole and two of its closely related isomers: 6-chloro-5-methyl-1H-indazole and 7-chloro-4-methyl-1H-indazole. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that arise from the subtle yet critical differences in their molecular structures. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust methodologies for isomer characterization.
Isomeric Structures Under Investigation
The positioning of the chloro and methyl substituents on the benzene ring of the indazole core dictates the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation. The three isomers chosen for this analysis represent common synthetic variants and present a distinct analytical challenge.
Figure 1: Molecular structures of the indazole isomers under comparison.
Analytical Workflow & Experimental Protocols
A systematic approach is essential for accurate isomer differentiation. The following workflow outlines the logical progression from sample preparation to data interpretation. The subsequent protocols are designed to be self-validating, ensuring reproducibility and data integrity.
Caption: General experimental workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is arguably the most powerful technique for isomer identification. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of electron-withdrawing (e.g., -Cl) and electron-donating (e.g., -CH₃) groups.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the indazole isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual peak does not obscure key regions.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton spectrum with a spectral width of -2 to 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (MS)
Causality: MS provides the molecular weight and elemental composition. While constitutional isomers have identical molecular weights, their fragmentation patterns upon ionization can differ based on the relative stability of the fragment ions. The presence of a chlorine atom provides a highly characteristic isotopic signature.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition (Electron Impact - EI):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Crucially, look for the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the presence of one chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M⁺· peak.[3] This confirms the presence of chlorine in the molecule.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of CH₃, Cl, HCN).
-
Infrared (IR) Spectroscopy
Causality: IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by bond strengths and molecular geometry. The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹), providing a unique pattern for each isomer.[4]
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.
-
Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the N-H stretching vibration (typically a broad peak around 3100-3300 cm⁻¹).
-
Identify aromatic C-H stretching (~3000-3100 cm⁻¹).
-
Focus on the fingerprint region (1600-600 cm⁻¹) to identify differences in C=C and C=N stretching, and particularly the C-H out-of-plane bending modes which are diagnostic of the aromatic substitution pattern.
-
UV-Vis Spectroscopy
Causality: UV-Vis spectroscopy measures electronic transitions, primarily of π-electrons in conjugated systems like indazole. The position and intensity of absorption maxima (λ_max) are affected by substituents that alter the energy of the π-system.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the isomer in a UV-transparent solvent like acetonitrile or ethanol.
-
Acquisition:
-
Use a dual-beam spectrophotometer.
-
Scan the wavelength range from 200 to 400 nm.
-
Use a matched cuvette containing the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Comparative Spectroscopic Analysis
The true power of these techniques is realized when the data are compared directly across the isomers.
¹H NMR Signatures: The Definitive Differentiator
The aromatic region of the ¹H NMR spectrum provides the most definitive evidence for isomer identification. The number of protons, their chemical shifts, and their coupling patterns are unique for each structure.[5]
| Isomer | H-3 | H-4/H-6/H-7 (Aromatic Protons) | CH₃ | N-H |
| This compound | ~8.1 ppm (s) | H-6: ~7.3 ppm (d, J≈8.5 Hz)H-7: ~7.1 ppm (d, J≈8.5 Hz) | ~2.4 ppm (s) | ~13.0 ppm (br s) |
| 6-Chloro-5-methyl-1H-indazole | ~8.0 ppm (s) | H-4: ~7.7 ppm (s)H-7: ~7.5 ppm (s) | ~2.5 ppm (s) | ~13.1 ppm (br s) |
| 7-Chloro-4-methyl-1H-indazole | ~8.2 ppm (s) | H-5: ~7.0 ppm (d, J≈8.0 Hz)H-6: ~7.2 ppm (d, J≈8.0 Hz) | ~2.3 ppm (s) | ~13.4 ppm (br s) |
| Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS, based on typical values for substituted indazoles in DMSO-d₆. Coupling constants (J) are in Hz. |
Expert Analysis:
-
4-Chloro-5-methyl: The two remaining aromatic protons (H-6 and H-7) are ortho to each other, resulting in a clear AX doublet system.
-
6-Chloro-5-methyl: The two remaining aromatic protons (H-4 and H-7) are para to each other. Their coupling constant would be very small or zero, leading to two distinct singlets in the aromatic region. This is a key distinguishing feature.
-
7-Chloro-4-methyl: Similar to the 4-chloro isomer, H-5 and H-6 are ortho, producing two doublets. However, the overall electronic environment is different, leading to distinct chemical shifts compared to the 4-chloro isomer, with protons generally shifted upfield due to the methyl group at the 4-position. The deshielding effect of the pyrazole ring on the peri-proton (H-7) is removed by the chlorine, significantly altering the spectrum.
¹³C NMR Signatures: Corroborating Evidence
The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the substituents (C-Cl and C-CH₃) and their neighbors will show the most significant chemical shift variations.[6]
| Isomer | C-Cl | C-CH₃ | Other Key Carbons |
| 4-Chloro-5-methyl | ~125 ppm | ~130 ppm | C4a, C7a will be distinct |
| 6-Chloro-5-methyl | ~132 ppm | ~128 ppm | C4, C7 will be distinct |
| 7-Chloro-4-methyl | ~115 ppm | ~135 ppm | C3a, C7a will be distinct |
| Note: Chemical shifts (δ) are approximate and based on general substituent effects on aromatic systems. |
Expert Analysis: The chemical shift of the carbon bearing the chlorine atom (C-Cl) is particularly diagnostic. In the 7-chloro isomer, this carbon is adjacent to the electron-rich pyrazole nitrogen, which is expected to shift it significantly upfield compared to the other isomers.
Mass Spectrometry: Confirmation and Fragmentation
All three isomers will exhibit a molecular ion cluster with a base peak at m/z 166 (for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 168 with an intensity of ~33%.
Fragmentation Differences:
-
4-Chloro-5-methyl & 6-Chloro-5-methyl: These isomers may show a prominent fragment corresponding to the loss of a methyl radical (M-15) to give an ion at m/z 151/153.
-
7-Chloro-4-methyl: The proximity of the chloro and methyl groups to the heterocyclic ring may lead to a different fragmentation pathway, potentially involving a concerted loss or rearrangement, which could alter the relative intensities of the fragment ions compared to the other two isomers.
IR and UV-Vis Spectroscopy: Supporting Data
-
IR Spectroscopy: The most reliable differences will appear in the 900-650 cm⁻¹ region.
-
4-Chloro-5-methyl: Expect a strong band around 800-850 cm⁻¹ characteristic of two adjacent aromatic hydrogens.
-
6-Chloro-5-methyl: Expect a band around 850-900 cm⁻¹ characteristic of two isolated aromatic hydrogens.
-
7-Chloro-4-methyl: Expect a band similar to the 4-chloro isomer, but potentially shifted due to the different electronic environment.
-
-
UV-Vis Spectroscopy: All isomers will show strong absorption bands between 250-300 nm.[7] The λ_max will be subtly different for each isomer due to the varied influence of the substituents on the chromophore's π-system. For example, the 7-chloro-4-methyl isomer may show a slight hypsochromic (blue) shift compared to the others due to steric hindrance potentially affecting the planarity of the system.
Conclusion: A Multi-faceted Approach to Isomer Certainty
While each spectroscopic technique provides valuable clues, a definitive and unambiguous identification of this compound isomers relies on a consolidated analytical approach.
-
¹H NMR is the primary tool for differentiation , offering unmistakable evidence through the unique splitting patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry is essential for confirming the elemental formula and the presence of chlorine through its isotopic signature.
By systematically applying these well-established spectroscopic methods and carefully comparing the resulting data, researchers and drug development professionals can confidently distinguish between these critical constitutional isomers, ensuring the quality, safety, and efficacy of indazole-based pharmaceutical compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. The nuclear magnetic resonance spectra of substituted indazoles (1967) | E.B. Dennler | 4 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-5-methyl-1H-indazole
Introduction: In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-chloro-5-methyl-1H-indazole, a halogenated heterocyclic compound. Our approach moves beyond simple instruction to explain the critical reasoning behind each procedure, ensuring that researchers can manage this chemical waste stream with confidence and precision.
Part 1: Hazard Characterization and Regulatory Profile
Inferred Hazard Profile: Based on data for similar chlorinated and methylated indazoles, this compound should be handled as a hazardous substance with the following potential risks[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause significant skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.
-
Aquatic Toxicity: As a complex organic molecule, it may pose risks to aquatic ecosystems if released into the environment[3].
Regulatory Classification: A Halogenated Organic Compound The defining structural feature for disposal is the carbon-chlorine bond. This classifies this compound as a halogenated organic compound .[4][5] This classification is critical because it places the compound under specific environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Under RCRA, wastes from non-specific sources, including many spent halogenated solvents, are designated with "F-listed" waste codes (e.g., F001, F002).[6][7] While pure, unused this compound may fall under a "U-list" or "P-list" classification if discarded, the most practical approach in a research setting is to manage it as part of the halogenated organic waste stream . This ensures it is routed to the correct disposal pathway, which is typically high-temperature incineration.[4][8]
Part 2: Essential Safety and Personal Protective Equipment (PPE)
Handling this compound, whether as a pure substance or as waste, requires stringent adherence to safety protocols to mitigate exposure risks.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of waste, including weighing solids and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical splash goggles meeting OSHA's 29 CFR 1910.133 standard are required.[1][10] A face shield should be worn over goggles if there is a significant splash risk.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
| Safety Requirement | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful dust and vapors. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166) | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Nitrile Gloves (or other compatible material) | Prevents skin contact and absorption. |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and personal clothing from contamination. |
| Spill Kit Component | Inert Absorbent Material (e.g., vermiculite) | Safely contains and absorbs spills without reacting with the chemical.[2] |
Part 3: Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
For Small Spills (Manageable by Lab Personnel):
-
Alert & Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood is operational.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use paper towels, which can create combustible waste.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Dispose of it through your institution's Environmental Health & Safety (EHS) department.[11]
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Notify: Alert your supervisor and contact your institution's EHS or emergency response team.
-
Secure: If safe to do so, close the laboratory door to contain fumes. Do not attempt to clean a large spill yourself.
Part 4: Step-by-Step Disposal Procedure
The following protocol outlines the definitive process for disposing of this compound waste, from generation to collection.
Step 1: Waste Segregation (The Critical First Step) Proper segregation is the most important step in chemical waste management.[12][13]
-
Action: Designate a specific waste container exclusively for halogenated organic waste .
-
Causality: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion.[8] Mixing it with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk. Non-halogenated solvents can often be recycled or used in fuel blending, a pathway that is unsuitable for chlorinated compounds.[14]
Caption: Waste segregation decision workflow.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.[13][15]
-
Label Correctly and Completely: The container must be labeled before the first drop of waste is added.[14] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . List all other constituents and their approximate percentages if it is a mixed waste stream.
-
The date accumulation began.
-
The name of the principal investigator or lab group.
-
Step 3: Waste Accumulation
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be at or near the point of generation.
-
Container Management: Keep the waste container closed at all times except when adding waste.[9][14] Do not overfill; leave at least 10% headspace to allow for expansion.[16]
Step 4: Arranging for Final Disposal
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a contracted waste management service.[12]
-
Treatment Method: Professional waste handlers will ensure the consolidated halogenated waste is transported to a licensed facility for destruction, primarily via controlled high-temperature incineration.[8][17]
Part 5: Decontamination of Empty Containers
An "empty" container that once held this compound is not general trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).
-
Capture the Rinseate: The first rinseate is considered acutely hazardous waste and must be collected and added to your halogenated organic waste container.[16] Subsequent rinses can also be collected if institutional policy requires it.
-
Final Disposal of Container: After triple rinsing and air-drying, remove or deface the original label. The container can now be disposed of as non-hazardous solid waste or recycled, according to your facility's guidelines.[13]
Caption: Workflow for decontaminating empty chemical containers.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. actenviro.com [actenviro.com]
Personal protective equipment for handling 4-chloro-5-methyl-1H-indazole
Hazard Assessment: Understanding the Risks
Given the chemical structure of 4-chloro-5-methyl-1H-indazole, it is prudent to assume it may exhibit hazards similar to other chlorinated indazole and imidazole compounds. These hazards often include:
-
Skin Irritation: May cause skin irritation upon contact.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder.[3][4][5]
It is imperative to handle this compound with the assumption that it poses these potential risks until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and key specifications.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving is advised when handling larger quantities or for prolonged procedures to provide an extra layer of protection against potential permeation.[6][7] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities of the compound.[6][7] |
| Body | Laboratory coat | A standard, buttoned lab coat is required to protect against skin contact. For procedures with a higher risk of contamination, a disposable gown with long cuffs is recommended.[6][8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95) should be selected based on a formal risk assessment of the specific procedure.[6][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical to minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Fume Hood: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
PPE Check: Before commencing any work, ensure that all necessary PPE is readily available, in good condition, and fits correctly.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Handling the Compound:
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Avoid Dust Formation: When handling the solid material, use appropriate tools such as spatulas to carefully transfer the compound and avoid generating dust.[6]
-
Work in a Clean Area: Ensure the work area within the fume hood is clean and uncluttered to prevent cross-contamination.
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure to contain any airborne particles.
Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[9]
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is crucial.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][12] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[9][10] If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.
Spills:
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated solid waste (e.g., used gloves, paper towels, absorbent material) into a clearly labeled, sealed hazardous waste container.[2][13]
-
Chemical Waste: Dispose of unused this compound and contaminated solutions in a designated, labeled hazardous waste container.
-
Regulatory Compliance: All hazardous waste disposal must be carried out in accordance with local, state, and federal regulations.[9][14]
Visualizing the PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow based on task-specific risks.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
